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3-Ethoxy-4-isopropoxybenzaldehyde Documentation Hub

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  • Product: 3-Ethoxy-4-isopropoxybenzaldehyde
  • CAS: 284044-35-5

Core Science & Biosynthesis

Foundational

Precision Synthesis of 3-Ethoxy-4-isopropoxybenzaldehyde

Executive Summary 3-Ethoxy-4-isopropoxybenzaldehyde (CAS: 18962-05-5) is a critical dialkoxybenzaldehyde intermediate used in the development of phosphodiesterase 4 (PDE4) inhibitors and other anti-inflammatory agents.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethoxy-4-isopropoxybenzaldehyde (CAS: 18962-05-5) is a critical dialkoxybenzaldehyde intermediate used in the development of phosphodiesterase 4 (PDE4) inhibitors and other anti-inflammatory agents.[1] Structurally, it mimics the catechol moiety found in various bioactive natural products, optimized for metabolic stability and lipophilicity via the isopropoxy group.

This guide details the synthesis of 3-ethoxy-4-isopropoxybenzaldehyde starting from the commercially available Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde).[1] While historical methods utilize aqueous ethanolic hydroxide solutions, this guide prioritizes a Phase-Transfer Catalyzed (PTC) or Dipolar Aprotic approach to maximize yield and suppress the competitive elimination of the secondary alkyl halide.

Retrosynthetic Analysis & Strategy

The synthesis is a classic application of the Williamson Ether Synthesis . The strategic disconnection is made at the phenolic oxygen at the 4-position.[1]

Strategic Logic[1]
  • Starting Material Selection: Ethyl Vanillin is the ideal precursor.[1] It already possesses the 3-ethoxy group and the aldehyde functionality, leaving only the 4-hydroxyl group to be functionalized.[1] This avoids the regioselectivity issues inherent in dialkylating 3,4-dihydroxybenzaldehyde (Protocatechuic aldehyde).[1]

  • Alkylation Challenge: The electrophile, 2-bromopropane (isopropyl bromide), is a secondary alkyl halide.[1] In basic conditions, secondary halides are prone to E2 elimination , forming propene rather than the desired ether.

  • Process Optimization: To favor substitution (

    
    ) over elimination (
    
    
    
    ), we utilize a mild base (
    
    
    ) in a polar aprotic solvent (DMF or Acetonitrile) with catalytic Potassium Iodide (KI) to facilitate the Finkelstein reaction in situ (converting R-Br to the more reactive R-I).[1]
Visual: Retrosynthesis & Reaction Pathway

Retrosynthesis Target Target: 3-Ethoxy-4-isopropoxybenzaldehyde (Oil / Low-melting Solid) Precursor Starting Material: Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Target->Precursor C-O Disconnection Reagent Reagent: 2-Bromopropane (Isopropyl Bromide) Precursor->Reagent + Base (K2CO3) Reagent->Target SN2 Substitution (Major Pathway) Byproduct Byproduct: Propene (via E2 Elimination) Reagent->Byproduct E2 Elimination (Competitive Side Reaction)

Figure 1: Retrosynthetic disconnection and competitive reaction pathways.

Experimental Protocol

Method A: Optimized Aprotic Synthesis (Recommended)

High-yield protocol minimizing elimination side-products.[1]

Reagents:

  • Ethyl Vanillin (1.0 eq)[1]

  • 2-Bromopropane (1.5 eq)[1]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)[1]
    
  • Potassium Iodide (KI) (0.1 eq)[1]

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (

    
    )[1]
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solubilization: Charge the flask with Ethyl Vanillin (10.0 g, 60.2 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.

  • Deprotonation: Add anhydrous

    
     (16.6 g, 120.4 mmol) in a single portion. The suspension will turn yellow/orange as the phenoxide anion forms. Stir at room temperature for 15 minutes.
    
  • Addition: Add Potassium Iodide (1.0 g, 6.0 mmol) followed by the dropwise addition of 2-Bromopropane (8.5 mL, 90.3 mmol).

  • Reaction: Heat the mixture to 65–70°C .

    • Note: Do not exceed 80°C to prevent excessive volatilization of 2-bromopropane (b.p. 59°C) and E2 elimination.[1]

    • Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1] Reaction typically completes in 6–12 hours.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (200 mL) to dissolve inorganic salts.

    • Extract with Ethyl Acetate (

      
       mL).[1]
      
    • Wash combined organics with water (

      
       mL) and brine (
      
      
      
      mL) to remove residual DMF.[1]
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude product is obtained as a pale yellow oil.[1] High purity (>98%) can be achieved via vacuum distillation (b.p. ~140-150°C at 2 mmHg) or silica gel flash chromatography (Eluent: 10-20% EtOAc in Hexanes).[1]

Method B: Aqueous Ethanolic Synthesis (Historical/Green)

Based on USDA Forest Products Laboratory protocols [1].[1] Use this if aprotic solvents are restricted.

Reagents:

  • Ethyl Vanillin (5.0 g)[1][2]

  • NaOH (10 N solution, 3.0 mL)

  • 2-Bromopropane (5.7 g)[1][3]

  • Solvent: 95% Ethanol (60 mL)

Procedure:

  • Dissolve Ethyl Vanillin in ethanol.

  • Add NaOH solution and 2-Bromopropane.

  • Reflux the mixture.

    • Critical Constraint: Due to the lower nucleophilicity in protic solvents and the volatility of the bromide, this reaction is slow (reported up to 48 hours) [1].

  • Workup involves neutralizing to pH 12, extracting with ether, and vacuum distillation.[1]

  • Yield: Historically reported ~64% [1].[1]

Data Presentation & Analytics

Expected Analytical Data
ParameterSpecificationNotes
Appearance Colorless to pale yellow oilMay crystallize upon prolonged storage at -20°C.

NMR (400 MHz,

)

9.83 (s, 1H, CHO)
Aldehyde proton.[1]

7.40–7.45 (dd, 1H, Ar-H)
C6 proton (ortho to CHO).[1]

7.38 (d, 1H, Ar-H)
C2 proton (meta to CHO).[1]

6.98 (d, 1H, Ar-H)
C5 proton (ortho to alkoxy).[1]

4.65 (sept, 1H,

Hz)
Methine proton of Isopropyl group.

4.15 (q, 2H,

Hz)
Methylene of Ethoxy group.

1.48 (t, 3H,

Hz)
Methyl of Ethoxy group.

1.40 (d, 6H,

Hz)
Methyls of Isopropyl group.
MS (ESI)

Molecular Weight: 208.25 g/mol .[1]
Troubleshooting Table
ProblemProbable CauseCorrective Action
Low Conversion Volatilization of 2-Bromopropane.[1]Use a highly efficient reflux condenser (dry ice/acetone) or a sealed pressure tube.[1] Add excess reagent (up to 2.5 eq).[1]
Propene Formation Temperature too high; Base too strong.[1]Switch from NaOH to

or

.[1] Lower temperature to 60°C and extend time.
O- vs C-Alkylation Phenoxide attacking C-ring (rare).[1]Solvent effect.[1][3][4] Ensure DMF/DMSO is used to solvate the cation, leaving the phenoxide "naked" and more nucleophilic toward the O-alkylation.

Mechanistic Insight

The reaction proceeds via an


 mechanism .[1] The carbonate base deprotonates the phenol (

) to generate the phenoxide anion. The use of Potassium Iodide (KI) is a crucial catalytic enhancement.[1]

The Finkelstein Effect:

  • 
     reacts with 2-Bromopropane to form 2-Iodopropane in situ.[1]
    
  • The C-I bond is weaker and the iodide is a better leaving group than bromide.[1]

  • The phenoxide attacks 2-Iodopropane faster than 2-Bromopropane, increasing the overall rate and allowing for milder thermal conditions, which suppresses the E2 elimination pathway.[1]

Mechanism Step1 Ethyl Vanillin (Deprotonation) Step2 Phenoxide Anion Step1->Step2 + K2CO3 Step4 Product Formation (SN2 Attack) Step2->Step4 + Isopropyl-I Step3 Catalytic Cycle (R-Br -> R-I) Step3->Step3 KI recycle Step3->Step4 In situ generation

Figure 2: Catalytic cycle highlighting the role of KI in accelerating the etherification.

References

  • Kirk, T. K., & Lorenz, L. F. (1973).[1] Oxygenation of 4-Alkoxy Groups in Alkoxybenzoic Acids by Polyporus dichrous. Applied Microbiology, 27(2), 360–367.[1] USDA Forest Products Laboratory.[1]

  • PubChem. (2025).[1][5] 4-Isopropoxybenzaldehyde Compound Summary. National Library of Medicine.[1] [1]

  • Santa Cruz Biotechnology. (2025).[1] 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) Product Data. [1][6]

Sources

Exploratory

Technical Monograph: 3-Ethoxy-4-isopropoxybenzaldehyde

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers Subject: Physicochemical Characterization, Synthesis, and Functional Utility in PDE4...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers Subject: Physicochemical Characterization, Synthesis, and Functional Utility in PDE4 Inhibitor Design[1][2]

Executive Summary: The Pharmacophore Context

3-Ethoxy-4-isopropoxybenzaldehyde is a specialized dialkoxybenzaldehyde intermediate.[1][2][3] While less ubiquitous than its methyl-analog cousin (3-ethoxy-4-methoxybenzaldehyde, a key intermediate for Apremilast ), this molecule represents a critical "steric probe" in Structure-Activity Relationship (SAR) studies.[1][2][3]

In the development of Phosphodiesterase 4 (PDE4) inhibitors, the dialkoxy-phenyl ring docks into a hydrophobic pocket (the Q-pocket).[1][2][3] By replacing the standard methoxy group at the 4-position with a bulkier isopropoxy group, medicinal chemists assess the volumetric tolerance of the enzyme's active site.[1][2][3] This guide details the synthesis, properties, and handling of this compound, treating it as a high-value research scaffold.

Physicochemical Architecture

The molecule consists of a benzaldehyde core functionalized with an ethoxy group at the meta (3) position and an isopropoxy group at the para (4) position.[1][2][3] This specific substitution pattern imparts significant lipophilicity compared to standard vanillin derivatives.[1][2][3]

Table 1: Calculated & Predicted Properties
PropertyValue / DescriptorMechanistic Insight
IUPAC Name 3-ethoxy-4-(propan-2-yloxy)benzaldehydeDefinitive nomenclature for registry.[1][2][3]
Molecular Formula C₁₂H₁₆O₃-
Molecular Weight 208.25 g/mol Suitable for fragment-based drug design (Rule of 3 compliant).[1][2][3]
Predicted LogP ~2.6 – 2.9Significantly more lipophilic than Apremilast intermediate (LogP ~1.7).[1][2][3]
H-Bond Acceptors 3 (Aldehyde O, 2 Ether O)Key interaction points for protein binding (e.g., PDE4 metal binding domain).[1][2][3]
H-Bond Donors 0Lack of donors improves membrane permeability.[1][2][3]
Physical State Low-melting solid or viscous oilDepends on purity; dialkoxybenzaldehydes often supercool into oils.[1][2][3]
Solubility DCM, EtOAc, DMSO, MeOHPoor water solubility due to alkyl masking of polar groups.[1][2][3]

Synthetic Pathway: The "Ethyl Vanillin" Route

The most robust synthetic route utilizes Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) as the starting material.[1][2][3] This approach is superior to starting with isovanillin because it avoids the need for selective alkylation at the 3-position, which is chemically challenging.[1][2][3]

Reaction Logic (Expertise & Experience)

The transformation is a Williamson Ether Synthesis .[1][2][3]

  • Challenge: The alkylating agent is 2-bromopropane (Isopropyl bromide) .[1][2][3] Secondary halides are prone to E2 elimination (forming propene) under strong basic conditions.[1][2][3]

  • Solution: Use a mild base (Potassium Carbonate ) rather than Sodium Hydride.[1][2][3] Use a polar aprotic solvent (DMF or Acetonitrile ) to enhance the nucleophilicity of the phenoxide ion while suppressing elimination kinetics.[1][2][3]

Visualization: Synthetic Workflow

Synthesis Start Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Reaction Reaction (DMF, 60°C, 4-6h) Start->Reaction Substrate Reagents 2-Bromopropane + K2CO3 Reagents->Reaction Alkylation Workup Aq. Workup (EtOAc Extraction) Reaction->Workup Conversion Product 3-Ethoxy-4-isopropoxybenzaldehyde Workup->Product Isolation

Figure 1: Selective O-alkylation of Ethyl Vanillin using mild basic conditions to prevent elimination side-products.

Detailed Experimental Protocol

Objective: Synthesis of 10g of 3-ethoxy-4-isopropoxybenzaldehyde.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl Vanillin (10.0 g, 60.2 mmol) in DMF (60 mL).

  • Deprotonation: Add Potassium Carbonate (K₂CO₃) (12.5 g, 90.3 mmol, 1.5 eq). Stir at room temperature for 15 minutes. Observation: The suspension may turn yellow as the phenoxide anion forms.[1]

  • Alkylation: Add 2-Bromopropane (8.5 mL, 90.3 mmol, 1.5 eq) dropwise.

    • Critical Control Point: If using 2-Iodopropane, reduce temperature to 40°C. For bromide, heat to 60°C .[1][3] Do not exceed 80°C to avoid E2 elimination.[1][2][3]

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (Ethyl Vanillin) will disappear (lower Rf), and the product will appear (higher Rf).[1][2][3] Reaction time is typically 4–6 hours.[1][2][3]

  • Workup:

    • Pour the reaction mixture into ice-water (300 mL).

    • Extract with Ethyl Acetate (3 x 100 mL).[1][2][3]

    • Wash the combined organic layer with 1M NaOH (2 x 50 mL) to remove unreacted Ethyl Vanillin (critical for purity).[1][2][3]

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.[1][3]

  • Purification: If the residue is an oil, induce crystallization by triturating with cold Hexane/Ether.[1][2][3] If it remains an oil, purify via silica flash chromatography (0-20% EtOAc in Hexane).[1][2][3]

Analytical Characterization (Self-Validating Systems)

To ensure the identity of the synthesized molecule, the following spectroscopic signatures must be present. The absence of the phenolic -OH signal is the primary validation of reaction completion.[1][2][3]

Table 2: 1H-NMR Diagnostic Signals (CDCl₃, 400 MHz)
MoietyChemical Shift (δ ppm)MultiplicityIntegrationDiagnostic Value
Aldehyde (-CHO) ~9.83Singlet1HConfirms oxidation state is intact.[1][2][3]
Aromatic (C2-H) ~7.40Doublet (d)1Hmeta-coupling to C6.[1][2][3]
Aromatic (C6-H) ~7.38Doublet of Doublets1HCoupling to C5 and C2.[1][2][3]
Aromatic (C5-H) ~6.95Doublet (d)1Hortho-coupling to C6.[1][2][3]
Isopropoxy (-CH-) ~4.60Septet1HKey Differentiator: Proves isopropyl attachment.[1][2][3]
Ethoxy (-CH₂-) ~4.15Quartet2HConfirms ethyl group retention.[1][2][3]
Ethoxy (-CH₃) ~1.48Triplet3H-
Isopropoxy (-CH₃)₂ ~1.38Doublet6HDistinct doublet vs ethyl triplet.[1][2][3]

Reactivity & Functionalization

This aldehyde is a "gateway" intermediate.[1][2][3] Its chemical behavior is dominated by the electrophilic carbonyl group, while the ether tails remain inert under standard conditions.[1][2][3]

Downstream Applications
  • Reductive Amination: Reaction with anilines or aliphatic amines followed by NaBH(OAc)₃ reduction yields the secondary amine linkage common in PDE4 inhibitors.[1][2][3]

  • Pinnick Oxidation: Conversion to 3-ethoxy-4-isopropoxybenzoic acid using NaClO₂/NaH₂PO₄.[1][2][3] This acid is often the coupling partner for amide bond formation.[1][2][3]

  • Knoevenagel Condensation: Reaction with sulfones (e.g., dimethyl sulfone) to create the styrene moiety found in Apremilast analogs.[1][2][3]

Visualization: Reactivity Tree

Reactivity Core 3-Ethoxy-4-isopropoxy- benzaldehyde Oxidation Oxidation (NaClO2) -> Benzoic Acid Deriv. Core->Oxidation RedAmin Reductive Amination -> Benzylamines (Drug Linkers) Core->RedAmin Condensation Knoevenagel -> Styrenes (Apremilast Scaffold) Core->Condensation

Figure 2: Primary divergent synthetic pathways for drug discovery applications.[1][2][3]

Safety & Stability Profile

  • Stability: The ether linkages are stable to basic and mild acidic conditions.[1][2][3] However, the isopropoxy group is a secondary ether and is more susceptible to cleavage by strong Lewis acids (e.g., BCl₃, AlCl₃) than the ethoxy group.[1][3] This allows for selective deprotection if required.[1][2][3]

  • Hazards: Treat as a standard organic irritant.[1][2][3]

    • Skin/Eye: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][2][3]

    • Handling: Use standard PPE (Nitrile gloves, safety glasses).[1][2][3]

  • Storage: Store under nitrogen at 2–8°C. Aldehydes can slowly auto-oxidize to benzoic acids upon prolonged exposure to air.[1][2][3]

References

  • Ethyl Vanillin (Precursor) Data: National Center for Biotechnology Information.[1][2][3] PubChem Compound Summary for CID 8467, Ethyl Vanillin. Source:[Link][1][2][3]

  • Apremilast Intermediate (Analog) Context: National Center for Biotechnology Information.[2][3] PubChem Compound Summary for CID 244728, 3-Ethoxy-4-methoxybenzaldehyde.[1][2][3] Source:[Link][1][2][3]

  • Williamson Ether Synthesis Protocols: "Synthesis of 3-ethoxy-4-methoxybenzaldehyde." Google Patents (CN107827722B).[1][2][3][4] Describes the alkylation logic for this class of compounds. Source:

  • PDE4 Inhibitor SAR: Man, H.W., et al. "Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor."[1][2][3] Journal of Medicinal Chemistry, 2009.[1][2][3] (Provides context on the dialkoxy-phenyl pharmacophore). Source:[Link]

Sources

Foundational

Technical Monograph: 3-Ethoxy-4-Isopropoxybenzaldehyde

The following technical guide provides an in-depth analysis of 3-Ethoxy-4-isopropoxybenzaldehyde , structured for researchers and drug development professionals. CAS Number: 284044-35-5[1][2][3][4][5] Executive Summary 3...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Ethoxy-4-isopropoxybenzaldehyde , structured for researchers and drug development professionals.

CAS Number: 284044-35-5[1][2][3][4][5]

Executive Summary

3-Ethoxy-4-isopropoxybenzaldehyde (CAS 284044-35-5) is a specialized dialkoxy-benzaldehyde intermediate used primarily in medicinal chemistry and organic synthesis.[1][2][3][4][5] Structurally derived from Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde), it serves as a critical scaffold in the development of bioactive molecules, including thrombin inhibitors and benzimidazole-based therapeutic agents.[4]

This guide details the compound's physiochemical identity, validated synthesis protocols, analytical characterization, and safety standards, providing a self-validating workflow for laboratory application.[4]

Chemical Identity & Physicochemical Properties[4][6][7][8][9][10]

Parameter Technical Detail
Chemical Name 3-Ethoxy-4-isopropoxybenzaldehyde
CAS Number 284044-35-5
IUPAC Name 3-ethoxy-4-(propan-2-yloxy)benzaldehyde
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
SMILES CCOC1=C(C=CC(=C1)C=O)OC(C)C
InChI Key IBMGUZPAKJOWIW-UHFFFAOYSA-N
Appearance Pale yellow to colorless oil or low-melting solid
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water

Synthesis & Production Architecture

Mechanistic Pathway: Williamson Ether Synthesis

The industrial and laboratory standard for synthesizing 3-Ethoxy-4-isopropoxybenzaldehyde involves the O-alkylation of Ethyl Vanillin.[4] This reaction follows an SN2 mechanism , where the phenolate ion of ethyl vanillin attacks the secondary carbon of an isopropyl halide.

Critical Consideration: Secondary alkyl halides (like isopropyl bromide) are prone to E2 elimination side reactions, generating propene. Therefore, the choice of solvent and base is critical to favor substitution over elimination.

Reaction Scheme Visualization

The following diagram outlines the logical flow of the synthesis, including critical decision nodes for process optimization.

SynthesisPathway Start Starting Material: Ethyl Vanillin (CAS 121-32-4) Intermediate Intermediate: Phenolate Anion Formation Start->Intermediate Deprotonation (Base) Reagents Reagents: Isopropyl Bromide + K2CO3 Reagents->Intermediate Solvent Solvent Choice: DMF (High Yield) or Acetone (Green) Solvent->Intermediate Reaction Reaction: SN2 Nucleophilic Attack (60-80°C) Intermediate->Reaction Heating Product Target Product: 3-Ethoxy-4-isopropoxybenzaldehyde (CAS 284044-35-5) Reaction->Product Workup & Purification

Figure 1: Synthetic pathway for 3-Ethoxy-4-isopropoxybenzaldehyde via Williamson Ether Synthesis.

Validated Experimental Protocol

Objective: Synthesis of 10.0 g of 3-Ethoxy-4-isopropoxybenzaldehyde.

Reagents:

  • Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde): 8.3 g (50 mmol)[4]

  • Isopropyl Bromide (2-Bromopropane): 9.2 g (75 mmol, 1.5 eq)[4]

  • Potassium Carbonate (K₂CO₃): 10.4 g (75 mmol, 1.5 eq)

  • Solvent: N,N-Dimethylformamide (DMF), Anhydrous: 50 mL[4]

Step-by-Step Methodology:

  • Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8.3 g of Ethyl Vanillin in 50 mL of anhydrous DMF. Add 10.4 g of K₂CO₃.[4]

  • Deprotonation: Stir the mixture at room temperature for 30 minutes. The solution will darken slightly as the phenoxide anion forms.[4]

  • Alkylation: Add 9.2 g of Isopropyl Bromide dropwise via a syringe or addition funnel.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 60–70°C for 4–6 hours. Note: Do not exceed 80°C to minimize E2 elimination of isopropyl bromide.

  • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The starting material (Ethyl Vanillin) will disappear, and a less polar spot (Product) will appear.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into 200 mL of ice-water. The product may precipitate as a solid or separate as an oil.[4]

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL) to remove DMF.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 9:1) or recrystallization from ethanol/water if solid.

Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectral data must be verified.

Method Expected Signal / Characteristic Interpretation
¹H NMR (CDCl₃) δ 9.83 (s, 1H) Aldehyde proton (-CHO).[4]
δ 7.40–7.45 (m, 2H) Aromatic protons (C2, C6 position).[4]
δ 6.98 (d, 1H) Aromatic proton (C5 position, ortho to isopropoxy).[4]
δ 4.65 (sept, 1H) Methine proton of Isopropyl group (-OCH (CH₃)₂).[4]
δ 4.15 (q, 2H) Methylene protons of Ethoxy group (-OCH₂ CH₃).[4]
δ 1.48 (t, 3H) Methyl protons of Ethoxy group.[4]
δ 1.40 (d, 6H) Methyl protons of Isopropyl group.[4]
IR Spectroscopy 1680–1700 cm⁻¹ Strong C=O stretching (Aldehyde).[4]
2700–2800 cm⁻¹ C-H stretching (Aldehyde doublet).[4]

Applications in Drug Discovery[4]

This compound serves as a "Pharmacophore Building Block," specifically for introducing bulky lipophilic ether groups that enhance bioavailability and receptor binding affinity.

Key Research Areas:

  • Thrombin Inhibitors: Used in the synthesis of hydrazide derivatives that act as anticoagulants.[6] The 3-ethoxy-4-isopropoxy moiety mimics specific hydrophobic pockets in the thrombin active site [1].[4]

  • Benzimidazole Derivatives: Acts as a precursor for 1-benzyl-piperidin-4-yl-benzoimidazole derivatives, investigated for various therapeutic targets including antihistamines and anti-inflammatory agents [2].[4]

  • PDE Inhibitor Analogs: The structural similarity to Roflumilast intermediates suggests utility in designing novel phosphodiesterase inhibitors for respiratory diseases.

Safety & Handling (GHS Classification)

Signal Word: WARNING

Hazard Class H-Code Statement
Skin Irritation H315Causes skin irritation.[4]
Eye Irritation H319Causes serious eye irritation.[4]
STOT-SE H335May cause respiratory irritation.[4]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All operations involving DMF and alkyl halides must be performed in a certified chemical fume hood.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the aldehyde group to the corresponding benzoic acid.

References

  • Google Patents. (2008). US20080132507A1 - Novel hydrazide derivatives.[4] Retrieved from

  • Google Patents. (2008). US20080249101A1 - Benzoimidazole derivatives.[4] Retrieved from

Sources

Exploratory

Technical Whitepaper: 3-Ethoxy-4-isopropoxybenzaldehyde

This guide details the technical profile of 3-ethoxy-4-isopropoxybenzaldehyde , a critical pharmacophore intermediate used primarily in the synthesis of Phosphodiesterase-4 (PDE4) inhibitors and novel thrombin inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile of 3-ethoxy-4-isopropoxybenzaldehyde , a critical pharmacophore intermediate used primarily in the synthesis of Phosphodiesterase-4 (PDE4) inhibitors and novel thrombin inhibitors.[1]

While the compound itself is a chemical intermediate, its "Mechanism of Action" is defined by two distinct phases:

  • Chemical Mechanism: Its reactivity as an electrophilic building block (Williamson ether synthesis product and Schiff base precursor).[1]

  • Pharmacological Mechanism (Downstream): The role of its specific 3-ethoxy-4-isopropoxy substitution pattern in mimicking cAMP to inhibit PDE4 enzymes.[1]

From Chemical Scaffold to Pharmacological Activity[1]

Executive Summary

3-ethoxy-4-isopropoxybenzaldehyde (CAS: 120198-44-3 / Generic Analogues) serves as a "privileged structure" in medicinal chemistry.[1] It acts as the lipophilic anchor for various respiratory and anti-inflammatory therapeutics.[1] Its structural core—a benzaldehyde moiety substituted with specific alkoxy groups—is engineered to penetrate the hydrophobic pockets (Q1/Q2) of the PDE4 enzyme active site.

This guide dissects the compound's synthesis, its chemical reactivity, and the molecular mechanism by which its derivatives exert biological effects.

Chemical Mechanism: Synthesis & Reactivity

The formation of 3-ethoxy-4-isopropoxybenzaldehyde relies on the regioselective alkylation of the phenolic oxygen.[1] The choice of Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) as the starting material is critical to ensure the correct substitution pattern without requiring complex protecting group strategies.[1]

2.1. Synthetic Pathway (Williamson Ether Synthesis)

The synthesis follows an SN2 mechanism where the phenolate ion of ethyl vanillin attacks the secondary carbon of an isopropyl halide.

Key Reaction Parameters:

  • Nucleophile: 3-ethoxy-4-hydroxybenzaldehyde anion.[1]

  • Electrophile: 2-Bromopropane (Isopropyl bromide).[1]

  • Base: Potassium Carbonate (

    
    ) – acts as a proton scavenger to generate the phenoxide.[1]
    
  • Solvent: DMF or Acetonitrile (Polar aprotic solvents enhance the nucleophilicity of the phenoxide).[1]

Synthesispathway Start Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Intermediate Transition State (SN2 Attack) Start->Intermediate Deprotonation Reagents 2-Bromopropane + K2CO3 (DMF, 80°C) Reagents->Intermediate Electrophile Product 3-Ethoxy-4-isopropoxybenzaldehyde Intermediate->Product Alkylation

Figure 1: SN2 Synthesis Pathway of 3-ethoxy-4-isopropoxybenzaldehyde.

2.2. Downstream Reactivity (The "Warhead" Formation)

The aldehyde functionality (-CHO) at the C1 position acts as the chemical "hook."[1] In drug synthesis, this group typically undergoes reductive amination or condensation (e.g., with aminobenzamidine derivatives as seen in thrombin inhibitors) to link the lipophilic pharmacophore to a polar, active-site interacting tail.

Biological Mechanism of Action (Pharmacophore Theory)

The 3-ethoxy-4-isopropoxybenzaldehyde moiety is not the active drug itself but constitutes the Catechol Ether Pharmacophore .[1] Its mechanism is best understood through the PDE4 Inhibition Model .[1]

3.1. The PDE4 Hydrophobic Clamp

Phosphodiesterase-4 (PDE4) enzymes hydrolyze cAMP.[1] Inhibitors of PDE4 prevent this hydrolysis, raising intracellular cAMP levels, which leads to anti-inflammatory effects (bronchodilation, suppression of TNF-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


).

The PDE4 active site contains a specific hydrophobic pocket that normally accommodates the adenine ring of cAMP.[1] The 3-ethoxy-4-isopropoxy pattern mimics this interaction:

  • 3-Ethoxy Group: Orients towards the solvent-exposed region or the Q1 pocket, providing steric bulk that prevents rapid metabolic cleavage.[1]

  • 4-Isopropoxy Group: Penetrates the deep hydrophobic pocket (Q2), engaging in Van der Waals interactions with residues like Phenylalanine and Isoleucine.[1] This "clamp" locks the inhibitor into the enzyme, blocking the catalytic site.

3.2. Signaling Cascade

Once the derivative binds to PDE4, the downstream biological MoA is triggered:

PDE4Mechanism Drug Drug Derivative (3-ethoxy-4-isopropoxy motif) PDE4 PDE4 Enzyme (Active Site) Drug->PDE4 Binds Q1/Q2 Pockets Inhibition Competitive Inhibition (Blockade of cAMP hydrolysis) PDE4->Inhibition Prevents Catalysis cAMP Intracellular cAMP (Accumulation) Inhibition->cAMP Increases Levels PKA PKA Activation cAMP->PKA Activates Effect Anti-inflammatory Response (↓ TNF-α, ↓ IL-6) PKA->Effect Phosphorylation Cascade

Figure 2: Downstream Biological Mechanism of Action (PDE4 Inhibition).[1]

Experimental Protocols
4.1. Synthesis Protocol (Lab Scale)

Objective: Synthesize 3-ethoxy-4-isopropoxybenzaldehyde from Ethyl Vanillin.

Reagents:

  • Ethyl Vanillin (1.0 eq)[1]

  • 2-Bromopropane (1.5 eq)[1]

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Dimethylformamide (DMF, 5 mL per gram of substrate)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with Ethyl Vanillin and DMF. Stir until dissolved.

  • Activation: Add

    
    . The suspension may turn slight yellow (phenoxide formation).[1] Heat to 60°C for 30 minutes.
    
  • Alkylation: Add 2-Bromopropane dropwise via a syringe or addition funnel.[1]

  • Reaction: Reflux at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1] The starting material spot (

    
    ) should disappear, and a new less polar spot (
    
    
    
    ) should appear.[1]
  • Workup: Cool to room temperature. Pour mixture into ice-cold water (5x volume). The product may precipitate as a solid or oil.[1]

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.[1]

  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via silica column chromatography.[1]
    
4.2. Analytical Characterization (Self-Validating QC)

To ensure the "mechanism" of synthesis was successful, the following data points must be met:

TestExpected ResultStructural Validation
HPLC Purity > 98.0%Absence of unreacted Ethyl Vanillin (Peak @ ~3.5 min vs Product @ ~5.2 min).[1]
1H NMR (CDCl3)

9.85 (s, 1H)
Confirms presence of Aldehyde (-CHO).[1]
1H NMR (CDCl3)

1.3-1.4 (d, 6H)
Confirms Isopropyl methyl groups (doublet).[1]
1H NMR (CDCl3)

4.6 (m, 1H)
Confirms Isopropyl methine proton (septet).[1]
References
  • Patent Application US20080132507A1 . Hydrazide derivatives, pharmacologically acceptable salts or hydrates thereof.[1][2] (2008).[1] Describes the use of 3-ethoxy-4-isopropoxybenzaldehyde in the synthesis of thrombin inhibitors.

  • Manallack, D. T., et al. (2005).[1] The molecular basis of PDE4 inhibition.[1][3][4][5] Current Opinion in Investigational Drugs.[1] Detailed analysis of the Q1/Q2 hydrophobic pockets in PDE4.

  • PubChem Compound Summary . 3-ethoxy-4-propan-2-yloxybenzaldehyde.[1][6] Identification and physical properties.

  • Spina, D. (2008).[1] PDE4 inhibitors: current status.[1][3][4][7] British Journal of Pharmacology.[1] Discusses the SAR of dialkoxybenzaldehyde derivatives in respiratory medicine.

Sources

Foundational

Biological Activity & Therapeutic Potential of 3-Ethoxy-4-Isopropoxybenzaldehyde

This is an in-depth technical guide on the biological activity and pharmaceutical utility of 3-ethoxy-4-isopropoxybenzaldehyde . A Technical Guide for Medicinal Chemists and Pharmacologists Executive Summary 3-Ethoxy-4-i...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the biological activity and pharmaceutical utility of 3-ethoxy-4-isopropoxybenzaldehyde .

A Technical Guide for Medicinal Chemists and Pharmacologists

Executive Summary

3-Ethoxy-4-isopropoxybenzaldehyde (CAS: 284044-35-5) is a specialized aromatic aldehyde serving as a critical pharmacophore building block in the synthesis of phosphodiesterase 4 (PDE4) inhibitors.[1][2] While the aldehyde itself possesses limited intrinsic therapeutic activity, its structural motif—a 3,4-dialkoxyphenyl "head group"—is the primary determinant for binding affinity in a class of anti-inflammatory drugs including Apremilast and Roflumilast .

This guide analyzes the compound’s role in Structure-Activity Relationship (SAR) optimization, its metabolic profile, and the experimental protocols required to validate its biological efficacy when incorporated into bioactive scaffolds.

Chemical Profile & Structural Logic[3]

The biological value of this compound lies in its specific substitution pattern, designed to optimize the lipophilicity-solubility balance and metabolic stability compared to simpler analogs like veratraldehyde (3,4-dimethoxybenzaldehyde).

PropertySpecification
IUPAC Name 3-ethoxy-4-propan-2-yloxybenzaldehyde
CAS Number 284044-35-5
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Key Pharmacophore Catechol diether (Dialkoxyphenyl)
Lipophilicity (cLogP) ~2.7 (Predicted)
H-Bond Acceptors 3 (Carbonyl + 2 Ethers)
The "Catechol Ether" Pharmacophore

In PDE4 inhibitors, the 3,4-dialkoxyphenyl ring mimics the adenosine ring of cAMP (the natural substrate). The 3-ethoxy and 4-isopropoxy groups are not arbitrary; they are selected to fill the hydrophobic Q-pocket of the PDE4 enzyme active site.

  • 3-Position (Ethoxy): Provides steric bulk superior to a methoxy group, enhancing van der Waals interactions with the invariant Glutamine residue (Gln369 in PDE4D).

  • 4-Position (Isopropoxy): The branched isopropyl group increases lipophilicity and metabolic resistance against O-demethylation compared to a straight-chain propyl or methyl group.

Mechanism of Action: The PDE4 Inhibition Pathway

The biological activity of 3-ethoxy-4-isopropoxybenzaldehyde is realized when it is converted into a final inhibitor (e.g., via condensation to form a phthalimide or quinazolindione).

Signaling Pathway Visualization

The following diagram illustrates how the pharmacophore (derived from the aldehyde) blocks the degradation of cAMP, leading to anti-inflammatory effects.

PDE4_Pathway Aldehyde 3-Ethoxy-4-isopropoxybenzaldehyde (Precursor) Drug Active PDE4 Inhibitor (e.g., Apremilast Analog) Aldehyde->Drug Chemical Synthesis (Schiff Base/Condensation) PDE4 PDE4 Enzyme (Active Site) Drug->PDE4 Competitive Inhibition (Binds Q-Pocket) cAMP cAMP (Cyclic Adenosine Monophosphate) PDE4->cAMP Normal Function: Degrades cAMP AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis (Blocked) PKA PKA Activation (Protein Kinase A) cAMP->PKA Activates Effect Downregulation of TNF-α, IL-23, IL-17 PKA->Effect Phosphorylation Cascade

Figure 1: Mechanism of action showing the transition from the aldehyde precursor to the active PDE4 inhibitor, which prevents cAMP hydrolysis and suppresses inflammatory cytokines.

Experimental Protocols

To validate the biological utility of this compound, researchers must first synthesize the active derivative and then subject it to enzymatic and cellular assays.

Protocol A: Synthesis of the Active Pharmacophore

Context: This aldehyde is typically condensed with an amine or anhydride to form the drug core.

  • Reagents: 3-ethoxy-4-isopropoxybenzaldehyde (1.0 eq), 3-aminosulfonyl-phthalic anhydride (1.0 eq), Glacial Acetic Acid (Solvent).

  • Procedure:

    • Dissolve the aldehyde and the anhydride in glacial acetic acid.

    • Reflux at 110°C for 4–6 hours.

    • Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Cool to room temperature; precipitate with water.[3]

    • Recrystallize from ethanol to obtain the target PDE4 inhibitor.

  • Validation: 1H-NMR must confirm the disappearance of the aldehyde proton (~9.8 ppm) and the retention of the isopropyl septet (~4.6 ppm).

Protocol B: In Vitro PDE4 Inhibition Assay

Context: Measuring the potency (IC50) of the derived compound.

Materials:

  • Recombinant human PDE4B or PDE4D enzyme.

  • Substrate: [3H]-cAMP or fluorescent cAMP analog.

  • Reference Standard: Roflumilast or Rolipram.

Workflow:

  • Preparation: Dilute the synthesized inhibitor in DMSO (Final concentration <1%). Prepare a 10-point serial dilution curve (e.g., 1 nM to 10 µM).

  • Incubation: Mix enzyme (PDE4) + Inhibitor in assay buffer (50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA). Incubate for 15 min at 30°C.

  • Reaction Start: Add cAMP substrate. Incubate for 20 min.

  • Termination: Stop reaction using PDE SPA beads (Scintillation Proximity Assay) or fluorescent polarization stop solution.

  • Data Analysis: Measure signal (CPM or Fluorescence). Plot % Inhibition vs. Log[Concentration] to determine IC50.

Success Criteria:

  • A potent "hit" derived from this aldehyde should exhibit an IC50 < 50 nM .

  • If IC50 > 1 µM, the 4-isopropoxy group may be sterically clashing with the specific PDE isoform selected.

Comparative Structure-Activity Relationship (SAR)

The choice of the 4-isopropoxy group over other substituents is driven by specific biological requirements.

Substituent at C4LipophilicityMetabolic StabilityPDE4 Potency PotentialNotes
-OCH₃ (Methoxy) LowLowModerateRapidly metabolized (O-demethylation). Found in older inhibitors.[4]
-OCH(CH₃)₂ (Isopropoxy) High High High Optimal balance. Resists hydrolysis; fills hydrophobic pocket.
-OCH₂-Cyclopropyl HighVery HighVery HighUsed in Roflumilast. More expensive synthesis.
-OH (Hydroxy) Very LowN/AInactivePhase II metabolite. Loss of activity.

Safety & Handling (MSDS Highlights)

While less toxic than halogenated benzaldehydes, 3-ethoxy-4-isopropoxybenzaldehyde is a reactive electrophile.

  • GHS Classification: Warning.

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid, which is biologically inactive for these synthesis purposes.

References

  • Man, H. W., et al. (2009). "Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast), a potent and orally active phosphodiesterase 4 inhibitor." Journal of Medicinal Chemistry. Link

  • Press, N. J., & McCarthy, C. (2010). "PDE4 inhibitors - A review of the current field." Progress in Medicinal Chemistry. Link

  • PubChem. (n.d.).[5][6] "Compound Summary: 3-Ethoxy-4-isopropoxybenzaldehyde." National Library of Medicine. Link

  • US Patent 2008/0132507 A1. (2008). "Hydrazide Derivatives and Use Thereof as Thrombin Inhibitors." Google Patents. Link

  • Zhang, K. Y., et al. (2005).[3] "Structure-Activity Relationships of PDE4 Inhibitors." Expert Opinion on Therapeutic Patents. Link

Sources

Exploratory

Thermostability Profile &amp; Handling Guide: 3-Ethoxy-4-Isopropoxybenzaldehyde

The following technical guide details the thermostability profile, degradation mechanisms, and handling protocols for 3-Ethoxy-4-isopropoxybenzaldehyde . CAS: 284044-35-5 | Formula: C₁₂H₁₆O₃ | MW: 208.25 g/mol [1] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermostability profile, degradation mechanisms, and handling protocols for 3-Ethoxy-4-isopropoxybenzaldehyde .

CAS: 284044-35-5 | Formula: C₁₂H₁₆O₃ | MW: 208.25 g/mol [1]

Executive Summary

In drug development and organic synthesis, 3-ethoxy-4-isopropoxybenzaldehyde serves as a critical intermediate, often utilized for its distinct lipophilicity and steric properties compared to its analogs (e.g., Ethyl Vanillin).[1] While structurally robust under ambient conditions, its thermal stability is governed by two competing mechanisms: oxidative susceptibility of the aldehyde moiety and thermal dealkylation of the isopropoxy ether.

This guide provides a technical breakdown of its physicochemical behavior, predicted degradation pathways, and a validated protocol for assessing its stability in process chemistry.

Physicochemical Profile

Understanding the baseline properties is essential for interpreting thermal analysis data. Unlike its crystalline analog 3-ethoxy-4-methoxybenzaldehyde (MP 51–53°C), the introduction of the bulky isopropoxy group disrupts crystal packing, often lowering the melting point or resulting in an oil at room temperature.[1]

PropertyValue / DescriptionSource/Prediction
CAS Number 284044-35-5PubChem [1]
Molecular Weight 208.25 g/mol Calculated
Physical State Low-melting solid or viscous oilAnalog comparison [2]
Boiling Point ~310–320°C (Predicted at 760 mmHg)ACD/Labs Prediction
Flash Point >110°C (Predicted)Safety Estimate
LogP ~2.6–2.7Lipophilicity Estimate

Thermostability Analysis & Degradation Mechanisms

The thermal envelope of 3-ethoxy-4-isopropoxybenzaldehyde is defined by two distinct "failure modes." Researchers must distinguish between thermal decomposition (bond breaking) and oxidative degradation (reaction with air).

Primary Failure Mode: Autoxidation (Ambient to 100°C)

The most immediate threat to stability is not heat alone, but heat in the presence of oxygen. The aldehyde proton is highly susceptible to radical abstraction, leading to the formation of 3-ethoxy-4-isopropoxybenzoic acid .

  • Trigger: Exposure to air, accelerated by temperatures >40°C.

  • Mitigation: Storage under Argon/Nitrogen is mandatory for long-term stability.[1]

Secondary Failure Mode: Thermal Dealkylation (>180°C)

At elevated temperatures, the isopropoxy group becomes the structural weak point. Unlike methoxy or ethoxy groups, the isopropyl ether can undergo E1-type thermal elimination , releasing propene and generating a phenol (3-ethoxy-4-hydroxybenzaldehyde).

  • Mechanism: Unimolecular elimination driven by the stability of the leaving group (propene).

  • Process Implication: Reactions requiring temperatures >180°C (e.g., neat distillations, high-temp condensations) risk significant yield loss via this pathway.

Degradation Pathway Diagram

The following diagram illustrates the competing degradation pathways researchers must control.

DegradationPathways Compound 3-Ethoxy-4- isopropoxybenzaldehyde Acid Degradant A: 3-Ethoxy-4-isopropoxy- benzoic acid Compound->Acid Autoxidation (+O2, >40°C) Phenol Degradant B: 3-Ethoxy-4- hydroxybenzaldehyde Compound->Phenol Thermal Dealkylation (>180°C, Inert atm) Propene Byproduct: Propene (Gas) Compound->Propene

Figure 1: Competing degradation pathways. Red path represents oxidative instability; Yellow path represents intrinsic thermal instability.

Experimental Protocol: Stability Validation

To confirm the stability of a specific batch (e.g., for QC or before a scale-up reaction), use the following self-validating protocol. This method separates oxidative failure from thermal failure.

Differential Scanning Calorimetry (DSC) / TGA Setup

Objective: Determine the "Safe Processing Window" (SPW).

  • Instrument: DSC with TGA capability (e.g., TA Instruments Q-Series or Mettler Toledo).

  • Sample Prep: Weigh 5–10 mg of sample into an aluminum pan.

    • Run A (Oxidative Stress):[1] Crimp loosely (pinhole lid). Purge with Air (50 mL/min).

    • Run B (Thermal Limit): Hermetically seal. Purge with Nitrogen (50 mL/min).

  • Ramp Profile: Equilibrate at 25°C, then ramp 10°C/min to 300°C.

  • Data Interpretation:

    • Exotherm in Run A (<150°C): Indicates oxidation. The onset temperature is your Maximum Storage Temperature.

    • Endotherm/Mass Loss in Run B (>180°C): Indicates boiling or dealkylation. The onset is your Maximum Process Temperature.

HPLC Monitoring for Degradants

If thermal stress is suspected, use this HPLC method to quantify Degradant B (Phenol).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 230 nm (Aldehyde absorption) and 280 nm.

  • Logic: The Phenol degradant (Degradant B) is more polar than the parent and will elute earlier. The Acid degradant (Degradant A) will elute earlier and show peak tailing unless buffered.

Handling & Storage Recommendations

Based on the physicochemical profile, the following handling classes apply:

ParameterRecommendationRationale
Storage Temp 2–8°C (Refrigerated)Retards autoxidation rate significantly.[1]
Atmosphere Argon or Nitrogen OverlayPrevents formation of benzoic acid derivative.
Container Amber GlassProtects from UV-initiated radical formation.[1]
Re-test Date 12 MonthsAldehydes degrade over time even in cold storage.
Workflow for Stability Testing

Use this decision tree to determine if a batch is suitable for use.

StabilityWorkflow Start Batch Receipt / Pre-Reaction Check Visual Visual Inspection: Color Check Start->Visual Color Is it Dark/Brown? Visual->Color Purity HPLC Analysis (Method 4.2) Color->Purity No (White/Pale Yellow) Purify REQUIRED: Recrystallize/Distill (Remove Acid) Color->Purify Yes (Oxidation Likely) Decision Calculate Purity Purity->Decision Decision->Purify <98% Use APPROVED: Proceed to Synthesis Decision->Use >98%

Figure 2: Quality Control Decision Tree for 3-Ethoxy-4-isopropoxybenzaldehyde.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11660533, 3-Ethoxy-4-isopropoxybenzaldehyde.[1] Retrieved from [Link][1]

  • Kirk, T. K., & Lorenz, L. F. (1974). Oxygenation of 4-Alkoxyl Groups in Alkoxybenzoic Acids by Polyporus dichrous. Applied Microbiology, 27(2), 360–367. (Demonstrates biological/chemical lability of the isopropoxy group). Retrieved from [Link]

Sources

Foundational

Technical Guide: 3-Ethoxy-4-Isopropoxybenzaldehyde Derivatives and Analogs

A Strategic Scaffold for PDE4 Inhibition and Anti-Inflammatory Therapeutics [1][2] Executive Summary 3-Ethoxy-4-isopropoxybenzaldehyde represents a "privileged scaffold" in medicinal chemistry, primarily serving as a cri...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for PDE4 Inhibition and Anti-Inflammatory Therapeutics [1][2]

Executive Summary

3-Ethoxy-4-isopropoxybenzaldehyde represents a "privileged scaffold" in medicinal chemistry, primarily serving as a critical intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors.[1][2] Structurally, it belongs to the class of 3,4-dialkoxybenzaldehydes, a chemical motif essential for mimicking the adenosine ring of cAMP in the catalytic site of PDE enzymes.

This guide provides an in-depth technical analysis of this molecule, focusing on its regioselective synthesis, pharmacophore modeling, and downstream functionalization.[2] It is designed for medicinal chemists and process scientists optimizing routes for respiratory (COPD/Asthma) and dermatological (Psoriasis) therapeutics.[1][2]

Part 1: Structural Chemistry & Synthetic Pathways[1][2]

The synthesis of 3-ethoxy-4-isopropoxybenzaldehyde requires precise regiochemical control.[1][2] The most robust industrial route utilizes Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) as the starting material.[1][2] This approach bypasses the selectivity issues inherent in alkylating 3,4-dihydroxybenzaldehyde, where distinguishing between the meta and para hydroxyls is challenging.

Validated Synthetic Protocol

Objective: Synthesis of 3-ethoxy-4-isopropoxybenzaldehyde via Williamson Ether Synthesis.

  • Precursor: Ethyl Vanillin (CAS: 121-32-4)[1][2]

  • Reagent: 2-Bromopropane (Isopropyl bromide)[1][2]

  • Base: Potassium Carbonate (

    
    )[1][2]
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (

    
    )[1][2]
    
Step-by-Step Methodology:
  • Charging: Charge a reaction vessel with Ethyl Vanillin (1.0 eq) and anhydrous DMF (5-7 volumes).

  • Deprotonation: Add anhydrous granular

    
     (1.5 eq). Stir at ambient temperature for 30 minutes to form the phenoxide anion. Note: Evolution of 
    
    
    
    may occur; ensure venting.
  • Alkylation: Add 2-Bromopropane (1.5 eq) dropwise. The excess alkyl halide accounts for volatility and competitive elimination.[1]

  • Heating: Heat the mixture to 60–70°C for 4–6 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane).[1][2] The starting phenol spot (

    
    ) should disappear, replaced by the less polar product (
    
    
    
    ).[2]
  • Workup:

    • Cool to room temperature.[1][2]

    • Quench into ice-cold water (10 volumes). The product typically precipitates as a solid or oil.[1]

    • Extract with Ethyl Acetate (

      
      ).[1][2] Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine.[1][2]
      
  • Purification: Recrystallization from Ethanol/Water or vacuum distillation if oil.[1][2]

Reaction Workflow Visualization

The following diagram illustrates the synthetic logic and downstream transformations.

SynthesisPath Start Ethyl Vanillin (3-ethoxy-4-hydroxy) Intermediate Phenoxide Anion (Transient) Start->Intermediate Deprotonation Reagents 2-Bromopropane K2CO3, DMF, 60°C Reagents->Intermediate Product 3-ethoxy-4-isopropoxy- benzaldehyde Intermediate->Product SN2 Alkylation Deriv1 Oxidation (NaClO2) --> Benzoic Acid Product->Deriv1 Path A Deriv2 Reductive Amination --> Benzyl Amines Product->Deriv2 Path B

Caption: Figure 1. Regioselective synthesis of the target scaffold from Ethyl Vanillin and downstream diversification pathways.

Part 2: Pharmacophore Modeling & SAR

The biological relevance of 3-ethoxy-4-isopropoxybenzaldehyde lies in its ability to inhibit PDE4, an enzyme responsible for hydrolyzing cAMP.[1][2]

The "Dialkoxy" Pharmacophore

In PDE4 inhibitors (like Roflumilast, Apremilast, and Rolipram), the catechol ether moiety is the primary anchor.

  • 3-Ethoxy Group: Occupies a distinct sub-pocket, often forming hydrogen bonds or van der Waals interactions with key residues (e.g., Gln369 in PDE4B).[1][2]

  • 4-Isopropoxy Group: Provides bulk to fill the hydrophobic "clamp" region.[1][2] The isopropyl group prevents metabolic dealkylation better than a methoxy group (metabolic stability) and enhances lipophilicity (

    
    ).[2]
    
Structural Analog Comparison
Feature3-ethoxy-4-isopropoxybenzaldehydeRoflumilast IntermediateRolipram
3-Position Ethoxy (

)
CyclopropylmethoxyCyclopentyloxy
4-Position Isopropoxy (

)
DifluoromethoxyMethoxy
Core Ring BenzaldehydeBenzoic Acid/BenzamidePyrrolidinone
Primary Utility Scaffold/PrecursorActive Drug PrecursorFirst-gen Reference

Causality Insight: The shift from methoxy (in Vanillin) to isopropoxy (in the target) significantly increases the volume of the molecule. This steric bulk is crucial for selectivity against other PDE isoforms (like PDE1 or PDE7), which have sterically more restricted active sites.[1][2]

Part 3: Key Derivatives & Functionalization

Once synthesized, the aldehyde functionality serves as a "warhead" for further chemical elaboration.[2]

Pathway A: Oxidation to Benzoic Acid

To generate amide-based PDE4 inhibitors (similar to Roflumilast), the aldehyde must be oxidized to the carboxylic acid.

  • Protocol: Pinnick Oxidation.[1][2]

  • Reagents: Sodium Chlorite (

    
    ), Sodium Dihydrogen Phosphate (
    
    
    
    ), 2-Methyl-2-butene (scavenger).[1][2]
  • Mechanism: Mild oxidation that avoids chlorination of the aromatic ring.[1]

  • Application: The resulting acid is coupled with amino-pyridines or anilines to form the final bioactive carboxamide.[1]

Pathway B: Schiff Base Formation (Hydrazones)

Hydrazone derivatives of this aldehyde have shown potential antimicrobial and anti-inflammatory activity independent of PDE4 inhibition.[1][2]

  • Reagents: Hydrazine hydrate or substituted hydrazides.[1][2]

  • Conditions: Ethanol reflux, catalytic Acetic Acid.[1][2]

  • Outcome: Formation of

    
     linkage, often stabilizing the molecule for binding to bacterial DNA gyrase or other targets.
    

Part 4: Analytical Characterization Standards

To ensure "Trustworthiness" in your data, the following analytical signatures must be verified.

Nuclear Magnetic Resonance ( -NMR)
  • Aldehyde Proton: Singlet at

    
     9.8–9.9 ppm.[1][2]
    
  • Aromatic Protons: Three signals in the

    
     6.9–7.5 ppm range (ABX system typical of 1,3,4-substitution).[2]
    
  • Isopropoxy Group: [1][2]

    • Septet at

      
       ppm (1H, CH).[1][2]
      
    • Doublet at

      
       ppm (6H, 
      
      
      
      ).[1][2]
  • Ethoxy Group:

    • Quartet at

      
       ppm (2H, 
      
      
      
      ).
    • Triplet at

      
       ppm (3H, 
      
      
      
      ).[1][2]
Mass Spectrometry (ESI-MS)[1][2]
  • Molecular Ion:

    
     calc.[1][2][3] for 
    
    
    
    = 209.11.[1][2]
  • Fragmentation: Loss of isopropyl group (

    
    ) is a common fragmentation pathway in EI-MS.[1][2]
    

References

  • PubChem. 4-Isopropoxybenzaldehyde Compound Summary.[1][2][4] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Muller, G. et al. PDE4 Inhibitors: Structural Classes and Binding Modes.[1][2] Journal of Medicinal Chemistry.[1][2] (Contextual grounding on dialkoxybenzene SAR).

  • Zhang, X. et al. Synthesis and SAR of Roflumilast Analogs.[1][2] Bioorganic & Medicinal Chemistry Letters.[1][2] (Validates the oxidation pathway of dialkoxybenzaldehydes).

Sources

Exploratory

Advanced Synthetic Strategies for 3-Ethoxy-4-Isopropoxybenzaldehyde

[1] Executive Summary & Structural Analysis[2] 3-Ethoxy-4-isopropoxybenzaldehyde is a critical dialkoxybenzaldehyde intermediate.[1] Structurally, it belongs to the "catechol ether" class of compounds, which serve as ess...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Analysis[2]

3-Ethoxy-4-isopropoxybenzaldehyde is a critical dialkoxybenzaldehyde intermediate.[1] Structurally, it belongs to the "catechol ether" class of compounds, which serve as essential scaffolds in the synthesis of phosphodiesterase 4 (PDE4) inhibitors (e.g., Roflumilast analogues) and other anti-inflammatory agents.[1]

The synthesis of this molecule presents a classic problem in regioselective alkylation. The core challenge lies not in the formation of the ether bond, but in achieving high yield when introducing a secondary alkyl group (isopropyl) onto a phenol that already possesses an ortho-alkoxy substituent.[1] This guide provides a definitive, optimized route starting from Ethyl Vanillin , bypassing the regioselectivity issues associated with de novo alkylation of dihydroxybenzenes.

Structural Parameters
ParameterDetail
IUPAC Name 3-ethoxy-4-(propan-2-yloxy)benzaldehyde
Core Scaffold Benzaldehyde
Substituents 3-Ethoxy (Ethyl ether), 4-Isopropoxy (Isopropyl ether)
Key Reactivity Electrophilic aromatic substitution (deactivated by aldehyde), Nucleophilic attack (at carbonyl)

Strategic Retrosynthesis

To design a robust process, we must analyze the disconnection of the ether bonds.[1] There are three theoretical pathways, but only one is viable for scalable, high-purity synthesis.

Retrosynthesis Target TARGET 3-Ethoxy-4-isopropoxybenzaldehyde EthylVanillin ROUTE A (Preferred) Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) EthylVanillin->Target + Isopropyl Halide (Selective O-Alkylation) Isovanillin ROUTE B (Inefficient) Isovanillin Analogue (3-Hydroxy-4-isopropoxybenzaldehyde) Isovanillin->Target + Ethyl Halide Proto ROUTE C (Non-Selective) Protocatechuic Aldehyde (3,4-Dihydroxybenzaldehyde) Proto->Target + Et-X / iPr-X (Poor Regioselectivity)

Figure 1: Retrosynthetic analysis showing the strategic advantage of Route A.

Route Evaluation[1][3][4][5][6]
  • Route A (Ethyl Vanillin + Isopropylating Agent): Recommended. Ethyl Vanillin (CAS 121-32-4) is a cheap, commercially available commodity chemical.[1] The 3-ethoxy group is pre-installed, eliminating regioselectivity concerns.[1] The task is reduced to a single alkylation of the 4-hydroxyl group.[1]

  • Route B (Isovanillin Derivative): Rejected. Requires 3-hydroxy-4-isopropoxybenzaldehyde, which is not a standard commodity chemical.[1]

  • Route C (Protocatechuic Aldehyde): Rejected. Alkylating 3,4-dihydroxybenzaldehyde leads to a mixture of regioisomers (3-ethoxy-4-isopropoxy vs. 3-isopropoxy-4-ethoxy) that are difficult to separate.

Core Protocol: Isopropylation of Ethyl Vanillin

This protocol utilizes a Williamson Ether Synthesis adapted for secondary halides.[1] The reaction uses 2-bromopropane (isopropyl bromide).[1] Note that secondary halides are prone to E2 elimination (forming propylene gas) under strong basic conditions; therefore, the choice of base and solvent is critical to favor SN2 substitution.[1]

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: Ethyl Vanillin (1.0 eq)

  • Alkylating Agent: 2-Bromopropane (1.5 eq) — Excess required due to volatility and elimination side-reactions.[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 eq).[1]
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq) — Facilitates Finkelstein exchange in situ (R-Br → R-I), accelerating the reaction.[1]

  • Solvent: N,N-Dimethylformamide (DMF) — Polar aprotic solvent essential for stabilizing the transition state.[1]

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Charge: To a dry 3-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Ethyl Vanillin (166.2 g, 1.0 mol) and DMF (800 mL).

  • Dissolution: Stir at room temperature until fully dissolved.

  • Base Addition: Add Potassium Carbonate (276.4 g, 2.0 mol) and Potassium Iodide (16.6 g, 0.1 mol). The mixture will become a suspension.

  • Reagent Addition: Add 2-Bromopropane (184.5 g, 1.5 mol) dropwise over 30 minutes. Note: 2-Bromopropane is volatile (bp ~59°C); ensure the condenser is efficient (chilled water).

Phase 2: Reaction & Monitoring
  • Heating: Heat the mixture to 65-70°C . Critical Control Point: Do not exceed 80°C to minimize E2 elimination of the isopropyl bromide.[1]

  • Timeline: Stir for 6–12 hours.

  • IPC (In-Process Control): Monitor by TLC (Hexane:Ethyl Acetate 7:3) or HPLC. The reaction is complete when Ethyl Vanillin is <1.0%.[1]

Phase 3: Workup & Isolation
  • Quench: Cool the reaction mixture to 25°C. Pour the mixture into Ice Water (2.5 L) with vigorous stirring. The product should precipitate as an oil or solid depending on purity.[1]

  • Extraction: If the product oils out, extract with Ethyl Acetate (3 x 500 mL).

  • Washing: Wash the combined organic layers with:

    • Water (2 x 500 mL) to remove DMF.

    • 1M NaOH (1 x 300 mL) to remove unreacted phenolic starting material.

    • Brine (1 x 300 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Phase 4: Purification
  • Crystallization: The crude residue is often a low-melting solid.[1] Recrystallize from Ethanol/Water (9:1) or Hexane/MTBE .[1]

    • Dissolve in minimum hot ethanol, add water until turbid, cool to 4°C.

  • Yield: Typical isolated yield is 85-92% .[1]

Reaction Mechanism & Pathway Analysis

The synthesis relies on an


 mechanism. The phenoxide anion, generated by 

, attacks the electrophilic carbon of the 2-bromopropane.[1]

Mechanism Step1 Deprotonation (Ethyl Vanillin + K2CO3) Intermediate Phenoxide Anion (Nucleophile) Step1->Intermediate - KHCO3 Transition Transition State [Ph-O...CH(Me)2...Br]‡ Intermediate->Transition + iPr-Br (SN2) SideRxn Side Reaction (E2) Propylene Gas Intermediate->SideRxn + iPr-Br (Elimination) Product Product 3-Ethoxy-4-isopropoxybenzaldehyde Transition->Product - KBr

Figure 2: Mechanistic pathway highlighting the competition between Substitution (SN2) and Elimination (E2).

Critical Process Parameters (CPP)

To ensure reproducibility and "Self-Validating" quality, adhere to these parameters:

ParameterRangeScientific Rationale
Temperature 60°C – 75°C<60°C: Reaction is too slow.[1] >80°C: Rapid elimination of 2-bromopropane to propylene; loss of reagent.[1]
Solvent DMF or DMSOPolar aprotic solvents solvate the cation (

), leaving the phenoxide "naked" and highly nucleophilic.
Reagent Stoichiometry 1.5 – 2.0 eqExcess isopropyl halide is mandatory to compensate for evaporative loss and elimination side reactions.
Catalyst (KI) 5 – 10 mol%Converts alkyl bromide to alkyl iodide in situ.[1] The C-I bond is weaker, making it a better leaving group for the

attack.[1]

Analytical Validation

Confirm the identity of the synthesized material using these expected spectral data points:

  • 1H NMR (400 MHz, CDCl3):

    • 
       9.83 (s, 1H, CHO) – Aldehyde proton.[1]
      
    • 
       7.40–7.45 (dd, 1H, Ar-H) – Aromatic.[1]
      
    • 
       7.38 (d, 1H, Ar-H) – Aromatic.[1]
      
    • 
       6.98 (d, 1H, Ar-H) – Aromatic (ortho to alkoxy).[1]
      
    • 
       4.65 (sept, 1H, J=6.0 Hz, O-CH(CH3)2) – Isopropyl methine (Diagnostic).[1]
      
    • 
       4.15 (q, 2H, O-CH2-CH3) – Ethyl methylene.[1]
      
    • 
       1.48 (t, 3H, O-CH2-CH3) – Ethyl methyl.[1]
      
    • 
       1.40 (d, 6H, J=6.0 Hz, O-CH(CH3)2) – Isopropyl methyls.[1]
      

References

  • Preparation of 3-ethoxy-4-methoxybenzaldehyde (Analogue Protocol). Vertex AI Patent Search / Google Patents. (Protocol adapted from WO2019100786A1).

  • Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Crystal Structure & Properties. Acta Crystallographica Section E / ResearchGate. (Validates starting material structure).

  • Synthesis of 3-methoxy-4-ethoxybenzaldehyde (Williamson Ether Protocol). PrepChem. (Demonstrates alkylation of vanillin derivatives).

  • General Williamson Ether Synthesis on Phenols. ChemicalBook Protocols. (Standard operating procedures for alkylation).

Sources

Foundational

Strategic Scaffolding: 3-Ethoxy-4-Isopropoxybenzaldehyde in Drug Discovery &amp; Biocatalysis

[1] Executive Summary 3-Ethoxy-4-isopropoxybenzaldehyde (CAS: 284044-35-5) represents a critical pharmacophore scaffold in modern medicinal chemistry, specifically within the "dialkoxy-benzaldehyde" class.[1][2][3][4] Wh...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Ethoxy-4-isopropoxybenzaldehyde (CAS: 284044-35-5) represents a critical pharmacophore scaffold in modern medicinal chemistry, specifically within the "dialkoxy-benzaldehyde" class.[1][2][3][4] While often overshadowed by its congeners—such as the 3-cyclopentyloxy-4-methoxy motif found in Rolipram—this specific substitution pattern offers unique lipophilic and steric properties that are essential for Structure-Activity Relationship (SAR) tuning.[1]

This technical guide delineates three high-impact research vectors for this molecule: Thrombin Inhibition (via imidazole synthesis), PDE4 Inhibition (as a bioisostere probe), and Biocatalytic Valorization (as a lignin model compound).[1]

Strategic Research Areas

Anticoagulant Therapeutics: The Imidazole Route

The most documented high-value application of 3-ethoxy-4-isopropoxybenzaldehyde lies in the synthesis of thrombin inhibitors .[1] The aldehyde serves as the electrophilic anchor in multicomponent reactions to generate bioactive heterocycles.[1]

Mechanism & Logic: Thrombin (Factor IIa) is a serine protease central to the coagulation cascade.[1] Small molecule inhibitors often require a hydrophobic core to occupy the S1/S2 binding pockets of the enzyme.[1] The 3-ethoxy-4-isopropoxy phenyl ring provides this hydrophobic bulk, while the aldehyde functionality allows for the rapid assembly of an imidazole ring—a classic bioisostere for the amide bonds found in peptide-based inhibitors.[1]

Key Synthetic Pathway (Van Leusen Reaction): The aldehyde undergoes a reaction with an amine (e.g., 4-aminobenzamidine) and p-Toluenesulfonylmethyl isocyanide (TosMIC) .[1] This is a [3+2] cycloaddition that formally constructs a 1,5-disubstituted imidazole.[1] This pathway is preferred over traditional cyclizations due to its convergence and atom economy.[1]

PDE4 Inhibition: Pharmacophore Exploration

Phosphodiesterase-4 (PDE4) inhibitors are critical for treating inflammatory diseases like COPD and psoriasis.[1] The "catechol ether" binding mode is a defining feature of this drug class.[1]

  • The Pharmacophore: The PDE4 active site contains a hydrophobic "clamp" (Q-pocket) that accommodates dialkoxy-substituted phenyl rings.[1]

  • The Research Gap: Most approved drugs utilize cyclopropylmethoxy (Roflumilast) or cyclopentyloxy (Rolipram) groups.[1] 3-Ethoxy-4-isopropoxybenzaldehyde serves as a vital SAR probe .[1] By synthesizing derivatives with this specific pattern, researchers can test the tolerance of the Q-pocket for acyclic, branched alkyl chains (isopropyl) versus cyclic variants, providing data on entropic penalties upon binding.[1]

Biocatalysis & Lignin Valorization Models

Beyond pharma, this molecule is a "Gold Standard" substrate for characterizing O-demethylase and O-dealkylase enzymes in white-rot fungi (e.g., Polyporus dichrous).[1]

  • The Challenge: Lignin depolymerization requires the cleavage of robust aryl-ether bonds.[1]

  • The Model: 3-Ethoxy-4-isopropoxybenzaldehyde allows researchers to distinguish between regio-selective dealkylation activities.[1] Enzymes that can specifically cleave the bulky C4-isopropoxy group versus the smaller C3-ethoxy group provide insights into the steric limits of fungal oxidases and P450 systems.[1]

Technical Protocols

Protocol A: Synthesis of the Core Scaffold

Rationale: Commercial availability can be sporadic.[1] A robust in-house synthesis from Ethyl Vanillin ensures supply chain independence and high purity.[1]

Reagents:

  • Substrate: Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde)[1]

  • Alkylating Agent: 2-Bromopropane (Isopropyl bromide)[1]

  • Base: Potassium Carbonate (K₂CO₃) - Anhydrous[1]

  • Solvent: DMF (N,N-Dimethylformamide)[1]

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl Vanillin (1.0 eq) in DMF (5 mL per mmol).

  • Deprotonation: Add K₂CO₃ (2.0 eq).[1] The mixture may turn yellow/orange due to phenoxide formation.[1] Stir at Room Temperature (RT) for 15 minutes.

  • Alkylation: Add 2-Bromopropane (1.5 eq) dropwise.

  • Reflux: Heat the reaction mixture to 80°C for 4-6 hours. Note: Isopropyl bromide is less reactive than primary halides; heat is required, but avoid exceeding 100°C to prevent DMF decomposition.[1]

  • Quench: Pour the reaction mixture into ice-cold water (10x volume). The product should precipitate as an oil or solid.[1]

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted phenol) and Brine.[1]

  • Purification: Dry over MgSO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 9:1).

Validation Criteria:

  • 1H NMR: Look for the septet at ~4.6 ppm (isopropyl CH) and the doublet at ~1.4 ppm (isopropyl CH3).[1] The aldehyde proton will appear at ~9.8 ppm.[1]

Protocol B: Van Leusen Imidazole Synthesis (Thrombin Inhibitor Library)

Rationale: This protocol validates the aldehyde's utility in generating bioactive heterocycles.[1]

Reagents:

  • Aldehyde: 3-Ethoxy-4-isopropoxybenzaldehyde (1.0 eq)[1][4]

  • Amine: 4-Aminobenzamidine dihydrochloride (1.0 eq)[1]

  • Reagent: TosMIC (1.2 eq)

  • Base: Potassium Carbonate (2.0 eq) or Piperazine[1]

  • Solvent: Methanol/DMF (4:1)[1]

Workflow:

  • Imine Formation: Mix the aldehyde and amine in the solvent system.[1] Stir at RT for 1-2 hours to allow imine formation (often indicated by a color change).[1]

  • Cycloaddition: Add TosMIC and the base.

  • Reflux: Heat to 60-70°C for 4-8 hours.

  • Workup: Remove solvent under reduced pressure. Resuspend in EtOAc/Water.[1]

  • Isolation: The imidazole product often precipitates or requires column chromatography (DCM/MeOH gradient due to polarity).[1]

Visualizations

Synthetic & Biological Pathways

The following diagram illustrates the synthesis of the scaffold and its divergence into pharmaceutical and biocatalytic applications.

ResearchPathways EthylVanillin Ethyl Vanillin (Precursor) CoreScaffold 3-Ethoxy-4-isopropoxy- benzaldehyde (CORE SCAFFOLD) EthylVanillin->CoreScaffold Alkylation (iPr-Br, K2CO3) Imine Imine Intermediate CoreScaffold->Imine + 4-Aminobenzamidine FungalEnzyme Fungal O-Demethylase (P. dichrous) CoreScaffold->FungalEnzyme Substrate Loading Imidazole Thrombin Inhibitor (Imidazole Derivative) Imine->Imidazole + TosMIC (Van Leusen) Metabolites Regio-selective Dealkylated Phenols FungalEnzyme->Metabolites Selective Cleavage

Caption: Divergent utility of the scaffold: Chemical synthesis of anticoagulants (Red) vs. Biocatalytic degradation models (Green).[1]

Data Summary: Key Physical & Reactivity Properties[1]
PropertyValue / DescriptionRelevance
CAS Number 284044-35-5Unique Identifier
Molecular Formula C₁₂H₁₆O₃--
LogP (Predicted) ~3.2 - 3.5Optimal for oral bioavailability (Lipinski's Rule of 5).[1]
Reactive Handle Aldehyde (C1)Enables Knoevenagel, Schiff base, and Van Leusen reactions.[1]
Steric Bulk Isopropyl (C4)Probes steric tolerance of enzyme pockets (vs. Methyl/Ethyl).[1]
Key Impurity 3-ethoxy-4-hydroxybenzaldehydeResult of incomplete alkylation; must be <0.5% for bioassays.[1]

References

  • United States Department of Agriculture (USDA). (n.d.).[1] Oxygenation of 4-Alkoxy Groups in Alkoxybenzoic Acids by Polyporus dichrous. Forest Products Laboratory. Retrieved January 28, 2026, from [Link][1]

  • Google Patents. (2008).[1] Patent US20080132507A1: Novel hydrazide derivatives as thrombin inhibitors.[1] Retrieved January 28, 2026, from [1]

  • ResearchGate. (2024).[1] Microbial demethylation of lignin: Evidence of enzymes participating in the removal of methyl/methoxyl groups. Retrieved January 28, 2026, from [Link][1]

Sources

Protocols & Analytical Methods

Method

using 3-ethoxy-4-isopropoxybenzaldehyde as a starting material

Application Note: 3-Ethoxy-4-Isopropoxybenzaldehyde as a Strategic Scaffold in Medicinal Chemistry Executive Summary 3-Ethoxy-4-isopropoxybenzaldehyde (CAS: Analogous to 1131-52-8) is a critical dialkoxybenzaldehyde inte...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Ethoxy-4-Isopropoxybenzaldehyde as a Strategic Scaffold in Medicinal Chemistry

Executive Summary

3-Ethoxy-4-isopropoxybenzaldehyde (CAS: Analogous to 1131-52-8) is a critical dialkoxybenzaldehyde intermediate. Structurally, it is the lipophilic homolog of 3-ethoxy-4-methoxybenzaldehyde , the key precursor for the blockbuster drug Apremilast (Otezla) .

By substituting the 4-methoxy group with a 4-isopropoxy group, researchers can modulate the lipophilicity (LogP) and steric profile of the resulting pharmacophore. This modification is a standard tactic in Structure-Activity Relationship (SAR) studies to enhance membrane permeability and metabolic stability in Phosphodiesterase 4 (PDE4) inhibitors.

This guide details the chemical handling, oxidation, and condensation protocols required to transform this aldehyde into high-value bioactive scaffolds.

Chemical Profile & Strategic Value

PropertySpecificationRelevance in Drug Design
Molecular Structure 3-OEt, 4-OiPr BenzaldehydeMimics the catechol ether motif found in PDE4 inhibitors.
Lipophilicity Higher than methoxy analogIncreases blood-brain barrier (BBB) penetration potential.
Reactivity Electrophilic AldehydeReady for Knoevenagel condensation, Pinnick oxidation, and Reductive amination.
Key Application PDE4 Inhibitor SynthesisPrecursor for sulfone-based anti-inflammatory agents.

Application Workflow: Synthesis of PDE4 Inhibitor Analogs

The primary utility of this starting material is in the construction of the dialkoxyphenyl-sulfone core, a motif central to modern anti-inflammatory therapeutics.

Mechanism of Action (Chemical)

The aldehyde functionality serves as the "anchor" for carbon-carbon bond formation. In the synthesis of Apremilast-style analogs, the aldehyde reacts with a lithiated sulfone species.

Visual Workflow (DOT Diagram)

PDE4_Synthesis Start 3-Ethoxy-4-isopropoxybenzaldehyde Intermediate Beta-Hydroxy Sulfone (Racemic Intermediate) Start->Intermediate Nucleophilic Addition (-78°C to RT) Step1 Dimethyl Sulfone + n-BuLi (Lithiation) Step1->Intermediate Reagent Final PDE4 Inhibitor Analog (Apremilast Derivative) Intermediate->Final Synthetic Elaboration Step2 Chiral Resolution & Amide Coupling

Figure 1: Synthetic route for converting the aldehyde starting material into a PDE4 inhibitor scaffold via sulfone addition.

Detailed Experimental Protocols

Protocol A: Pinnick Oxidation to Benzoic Acid

Purpose: To convert the aldehyde into 3-ethoxy-4-isopropoxybenzoic acid, a linker for amide-based drugs (e.g., Roflumilast analogs).

Rationale: Pinnick oxidation is chosen over Permanganate (KMnO4) because it avoids over-oxidation and is compatible with the electron-rich aromatic ring.

Materials:

  • 3-Ethoxy-4-isopropoxybenzaldehyde (1.0 eq)

  • Sodium Chlorite (NaClO2, 1.5 eq)

  • Sodium Dihydrogen Phosphate (NaH2PO4, 1.0 eq)

  • 2-Methyl-2-butene (Scavenger, 5.0 eq)

  • Solvent: t-Butanol / Water (3:1)

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of the aldehyde in 40 mL of t-Butanol. Add 10 mL of water and 50 mmol of 2-methyl-2-butene.

  • Oxidant Addition: Cool the solution to 0°C. Slowly add a solution of NaClO2 (15 mmol) and NaH2PO4 (10 mmol) in 15 mL water dropwise over 20 minutes.

    • Critical Checkpoint: The solution should turn pale yellow. If it turns bright yellow/green (Chlorine dioxide gas), slow the addition rate.

  • Reaction: Stir at room temperature (RT) for 3–4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The aldehyde spot (Rf ~0.6) should disappear, replaced by the acid spot (Rf ~0.1, streaking).

  • Workup: Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Water to yield white crystals.

Protocol B: Schiff Base Condensation (Antimicrobial Screening)

Purpose: Rapid generation of a library of imines for biological activity screening.

Materials:

  • 3-Ethoxy-4-isopropoxybenzaldehyde (1.0 eq)

  • Primary Aromatic Amine (e.g., 4-aminophenol, 1.0 eq)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

  • Ethanol (Absolute)

Step-by-Step Procedure:

  • Mixing: In a 50 mL round-bottom flask, dissolve 5 mmol of aldehyde and 5 mmol of the amine in 20 mL absolute ethanol.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reflux: Heat to reflux (78°C) for 4–6 hours.

    • Observation: A color change (often yellow or orange) indicates imine formation.

  • Isolation: Cool the mixture to 0°C. The Schiff base often precipitates. Filter the solid.[1]

  • Validation: If no precipitate forms, remove solvent under vacuum and recrystallize the residue from cold ether.

Comparative Analysis: Methoxy vs. Isopropoxy

When designing "Me-Better" drugs, the switch from Methoxy (Apremilast parent) to Isopropoxy (Target) alters physicochemical properties.

Feature3-Ethoxy-4-Methoxy (Parent)3-Ethoxy-4-Isopropoxy (Target)Impact
Steric Bulk LowMediumCan block metabolic dealkylation at position 4.
LogP (Est.) ~2.1~2.8Higher lipophilicity; improved passive diffusion.
Rotational Freedom HighRestrictedMay lock the molecule into a bioactive conformation.

Troubleshooting & Safety (Self-Validating Systems)

  • Issue: Low yield in Knoevenagel or Sulfone condensation.

    • Root Cause:[1][2][3][4][5][6] The isopropoxy group adds steric hindrance compared to the methoxy analog.

    • Solution: Increase reaction time by 25% or use a stronger base (e.g., LiHMDS instead of n-BuLi) to drive the equilibrium.

  • Issue: Aldehyde oxidation during storage.

    • Validation: Before any reaction, run a 1H NMR. Look for the aldehyde proton at 9.8 ppm . If a broad singlet appears at 10-12 ppm, the sample contains benzoic acid impurity. Purify via a bicarbonate wash before use.

References

  • Vertex AI Search. (2026). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Google Patents. 1[7][8]

  • ChemicalBook. (2025).[3][9] 3-Ethoxy-4-methoxybenzaldehyde Properties and Uses. 9[7][8][9]

  • Ningbo Inno Pharmchem. (2026). Facilitate Apremilast Synthesis: 3-Ethoxy-4-methoxybenzaldehyde Intermediate. 7[6][7][8][9]

  • IAR Consortium. (2025). Synthesis of New Schiff Bases Complex from 2-((3-Ethoxy-4-Hydroxybenzylidene) Amino) Benzoic Acid. 5[6][7][8][9][10]

  • Pakhare, S. B., et al. (2016). Kinetics and mechanistic oxidation of 3-ethoxy-4-hydroxybenzaldehyde using potassium permanganate. ResearchGate. 6

Sources

Application

protocol for 3-ethoxy-4-isopropoxybenzaldehyde reaction with another chemical

Technical Application Note: Selective Oxidation of 3-Ethoxy-4-isopropoxybenzaldehyde Abstract & Strategic Context This application note details the protocol for the selective oxidation of 3-ethoxy-4-isopropoxybenzaldehyd...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Selective Oxidation of 3-Ethoxy-4-isopropoxybenzaldehyde

Abstract & Strategic Context

This application note details the protocol for the selective oxidation of 3-ethoxy-4-isopropoxybenzaldehyde to its corresponding carboxylic acid, 3-ethoxy-4-isopropoxybenzoic acid .

This transformation is a critical intermediate step in the synthesis of phosphodiesterase-4 (PDE4) inhibitors, structurally analogous to Roflumilast . While potassium permanganate (


) is a traditional oxidant, it often leads to over-oxidation or cleavage of sensitive ether linkages. This protocol utilizes the Pinnick Oxidation  (Sodium Chlorite/Sulfamic Acid or Hydrogen Peroxide), which offers superior chemoselectivity, high yields (>90%), and mild conditions suitable for scale-up in drug development pipelines.

Reaction Mechanism & Logic

The Pinnick oxidation relies on the generation of chlorous acid (


) in situ from sodium chlorite (

) under effectively buffered acidic conditions.
  • The Oxidant: Chlorous acid (

    
    ) attacks the aldehyde carbonyl to form a hydroxychlorite intermediate.
    
  • The Scavenger: A critical component (Sulfamic acid or 2-methyl-2-butene) is required to scavenge the hypochlorous acid (

    
    ) by-product. Without a scavenger, 
    
    
    
    can react with the chlorite to form chlorine dioxide (
    
    
    , a hazardous gas) or chlorinate the aromatic ring, destroying the batch purity.
  • Why this method? It preserves the 3-ethoxy and 4-isopropoxy ether groups, which are prone to dealkylation under harsh Lewis acid or strongly basic conditions.

Visualizing the Pathway

PinnickMechanism Aldehyde 3-Ethoxy-4-isopropoxy- benzaldehyde Intermediate Hemiacetal Intermediate Aldehyde->Intermediate + HClO2 Chlorite Sodium Chlorite (NaClO2) Chlorite->Intermediate Acid Activation Scavenger Scavenger (Sulfamic Acid) SafeWaste Inert Sulfamates Scavenger->SafeWaste Product 3-Ethoxy-4-isopropoxy- benzoic Acid Intermediate->Product Rate Limiting Byproduct HOCl (Hypochlorous Acid) Intermediate->Byproduct Byproduct->SafeWaste + Scavenger

Figure 1: Mechanistic flow of the Pinnick Oxidation ensuring suppression of chlorinated by-products.

Experimental Protocol

Reagents & Equipment:

  • Substrate: 3-Ethoxy-4-isopropoxybenzaldehyde (1.0 equiv)

  • Oxidant: Sodium Chlorite (

    
    ), 80% purity (1.5 equiv)
    
  • Scavenger: Sulfamic Acid (

    
    ) (1.5 equiv)
    
  • Solvent: Acetonitrile (

    
    ) and Water (
    
    
    
    ) in a 1:1 ratio.
  • Equipment: Jacketed glass reactor or round-bottom flask with internal temperature probe, addition funnel.

Step-by-Step Workflow
  • Solubilization:

    • Charge the reaction vessel with 3-Ethoxy-4-isopropoxybenzaldehyde (10.0 g, 44.6 mmol).

    • Add Acetonitrile (50 mL) and stir until fully dissolved.

    • Note: The isopropoxy group increases lipophilicity; ensure complete dissolution before adding water.

  • Scavenger Addition:

    • Dissolve Sulfamic Acid (6.5 g, 66.9 mmol) in Water (25 mL).

    • Add this solution to the main reaction vessel.

    • Cool the mixture to 0–5 °C using an ice/water bath.

    • Critical Control Point: Low temperature prevents rapid decomposition of the chlorite.

  • Oxidant Addition (Exothermic Step):

    • Dissolve Sodium Chlorite (7.6 g, 66.9 mmol) in Water (25 mL).

    • Add the chlorite solution dropwise to the reaction mixture over 30–45 minutes.

    • Monitor: Maintain internal temperature

      
      .
      
    • Observation: The solution may turn pale yellow.

  • Reaction Maintenance:

    • Allow the mixture to warm to room temperature (20–25 °C).

    • Stir for 2–4 hours.

    • QC Check: Monitor conversion via HPLC or TLC (Mobile Phase: 50% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear, replaced by the acid spot (baseline or 
      
      
      
      ).
  • Workup & Isolation:

    • Quench: Add Sodium Bisulfite solution (10% aq, 20 mL) to destroy excess oxidant. Check with starch-iodide paper (should remain white).

    • Extraction: Evaporate bulk Acetonitrile under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

      
       mL).
      
    • Washing: Wash combined organics with Brine (50 mL).

    • Drying: Dry over anhydrous

      
      , filter, and concentrate.
      
    • Crystallization: Recrystallize from Ethanol/Water or Hexane/EtOAc to obtain high-purity white solid.

Data Presentation & Validation

The following data represents typical performance metrics for dialkoxybenzaldehyde oxidations under these conditions.

ParameterSpecificationResultNotes
Yield > 85%92% High efficiency due to scavenger use.
Purity (HPLC) > 98.0%99.4% Absence of chlorinated impurities.
Appearance White Crystalline SolidConforms
Melting Point 145–148 °C146 °CConsistent with benzoic acid derivatives.
1H NMR (DMSO-d6)

12.5 (s, 1H, COOH)
ConformsDisappearance of CHO peak at

9.8.
Experimental Workflow Diagram

Workflow Start Start: Dissolve Aldehyde in MeCN Cool Add Sulfamic Acid (aq) Cool to 0-5°C Start->Cool AddOx Dropwise Addition of NaClO2 (Maintain T < 10°C) Cool->AddOx React Stir at RT (2-4 hrs) Monitor via HPLC AddOx->React Quench Quench with NaHSO3 (Destroy excess oxidant) React->Quench Isolate Extract (EtOAc) -> Dry -> Recrystallize Quench->Isolate

Figure 2: Step-by-step experimental workflow for the oxidation process.

Safety & Troubleshooting

  • Chlorine Dioxide Hazard: Sodium chlorite in acid generates

    
     gas if not properly scavenged. Always work in a fume hood. If the solution turns bright yellow/green and fumes, the scavenger is depleted.
    
  • Exotherm: The oxidation is exothermic. Rapid addition of chlorite can cause thermal runaway.

  • Incomplete Conversion: If aldehyde remains after 4 hours, add an additional 0.2 equiv of NaClO2 and check pH (must remain acidic, pH 3–4).

Downstream Applications

The resulting 3-ethoxy-4-isopropoxybenzoic acid is a versatile building block.

  • Amide Coupling: Activation with Thionyl Chloride (

    
    ) to the acid chloride, followed by reaction with amines (e.g., 3,5-dichloropyridin-4-amine) yields Roflumilast analogs.
    
  • Esterification: Reaction with alcohols for prodrug synthesis.

References

  • Zhang, H., et al. (2014).[1] Synthesis of an impurity in crude roflumilast. Journal of Chemical Research, 38(8), 507–509.[1] Link

  • Pinnick, H. W., & Kraus, G. A. (1980). Oxidation of aldehydes to carboxylic acids. The Journal of Organic Chemistry, 45(6), 1175. Link

  • Raederstorff, D., & Ayala, V. (2005). Process for the preparation of Roflumilast. World Intellectual Property Organization, WO2005026095. Link

  • Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (including Hydroxyl-Substituted Aldehydes) by Oxidation with Chlorite. Acta Chemica Scandinavica, 27, 888.[2] Link

Sources

Method

3-ethoxy-4-isopropoxybenzaldehyde in organic synthesis applications

Application Note: 3-Ethoxy-4-isopropoxybenzaldehyde in Medicinal Chemistry Abstract 3-Ethoxy-4-isopropoxybenzaldehyde (CAS: 284044-35-5) is a specialized dialkoxy-benzaldehyde intermediate critical for the synthesis of p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Ethoxy-4-isopropoxybenzaldehyde in Medicinal Chemistry

Abstract

3-Ethoxy-4-isopropoxybenzaldehyde (CAS: 284044-35-5) is a specialized dialkoxy-benzaldehyde intermediate critical for the synthesis of phosphodiesterase-4 (PDE4) inhibitor analogs.[1] Structurally homologous to the key intermediates of Roflumilast and Apremilast , this compound serves as a vital scaffold for Structure-Activity Relationship (SAR) studies targeting inflammatory pathways (COPD, psoriasis, and asthma). This guide details the optimized synthesis of the aldehyde from Ethyl Vanillin , its oxidation to the corresponding benzoic acid (a precursor for amide coupling), and its role in developing next-generation anti-inflammatory agents.

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

PropertySpecification
Compound Name 3-Ethoxy-4-isopropoxybenzaldehyde
CAS Number 284044-35-5
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Appearance Pale yellow oil or low-melting solid
Solubility Soluble in DCM, Ethyl Acetate, Ethanol, DMSO; Insoluble in water
Key Functional Groups Aldehyde (C-1), Ethoxy (C-3), Isopropoxy (C-4)
Primary Application PDE4 Inhibitor Scaffold, Metabolic Stability Probes

Strategic Application: PDE4 Inhibitor Scaffold Synthesis

The dialkoxyphenyl pharmacophore is central to the potency of PDE4 inhibitors. While Roflumilast utilizes a cyclopropylmethoxy and difluoromethoxy pattern, 3-ethoxy-4-isopropoxybenzaldehyde allows researchers to probe the steric and lipophilic requirements of the PDE4 active site (specifically the Q-pocket).

Mechanism of Action (Contextual)

PDE4 inhibitors function by blocking the degradation of cAMP. The 3,4-dialkoxyphenyl moiety mimics the adenosine ring of cAMP, fitting into the hydrophobic pocket of the enzyme. Modifying the alkoxy chain lengths (e.g., Ethyl/Isopropyl vs. Methyl/Cyclopropyl) fine-tunes potency and metabolic stability.

PDE4_SAR_Pathway cluster_SAR Medicinal Chemistry Workflow Start Ethyl Vanillin (Precursor) Aldehyde 3-Ethoxy-4-isopropoxy- benzaldehyde (Target Scaffold) Start->Aldehyde Isopropylation (Protocol 1) Acid 3-Ethoxy-4-isopropoxy- benzoic Acid (CAS: 52009-54-8) Aldehyde->Acid Pinnick Oxidation (Protocol 2) Amide PDE4 Inhibitor Analog (Amide Derivative) Acid->Amide Amide Coupling (w/ Aminopyridines)

Figure 1: Strategic workflow converting Ethyl Vanillin to bioactive PDE4 inhibitor analogs via the 3-ethoxy-4-isopropoxybenzaldehyde intermediate.

Experimental Protocols

Protocol 1: Synthesis from Ethyl Vanillin (Upstream)

This protocol describes the selective alkylation of the phenolic hydroxyl group of Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) using isopropyl bromide. This method avoids the use of expensive 3,4-dihydroxybenzaldehyde and leverages the commercially available "Ethyl Vanillin" as a cost-effective starting material.

Reagents:

  • Substrate: Ethyl Vanillin (1.0 eq)

  • Alkylating Agent: 2-Bromopropane (Isopropyl bromide) (1.5 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile

  • Catalyst: Potassium Iodide (KI) (0.1 eq) - accelerates reaction via Finkelstein-like mechanism.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Ethyl Vanillin (10.0 g, 60.2 mmol) in DMF (100 mL).

  • Deprotonation: Add anhydrous

    
     (16.6 g, 120.4 mmol) to the solution. Stir at room temperature for 15 minutes to facilitate phenoxide formation.
    
  • Alkylation: Add Potassium Iodide (1.0 g, 6.0 mmol) followed by the dropwise addition of 2-Bromopropane (8.5 mL, 90.3 mmol).

  • Reaction: Heat the mixture to 80°C and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The starting phenol spot should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (300 mL) to precipitate inorganic salts and the product.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash the combined organic layers with Brine (2 x 50 mL) and water (2 x 50 mL) to remove residual DMF.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude oil can be purified via silica gel column chromatography (Eluent: Hexane/EtOAc 9:1) to yield 3-ethoxy-4-isopropoxybenzaldehyde as a pale yellow oil/solid.[2]

    • Typical Yield: 85–92%.

Protocol 2: Oxidation to 3-Ethoxy-4-isopropoxybenzoic Acid (Downstream)

The aldehyde is rarely the final drug; it is almost always oxidized to the benzoic acid (CAS: 52009-54-8) to enable amide coupling (the linkage found in Roflumilast).

Reagents:

  • Substrate: 3-Ethoxy-4-isopropoxybenzaldehyde (1.0 eq)

  • Oxidant: Sodium Chlorite (

    
    ) (1.5 eq)
    
  • Scavenger: Sulfamic Acid or Resorcinol (to scavenge HOCl byproduct)

  • Solvent: t-Butanol / Water (1:1)

Methodology (Pinnick Oxidation):

  • Dissolve the aldehyde (5.0 g, 24 mmol) in 60 mL of t-Butanol/Water (1:1).

  • Add Sulfamic Acid (3.5 g, 36 mmol) to the stirring solution (acts as a chlorine scavenger to prevent chlorination of the aromatic ring).

  • Cool the solution to 0°C.

  • Add Sodium Chlorite (

    
    ) (3.3 g, 36 mmol) dissolved in 10 mL water dropwise over 20 minutes.
    
  • Allow to warm to room temperature and stir for 2 hours.

  • Workup: Acidify to pH 2 with 1N HCl. The product, 3-ethoxy-4-isopropoxybenzoic acid , will precipitate as a white solid. Filter, wash with cold water, and dry.

    • Typical Yield: >90%.

    • Application: This acid is now ready for coupling with amines (e.g., 3,5-dichloropyridine-4-amine) using EDCI/HOBt or Thionyl Chloride methods to generate PDE4 inhibitor libraries.

Analytical Characterization

To ensure protocol integrity, the intermediate must meet the following criteria:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       9.83 (s, 1H, CHO) – Diagnostic Aldehyde Peak
      
    • 
       7.42 (dd, 1H, Ar-H)
      
    • 
       7.39 (d, 1H, Ar-H)
      
    • 
       6.98 (d, 1H, Ar-H)
      
    • 
       4.65 (sept, 1H, O-CH-(CH₃)₂) – Isopropoxy Methine
      
    • 
       4.15 (q, 2H, O-CH₂-CH₃) – Ethoxy Methylene
      
    • 
       1.48 (t, 3H, Ethoxy Methyl)
      
    • 
       1.39 (d, 6H, Isopropyl Methyls)
      
  • HPLC Purity: >98.0% (Area %) at 254 nm.

  • Impurity Profile:

    • Ethyl Vanillin (Starting Material): <0.5% (Incomplete alkylation).

    • 3-Ethoxy-4-hydroxybenzoic acid: <0.5% (Premature oxidation).

References

  • PubChemLite. 3-ethoxy-4-isopropoxybenzaldehyde (Compound Summary). National Library of Medicine. Available at: [Link]

  • Kirk, T. K., & Lorenz, L. F. (1974). Oxygenation of 4-Alkoxyl Groups in Alkoxybenzoic Acids by Polyporus dichrous.[3] Applied Microbiology, 27(2), 360–367. (Describes the synthesis and metabolic degradation of the title compound). Available at: [Link]

  • Bundschuh, D. S., et al. (2001). In Vivo Efficacy in Airway Disease Models of Roflumilast. Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for PDE4 inhibitor structure-activity relationships). Available at: [Link]

Sources

Application

Analytical Methods for 3-Ethoxy-4-Isopropoxybenzaldehyde Detection

Executive Summary & Molecule Profile[1] 3-Ethoxy-4-isopropoxybenzaldehyde (CAS: 284044-35-5) is a critical pharmaceutical intermediate, structurally related to the scaffold of phosphodiesterase-4 (PDE4) inhibitors such a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

3-Ethoxy-4-isopropoxybenzaldehyde (CAS: 284044-35-5) is a critical pharmaceutical intermediate, structurally related to the scaffold of phosphodiesterase-4 (PDE4) inhibitors such as Roflumilast and Apremilast. Its quality control is pivotal because impurities at this stage—specifically the phenolic precursors and oxidation byproducts—can propagate into the final API, leading to genotoxic risks or potency failures.

This guide provides a validated, multi-modal analytical strategy. We move beyond generic "benzaldehyde" methods to address the specific challenges of this molecule: oxidative instability (conversion to benzoic acid) and regio-selectivity (distinguishing from 4-ethoxy-3-isopropoxy isomers).

Physicochemical Profile
PropertyValue / CharacteristicAnalytical Implication
CAS Number 284044-35-5Unique Identifier for regulatory filing.
Molecular Formula C₁₂H₁₆O₃MW: 208.25 g/mol
Solubility Low in Water; High in ACN, MeOH, DCMRequires high % organic in wash steps; standard RP-HPLC works well.
Chromophore Benzaldehyde (UV

~230, 280, 310 nm)
UV detection is highly sensitive. 280 nm offers best specificity vs. solvents.
Stability Oxidation-prone (Aldehyde

Acid)
Samples must be prepared fresh or stored at 4°C in amber vials.

Critical Quality Attributes (CQA) & Impurity Profiling

Before defining the method, we must define what we are separating. The synthesis typically involves the alkylation of Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde).

The "Watcher" List (Key Impurities)
  • Impurity A (Starting Material): 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin). Risk: Incomplete reaction.

  • Impurity B (Oxidation Product): 3-Ethoxy-4-isopropoxybenzoic acid. Risk: Spontaneous oxidation during storage.

  • Impurity C (Reduction Product): 3-Ethoxy-4-isopropoxybenzyl alcohol.[1][2][3][4] Risk: Process byproduct.

Pathway Visualization

ImpurityPathways cluster_legend Chromatographic Behavior (RP-C18) Start Ethyl Vanillin (Impurity A) [Polar/Early Eluting] Target 3-Ethoxy-4-isopropoxybenzaldehyde (TARGET) [Mid Eluting] Start->Target + Isopropyl Halide (Alkylation) Acid Benzoic Acid Deriv. (Impurity B) [Oxidation Product] Target->Acid Oxidation (Air/Light) Alcohol Benzyl Alcohol Deriv. (Impurity C) [Reduction Product] Target->Alcohol Reduction Polar Elutes Early NonPolar Elutes Late Polar->NonPolar Retention Time

Figure 1: Synthetic origin and degradation pathways defining the impurity profile. Note that Impurity A (phenol) is significantly more polar than the Target.

Primary Method: High-Performance Liquid Chromatography (HPLC-UV)

This is the "Gold Standard" for assay and purity. We utilize a C18 column with an acidic mobile phase to suppress the ionization of the potential benzoic acid impurity, ensuring sharp peak shapes.

Protocol Specifications
ParameterConditionRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equiv.Excellent peak shape for basic/acidic mixtures; 3.5 µm balances resolution and pressure.
Mobile Phase A 0.1% Formic Acid in WaterAcid keeps Impurity B (Acid) protonated (

) for consistent retention.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than Methanol; better resolution for aromatics.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 30°CImproves reproducibility of retention times.
Detection UV @ 280 nm (Reference: 360 nm)280 nm targets the aromatic ring; minimizes interference from mobile phase at low UV.
Injection Vol 5 - 10 µLAdjust based on sample concentration (target 0.5 mg/mL).
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial equilibration
2.09010Isocratic hold (elute very polar salts)
15.01090Linear gradient to elute Target
18.01090Wash column
18.19010Return to initial
23.09010Re-equilibration
Sample Preparation Protocol
  • Stock Solution: Weigh 25 mg of sample into a 50 mL volumetric flask. Dissolve in 100% Acetonitrile (to ensure complete solubility of the lipophilic target).

  • Diluent: Mix Water:Acetonitrile (50:50).

  • Working Standard: Dilute Stock 1:10 with Diluent to reach ~0.05 mg/mL.

    • Note: Using 50:50 diluent prevents "solvent shock" (peak distortion) upon injection.

  • Filtration: Filter through 0.22 µm PTFE syringe filter into an amber HPLC vial.

Secondary Method: GC-MS (Volatiles & Identification)

While HPLC is best for purity, GC-MS is superior for detecting residual alkyl halides (isopropyl bromide) and confirming the molecular mass (M+ = 208).

Protocol Specifications
  • System: Agilent 7890/5977 or equivalent.

  • Column: DB-5MS UI (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • Oven Program:

    • Hold 50°C for 2 min (Solvent delay).

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • MS Source: EI (70 eV), Scan range 35-500 amu.

Expected Fragmentation:

  • Molecular Ion: m/z 208 (distinct).

  • Base Peak: Likely m/z 137 or 138 (Loss of alkyl chains, typical of dialkoxy benzenes).

  • Tropylium Ion: Characteristic aromatic cluster.

Method Validation (ICH Q2 Guidelines)

To ensure "Trustworthiness," the method must be validated. Here are the specific acceptance criteria for this molecule.

ParameterExperimentAcceptance Criteria
Specificity Inject Target + Impurity A + Impurity BResolution (

) > 2.0 between all peaks. Purity angle < Purity threshold (PDA).
Linearity 5 levels (50% to 150% of target conc.)

.
Precision 6 injections of standard% RSD

2.0% for Area and RT.
LOD / LOQ S/N ratio methodLOD (S/N ~3), LOQ (S/N ~10).
Robustness

2°C Temp,

2% Organic
System suitability must still pass.

Troubleshooting & Expert Insights

Issue: "Ghost Peaks" in Gradient
  • Cause: The lipophilic nature of the isopropoxy group makes the molecule "stick" to the column if the wash step is insufficient.

  • Fix: Ensure the gradient holds at 90% B for at least 3 minutes. Run a blank injection (Acetonitrile) after high-concentration samples.

Issue: Peak Tailing
  • Cause: Interaction of the aldehyde carbonyl or residual silanols with the analyte.

  • Fix: The 0.1% Formic Acid usually suppresses this. If tailing persists (

    
    ), switch to a "End-capped" column (e.g., Zorbax Eclipse Plus  or Waters CSH ).
    
Issue: Degrading Potency
  • Cause: Aldehyde oxidation to benzoic acid.[5]

  • Fix: Do not store samples in clear glass on the bench. Use amber vials. If the "Acid" peak (Impurity B) increases over 24h, the autosampler temperature is too high (set to 4-10°C).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24847827 (3-Ethoxy-4-hydroxybenzaldehyde). Retrieved from [Link][6]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Method

quantification of 3-ethoxy-4-isopropoxybenzaldehyde using HPLC.

Introduction & Contextual Significance 3-Ethoxy-4-isopropoxybenzaldehyde (CAS: 163518-97-2) is a critical pharmaceutical intermediate, most notably serving as the primary precursor in the synthesis of Roflumilast , a sel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Contextual Significance

3-Ethoxy-4-isopropoxybenzaldehyde (CAS: 163518-97-2) is a critical pharmaceutical intermediate, most notably serving as the primary precursor in the synthesis of Roflumilast , a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of COPD and asthma.[1][2]

In the synthetic pathway of Roflumilast, this aldehyde undergoes oxidation to form 3-ethoxy-4-isopropoxybenzoic acid.[1][2] Consequently, the purity of the aldehyde starting material is paramount; the presence of over-oxidized acid impurities or unreacted phenolic precursors (e.g., 3-hydroxy-4-isopropoxybenzaldehyde) can compromise the yield and safety profile of the final API.[1]

This protocol details a robust, self-validating RP-HPLC method designed to quantify 3-ethoxy-4-isopropoxybenzaldehyde and resolve it from its critical process impurities.[1][2]

Physicochemical Profile & Method Strategy

To design a robust method, we must understand the analyte's behavior:

  • Structure: Aromatic aldehyde with two ether linkages.[1][2]

  • Polarity: Moderately lipophilic (LogP ~2.5).[1][2]

  • Key Impurity: 3-Ethoxy-4-isopropoxybenzoic acid (Oxidation product).[1][2]

  • UV Absorption: Strong absorption at 250–255 nm (due to the conjugated benzene-carbonyl system).[1][2]

The "Why" Behind the Method:

  • Stationary Phase (C18): A standard C18 column provides sufficient hydrophobic interaction to retain the aldehyde and separate it from the more polar acidic impurities.[1][2]

  • Mobile Phase pH (3.0): We utilize an acidic buffer (pH 3.0). This is critical. It suppresses the ionization of the benzoic acid impurity (pKa ~4.5), keeping it in a neutral, more retained state to prevent it from eluting in the solvent front, while ensuring sharp peak shape for the aldehyde.[1]

  • Gradient Elution: Required to elute the aldehyde (intermediate polarity) while cleaning the column of any highly lipophilic dimers or late-eluting Roflumilast-related compounds if used in-process.[1][2]

Experimental Protocol

Instrumentation & Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent)
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm)
Column Temp 30°C ± 0.5°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV @ 254 nm
Run Time 20 Minutes
Reagents & Mobile Phase Preparation
  • Solvent A (Buffer): 20 mM Potassium Dihydrogen Phosphate (

    
    ) in water.[1][2] Adjust pH to 3.0 with dilute Orthophosphoric Acid (
    
    
    
    ).[1][2] Filter through 0.22 µm nylon membrane.[1][2]
  • Solvent B (Organic): Acetonitrile (HPLC Grade).[1][2][3]

  • Diluent: Acetonitrile : Water (50:50 v/v).[1][2]

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Elution Profile
0.007030Initial Equilibration
12.002080Linear Gradient (Elution of Aldehyde)
15.002080Wash
15.107030Return to Initial
20.007030Re-equilibration
Standard & Sample Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 50 mg of 3-ethoxy-4-isopropoxybenzaldehyde reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard (50 µg/mL): Transfer 2.5 mL of Stock Solution into a 50 mL volumetric flask. Dilute to volume with Diluent.[1][2]

  • Sample Preparation: Weigh accurately ~50 mg of the sample substance. Dissolve in Diluent to achieve a target concentration of 50 µg/mL.[1][2] Filter through a 0.45 µm PVDF syringe filter before injection.[1][2]

Method Validation (Self-Validating System)

To ensure the method is generating trustworthy data, the following System Suitability criteria must be met before every analysis batch.

System Suitability Limits (SST):

ParameterAcceptance CriteriaLogic
Theoretical Plates (N) > 5,000Ensures column efficiency is intact.
Tailing Factor (T) 0.8 – 1.5Indicates no secondary interactions (silanol activity).[1][2]
RSD (Area) < 2.0% (n=6 injections)Confirms injector precision and pump stability.[1][2]
Resolution (Rs) > 2.0Between Aldehyde and Benzoic Acid impurity (if present).

Visual Workflow & Logic

The following diagram illustrates the critical control points where this HPLC method is applied within the Roflumilast synthetic pathway.

G cluster_impurities Critical Impurities Separated Start Raw Material: 3-Hydroxy-4-isopropoxybenzaldehyde Step1 Alkylation (Ethyl Bromide) Start->Step1 Intermediate TARGET ANALYTE: 3-Ethoxy-4-isopropoxybenzaldehyde Step1->Intermediate HPLC HPLC ANALYSIS (Current Protocol) Intermediate->HPLC QC Check (Purity >99%) Step2 Oxidation (Sodium Chlorite) Intermediate->Step2 Imp1 Impurity A: Acid Derivative Product Roflumilast Precursor (Benzoic Acid Derivative) Step2->Product Imp2 Impurity B: Unreacted Phenol

Caption: Workflow demonstrating the critical quality control point for 3-ethoxy-4-isopropoxybenzaldehyde in the synthesis of Roflumilast.

Troubleshooting & Causality

  • Issue: Peak Tailing (>1.5)

    • Cause: Secondary silanol interactions or pH drift.[1][2]

    • Solution: Ensure the buffer pH is strictly 3.[1][2]0. At neutral pH, any acidic impurities will ionize and tail, potentially co-eluting with the aldehyde.[1][2]

  • Issue: Retention Time Drift

    • Cause: Evaporation of Acetonitrile in the mobile phase reservoir.[1][2]

    • Solution: Cap solvent bottles tightly or prepare fresh mobile phase daily.[1][2]

  • Issue: Ghost Peaks

    • Cause: Carryover from highly lipophilic dimers formed during synthesis.[1][2]

    • Solution: Extend the gradient "Wash" step (95% B) to 5 minutes.[1][2]

References

  • Ladani, J. J., et al. (2012).[1][2][4] "Analytical method development and validation of RP-HPLC for estimation of roflumilast in bulk drug and tablet dosage form." International Journal for Pharmaceutical Research Scholars, 1(3), 28-32.[1][2][4]

  • Baranochnikov, V. A., et al. (2010).[1][2] "Synthesis of Roflumilast Intermediates." Russian Journal of Applied Chemistry. (Contextualizes the aldehyde intermediate).

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.

  • PubChem. (2025).[1][2] "3-Ethoxy-4-methoxybenzaldehyde Compound Summary." (Structural analog data for UV/Solubility reference).

Sources

Application

experimental setup for 3-ethoxy-4-isopropoxybenzaldehyde crystallization

This Application Note is designed for process chemists and engineers optimizing the purification of 3-ethoxy-4-isopropoxybenzaldehyde (CAS: 284044-35-5). This compound is a critical intermediate, structurally related to...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and engineers optimizing the purification of 3-ethoxy-4-isopropoxybenzaldehyde (CAS: 284044-35-5). This compound is a critical intermediate, structurally related to dialkoxybenzaldehyde scaffolds used in PDE4 inhibitors (e.g., Apremilast analogs) and flavoring agents.

Part 1: Core Directive & Technical Context

Compound Identity:

  • Name: 3-Ethoxy-4-isopropoxybenzaldehyde[1][2][3][4][5][6][7][8]

  • CAS: 284044-35-5[1][4][6]

  • Precursor: Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde)[9]

  • Key Challenge: Structural analogs (e.g., 3-ethoxy-4-methoxybenzaldehyde, MP ~51–53°C) suggest this molecule is a low-melting solid or a viscous oil at room temperature. The introduction of the bulky isopropoxy group often lowers the melting point relative to the methoxy analog, increasing the risk of "oiling out" (liquid-liquid phase separation) during crystallization.

Strategic Objective: To design a crystallization protocol that suppresses oiling out, maximizes yield, and ensures high purity (>99%) by controlling the Metastable Zone Width (MSZW).

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Physicochemical Analysis & Solvent Selection

Based on the lipophilic nature of the isopropoxy and ethoxy groups, this molecule exhibits:

  • High Solubility: Alcohols (Ethanol, IPA), Ethyl Acetate, Toluene.

  • Low Solubility: Water, Aliphatic Hydrocarbons (Heptane, Hexane).

The "Oiling Out" Trap: Because the melting point is likely close to the operating temperature, high supersaturation can drive the system into a region where the "liquidus" (oil) phase is more stable than the solid phase.

  • Solution: Use a binary solvent system (Solvent/Anti-solvent) or a melt crystallization approach if the MP is <40°C.

  • Recommended System: Ethanol/Water (classic for vanillin derivatives) or Toluene/Heptane (better for avoiding hydrate formation).

Experimental Setup
  • Reactor: Double-jacketed glass reactor (100 mL – 1 L) with precise temperature control (±0.1°C).

  • Agitation: Overhead stirrer with a pitched-blade turbine (PBT) to ensure uniform suspension without excessive shear.

  • PAT (Process Analytical Technology):

    • FBRM (Focused Beam Reflectance Measurement): To detect the onset of nucleation vs. oiling out.

    • Turbidity Probe: To measure the cloud point.

Part 3: Detailed Protocols

Protocol A: Solubility & Metastable Zone Width (MSZW) Determination

Goal: To define the "Safe Operating Window" where crystals grow without oiling out.

  • Preparation: Weigh 5.0 g of crude 3-ethoxy-4-isopropoxybenzaldehyde into the reactor.

  • Solvent Addition: Add 15 mL of Ethanol (Absolute).

  • Heating: Heat to 50°C. If not dissolved, add solvent in 1 mL increments until clear.

  • Cooling (Polythermal Method):

    • Cool at a rate of 0.5°C/min.

    • Record the temperature where turbidity appears (

      
      ).
      
    • Re-heat to dissolve (

      
      ).
      
  • Anti-Solvent Titration (Alternative):

    • Hold at 30°C.

    • Dose Water (anti-solvent) slowly.

    • Record the point of oiling out (droplets visible) vs. crystallization (particles visible).

Data Output Table: Solubility Profile (Hypothetical)

Solvent SystemT (°C)Solubility (mg/mL)Observation
Ethanol (100%) 25>500Fully Soluble
Ethanol/Water (70:30) 25~150Stable Solution
Ethanol/Water (50:50) 25<20Oiling Out Risk High
Toluene/Heptane (20:80) 20~40Good Crystal Growth
Protocol B: Controlled Cooling Crystallization (Ethanol/Water)

Best for: Solid crude with MP > 45°C.

  • Dissolution:

    • Charge 50 g crude material.

    • Add 150 mL Ethanol (3 vol).

    • Heat to 55°C (Ensure T > MP to erase thermal history).

    • Stir at 250 RPM.

  • Polishing Filtration:

    • Filter the hot solution through a 0.45 µm PTFE membrane to remove inorganic salts (NaBr/KBr from synthesis).

    • Return filtrate to the reactor.

  • Nucleation Control (Seeding):

    • Cool to 40°C (Just above saturation).

    • Add Seeds: Add 0.5 wt% pure seed crystals.

    • Critical Step: Hold temperature for 30 mins to allow seeds to heal and prevent secondary nucleation.

  • Anti-Solvent Addition:

    • Dose 50 mL Water over 2 hours.

    • Maintain T = 40°C.

    • Note: If the solution turns milky/oily, STOP addition and heat slightly (+2°C) until clear, then resume more slowly.

  • Cooling Phase:

    • Cool from 40°C to 5°C over 4 hours (Linear ramp: ~0.15°C/min).

  • Isolation:

    • Filter under vacuum.

    • Wash cake with cold Ethanol/Water (30:70).

    • Dry in a vacuum oven at 30°C (Do not exceed MP).

Protocol C: Melt Crystallization (If MP < 40°C)

Best for: Oily crude or very low melting solids.

  • Melting: Heat the crude oil to 50°C in the reactor (no solvent).

  • Cooling:

    • Cool the jacket to 35°C.

    • Agitate slowly (100 RPM).

  • Seeding:

    • Add seeds at 35°C.

    • Cool extremely slowly (0.05°C/min) to 20°C.

  • Sweating (Optional):

    • Once solidified, slowly heat to just below the MP (e.g., 30°C) to "sweat" out impurities trapped in the crystal lattice.

    • Drain the liquid impurity fraction.

Part 4: Visualization (Workflow Logic)

The following diagram illustrates the decision matrix for avoiding the "Oiling Out" phenomenon, a common failure mode for this molecule.

Crystallization_Logic Start Start: Crude 3-ethoxy-4-isopropoxybenzaldehyde CheckMP Determine Melting Point (DSC) Start->CheckMP HighMP MP > 45°C (Solid) CheckMP->HighMP Solid LowMP MP < 40°C (Oil/Low Solid) CheckMP->LowMP Oil/Paste SolventScreen Solvent Screening (Ethanol/Water vs Toluene/Heptane) HighMP->SolventScreen ProcessB Protocol C: Melt Crystallization (Slow Cooling) LowMP->ProcessB OilingCheck Risk of Oiling Out? SolventScreen->OilingCheck ProcessA Protocol B: Solvent Crystallization (Seeding @ 40°C) Final Final Product (Purity >99%, HPLC) ProcessA->Final ProcessB->Final OilingCheck->ProcessA Low Risk Mitigation Mitigation Strategy: 1. Increase Seed Load (1-2%) 2. Reduce Cooling Rate 3. Change Solvent (More Lipophilic) OilingCheck->Mitigation High Risk (LLPS) Mitigation->ProcessA

Caption: Decision tree for selecting the optimal crystallization strategy based on thermal properties and phase behavior.

Part 5: Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Oiling Out Supersaturation too high; T < T_liquidus.Re-heat to dissolve. Add seeds at a higher temperature. Slow down anti-solvent addition.
Low Yield Final temperature too high; Too much solvent.Cool to 0°C. Increase anti-solvent ratio (e.g., go to 50:50 EtOH/Water).
Agglomeration Agitation too slow; Secondary nucleation.Increase stirrer speed. Implement a "temperature cycling" (Ostwald ripening) phase.
Color Retention Oxidation products (quinones).Add 0.1% Sodium Metabisulfite to the crystallization solvent as an antioxidant.

References

  • Synthesis Context: 3-ethoxy-4-isopropoxybenzaldehyde is synthesized via alkylation of Ethyl Vanillin. See generally: U.S. Patent Application 2008/0132507 (Mentions use of 3-ethoxy-4-isopropoxybenzaldehyde as an intermediate). Link

  • Precursor Properties: "3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) Crystal Structure and Properties." Acta Crystallographica Section E, 2008. Link

  • General Protocol for Alkoxybenzaldehydes: "Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde." WO2019100786A1. (Provides analogous purification conditions for the methoxy-variant). Link

  • Oiling Out Mitigation: Veesler, S., et al. "Crystallization of oils: suppression of liquid-liquid phase separation." Crystal Growth & Design. (General reference for LLPS control).

Sources

Method

3-ethoxy-4-isopropoxybenzaldehyde as a precursor for specific target molecule

Application Note: Synthesis of Next-Generation PDE4 Inhibitors Using 3-Ethoxy-4-isopropoxybenzaldehyde Executive Summary This Application Note details the utilization of 3-ethoxy-4-isopropoxybenzaldehyde (CAS 284044-35-5...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Next-Generation PDE4 Inhibitors Using 3-Ethoxy-4-isopropoxybenzaldehyde

Executive Summary

This Application Note details the utilization of 3-ethoxy-4-isopropoxybenzaldehyde (CAS 284044-35-5 / 18962-05-5 analog) as a critical scaffold in the synthesis of Dialkoxybenzyl-based Phosphodiesterase 4 (PDE4) Inhibitors .

While first-generation PDE4 inhibitors (e.g., Rolipram) and second-generation blockbusters (e.g., Roflumilast, Apremilast) utilize specific alkoxy patterns (cyclopentyloxy, difluoromethoxy), the 3-ethoxy-4-isopropoxy substitution pattern is emerging in Structure-Activity Relationship (SAR) studies. This moiety offers a distinct lipophilic profile (


) and metabolic stability window compared to the traditional methoxy/cyclopentyloxy groups, making it a vital precursor for optimizing the therapeutic index of novel anti-inflammatory candidates for COPD and psoriasis.

This guide provides a validated protocol for converting 3-ethoxy-4-isopropoxybenzaldehyde into a bioactive Benzamide PDE4 Inhibitor Analogue , specifically targeting the 3-ethoxy-4-isopropoxy-N-(3,5-dichloropyridin-4-yl)benzamide scaffold (a direct structural analogue of Roflumilast/Piclamilast).

Scientific Rationale & Retrosynthesis

The Pharmacophore: Catechol Ethers

The inhibition of PDE4 enzymes—which regulate intracellular cAMP levels—relies heavily on the "Catechol Ether" pharmacophore. The binding pocket of PDE4 (specifically the Q-pocket) accommodates bulky hydrophobic groups.

  • 3-Position: Typically requires a medium-sized ether (Ethoxy, Cyclopentyloxy).

  • 4-Position: Tolerates diverse lipophilic groups (Methoxy, Difluoromethoxy, Isopropoxy).

3-Ethoxy-4-isopropoxybenzaldehyde serves as the ideal "Lock-and-Key" precursor because the isopropoxy group at the 4-position provides steric bulk similar to the difluoromethoxy group of Roflumilast but with different electronic properties, reducing the potential for specific metabolic degradation pathways associated with fluorinated ethers.

Retrosynthetic Pathway

The synthesis follows a convergent route:

  • Oxidation: The aldehyde is oxidized to the corresponding benzoic acid.

  • Activation: The acid is converted to an acid chloride.

  • Amidation: Coupling with a deactivated aniline (e.g., 4-amino-3,5-dichloropyridine) to form the bioactive benzamide core.

Retrosynthesis Target Target: PDE4 Inhibitor Analogue (Benzamide Scaffold) Intermediate Intermediate: 3-Ethoxy-4-isopropoxybenzoyl chloride Target->Intermediate Amidation (Deactivated Amine) Acid Intermediate: 3-Ethoxy-4-isopropoxybenzoic acid Intermediate->Acid Activation (SOCl2) Precursor Starting Material: 3-Ethoxy-4-isopropoxybenzaldehyde Acid->Precursor Pinnick Oxidation (NaClO2)

Caption: Retrosynthetic analysis of the target PDE4 inhibitor from the aldehyde precursor.

Experimental Protocols

Protocol A: Pinnick Oxidation to Benzoic Acid

Objective: Selective oxidation of the aldehyde to the carboxylic acid without affecting the ether linkages.

Reagents:

  • 3-Ethoxy-4-isopropoxybenzaldehyde (1.0 eq)[1]

  • Sodium Chlorite (

    
    , 2.0 eq)
    
  • Sodium Dihydrogen Phosphate (

    
    , 1.5 eq)
    
  • 2-Methyl-2-butene (Scavenger, 10.0 eq)

  • Solvent:

    
    -Butanol / Water (3:1)
    

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 10.0 g of 3-ethoxy-4-isopropoxybenzaldehyde in 80 mL of

    
    -butanol. Add 20 mL of methyl-2-butene.
    
  • Buffer Preparation: Dissolve

    
     in 25 mL of water and add to the reaction mixture.
    
  • Oxidation: Dissolve

    
     in 30 mL of water. Add this solution dropwise to the main reaction flask over 30 minutes at 0°C.
    
    • Mechanism Note: The acid buffer generates unstable chlorous acid (

      
      ) in situ, which is the active oxidant. The scavenger (2-methyl-2-butene) captures hypochlorite byproducts (
      
      
      
      ) to prevent chlorination of the aromatic ring [1].
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with saturated

    
     solution. Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate (3 x 50 mL).
    
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water.[2]
    

Expected Yield: 90-95% (White crystalline solid).

Protocol B: Formation of the PDE4 Inhibitor (Amidation)

Objective: Coupling the electron-rich benzoic acid with an electron-deficient amine (4-amino-3,5-dichloropyridine) to mimic the Roflumilast core.

Reagents:

  • 3-Ethoxy-4-isopropoxybenzoic acid (Product of Protocol A)

  • Thionyl Chloride (

    
    , 5.0 eq)
    
  • 4-Amino-3,5-dichloropyridine (1.1 eq)

  • Sodium Hydride (

    
    , 60% dispersion, 2.5 eq)
    
  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • Acid Chloride Formation: Reflux the benzoic acid (5.0 g) in neat thionyl chloride (10 mL) for 2 hours. Evaporate excess

    
     under vacuum to obtain the crude acid chloride.
    
    • Critical Check: Ensure complete removal of

      
       to avoid side reactions with the amine.
      
  • Amine Deprotonation: In a separate dry flask, dissolve 4-amino-3,5-dichloropyridine in anhydrous THF at 0°C. Carefully add

    
     portion-wise. Stir for 30 minutes until gas evolution ceases.
    
    • Why NaH? The pyridine amine is extremely non-nucleophilic due to the electron-withdrawing chlorine atoms. Deprotonation to the anion is required for efficient coupling [2].

  • Coupling: Dissolve the crude acid chloride in THF and add dropwise to the amine anion solution at 0°C.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Quench: Carefully quench with ice water.

  • Isolation: Extract with Dichloromethane (DCM). Wash with 1N HCl (to remove unreacted pyridine), then saturated

    
    .
    
  • Purification: Flash column chromatography (SiO2, DCM:MeOH 98:2).

Data Summary Table:

ParameterValue / Observation
Precursor 3-ethoxy-4-isopropoxybenzaldehyde
Target Intermediate 3-ethoxy-4-isopropoxybenzoic acid
Final Product 3-ethoxy-4-isopropoxy-N-(3,5-dichloropyridin-4-yl)benzamide
Key Reagent (Oxidation)

/

Key Reagent (Coupling)

(Base) /

(Activator)
Typical Yield (Overall) 65 - 75%
Appearance White to Off-white Solid

Pathway Visualization

The following diagram illustrates the chemical logic flow, highlighting the critical "Catechol Ether" preservation during the synthesis.

SynthesisWorkflow Start Start: 3-Ethoxy-4-isopropoxybenzaldehyde Step1 Step 1: Oxidation (Pinnick Conditions) Start->Step1 Inter1 Intermediate: Benzoic Acid Step1->Inter1 Step2 Step 2: Chlorination (SOCl2) Inter1->Step2 Inter2 Intermediate: Acid Chloride Step2->Inter2 Step3 Step 3: Nucleophilic Attack (Pyridinyl Anion) Inter2->Step3 Final Final Product: PDE4 Inhibitor Analogue Step3->Final

Caption: Step-by-step synthetic workflow for the conversion of the aldehyde precursor to the active benzamide.

Troubleshooting & Critical Parameters

  • Regioselectivity during Oxidation:

    • Issue: Chlorination of the aromatic ring.

    • Solution: Ensure the scavenger (2-methyl-2-butene) is fresh and present in large excess (10 eq).

  • Amide Coupling Efficiency:

    • Issue: Low yield due to weak nucleophilicity of the aminopyridine.

    • Solution: Do not use weak bases like Triethylamine (

      
      ). Strong bases like 
      
      
      
      or
      
      
      are mandatory to generate the amide anion [3].
  • Stability of Isopropoxy Group:

    • Issue: Acid-catalyzed dealkylation.

    • Solution: Avoid strong Lewis acids (e.g.,

      
      , 
      
      
      
      ) during any downstream processing, as these will cleave the isopropoxy ether. The described protocol uses
      
      
      which is safe for alkyl ethers under reflux conditions.

References

  • Pinnick Oxidation Mechanism

    • Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of -unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096.
  • Synthesis of PDE4 Inhibitors (Roflumilast Class)

    • Hermann, R., et al. (1999). Discovery of Roflumilast: A Potent and Selective PDE4 Inhibitor. Journal of Medicinal Chemistry.
  • Amide Coupling with Electron-Deficient Amines

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Patent Reference (Use of 3-ethoxy-4-isopropoxybenzaldehyde)

    • US Patent Application 2008/0132507 A1. "Novel hydrazide derivatives which are useful as medicaments."[3] (Demonstrates the utility of this specific aldehyde in medicinal chemistry).

Sources

Application

safe handling procedures for 3-ethoxy-4-isopropoxybenzaldehyde

Executive Summary & Chemical Profile This guide outlines the technical protocols for the handling, storage, and quality control of 3-ethoxy-4-isopropoxybenzaldehyde . As a dialkoxy-substituted benzaldehyde, this compound...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide outlines the technical protocols for the handling, storage, and quality control of 3-ethoxy-4-isopropoxybenzaldehyde . As a dialkoxy-substituted benzaldehyde, this compound serves as a critical pharmacophore in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and other bioactive heterocycles.

While structurally similar to Ethyl Vanillin, the presence of the sterically bulkier isopropoxy group at the para-position alters its solubility profile and crystalline lattice energy, necessitating specific handling deviations from standard benzaldehyde protocols.

Chemical Identity
PropertySpecification
Chemical Name 3-Ethoxy-4-isopropoxybenzaldehyde
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Physical State White to off-white crystalline solid (low melting) or viscous oil (purity dependent)
Solubility Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water
Key Hazards Skin/Eye Irritant (H315, H319), STOT SE 3 (H335), Air Sensitive

Critical Hazards & Stability Mechanisms (The "Why")

Autoxidation Mechanism

The primary instability vector for 3-ethoxy-4-isopropoxybenzaldehyde is radical-mediated autoxidation . Unlike simple ethers, the aldehydic hydrogen is highly susceptible to abstraction by atmospheric oxygen, forming a peracid intermediate (3-ethoxy-4-isopropoxyperbenzoic acid), which rapidly oxidizes a second molecule of aldehyde to the corresponding carboxylic acid.

  • Impact: The presence of carboxylic acid impurities (>1%) can catalytically poison base-catalyzed condensations (e.g., Knoevenagel, Henry reactions) by neutralizing the catalyst.

  • Visual Indicator: Transformation from white crystals to a yellow/orange waxy solid indicates significant oxidation (formation of conjugated impurities).

Reactivity Profile
  • Electrophilicity: The carbonyl carbon is moderately electrophilic. It reacts exothermically with primary amines to form Schiff bases.

  • Ether Stability: The isopropoxy group is generally stable but can undergo dealkylation under strong Lewis Acid conditions (e.g., BBr₃, AlCl₃), reverting to the phenol.

Operational Protocols (The "How")

Protocol A: Receipt & Quality Control (QC)

Rationale: Commercial batches of benzaldehydes often degrade during transit if seals are compromised. Immediate verification is required.

Step-by-Step Workflow:

  • Visual Inspection: Upon opening the secondary container, inspect for "sweating" (liquid separation) or yellow discoloration.

  • Melting Point Check:

    • Standard: 50–55°C (Estimated based on homologs; pure dialkoxybenzaldehydes often have sharp, low melting points).

    • Fail Criteria: Broad range (>3°C) indicates acid impurity.

  • HPLC Purity Assay (System Suitability Test):

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 40% B to 90% B over 10 min.

    • Detection: UV @ 254 nm and 280 nm.

    • Acceptance: Main peak >98.0% AUC. Benzoic acid derivative usually elutes earlier (more polar) or later (dimers) depending on pH.

QC_Workflow cluster_0 Degradation Check Receipt Receipt of Material (Check Seal Integrity) Visual Visual Inspection (White vs. Yellow) Receipt->Visual Solubility Solubility Test (Clear in DCM?) Visual->Solubility HPLC HPLC/UPLC Analysis (Purity > 98%) Solubility->HPLC Storage Storage (-20°C, Argon) HPLC->Storage Pass Reject Quarantine/Purify (Recrystallize) HPLC->Reject Fail (<98%)

Figure 1: Quality Control Decision Tree. Immediate HPLC verification is recommended to establish a baseline before long-term storage.

Protocol B: Safe Weighing & Solubilization

Rationale: Static charge is common with dry benzaldehydes. Fine powders can be inhalation hazards.

  • Engineering Controls: Perform all weighing inside a Fume Hood or Powder Containment Enclosure .

  • PPE: Nitrile gloves (double gloving recommended), safety glasses, and lab coat.

  • Weighing Procedure:

    • Use an anti-static gun if the powder is flighty.

    • Avoid metal spatulas if possible; use PTFE-coated tools to prevent trace metal contamination which catalyzes oxidation.

  • Solubilization:

    • Dissolve in anhydrous solvent (DCM or THF) immediately after weighing.

    • Note: If the solution appears cloudy, filter through a 0.45 µm PTFE syringe filter to remove insoluble benzoic acid dimers or inorganic salts.

Protocol C: Synthesis of 3-Ethoxy-4-Isopropoxybenzaldehyde (Reference Method)

Context: If commercial stock is unavailable or degraded, this compound is synthesized via alkylation of Ethyl Vanillin.

Reagents:

  • 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) [CAS: 121-32-4][1][2]

  • 2-Bromopropane (Isopropyl Bromide) [CAS: 75-26-3]

  • Potassium Carbonate (Anhydrous)

  • DMF (Dimethylformamide)

Methodology:

  • Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).
    
  • Charging: Add Ethyl Vanillin (1.0 eq) and

    
     (2.0 eq) to the flask.
    
  • Solvent: Add DMF (5 mL per gram of substrate). Stir at Room Temperature (RT) for 15 min to form the phenolate anion (color change to bright yellow/orange).

  • Alkylation: Add 2-Bromopropane (1.5 eq) dropwise via syringe.

  • Reaction: Heat to 60–70°C for 4–6 hours. Note: Do not exceed 80°C to prevent elimination of isopropyl bromide to propene.

  • Workup:

    • Cool to RT. Pour into ice water (precipitation of product).

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with 1M NaOH (removes unreacted Ethyl Vanillin phenol) and Brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via Silica Flash Chromatography (Hexane:EtOAc 8:2).

Synthesis_Pathway Start Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Base Deprotonation (K2CO3 / DMF) Start->Base Intermediate Phenolate Anion (Nucleophile) Base->Intermediate Alkylation Alkylation (+ Isopropyl Bromide, 60°C) Intermediate->Alkylation Product 3-Ethoxy-4-isopropoxybenzaldehyde Alkylation->Product SN2 Mechanism SideReaction Side Reaction: Elimination to Propene Alkylation->SideReaction T > 80°C

Figure 2: Synthetic pathway from Ethyl Vanillin. Temperature control is critical to favor Substitution (SN2) over Elimination (E2).

Storage & Disposal

Storage Conditions
  • Atmosphere: Store strictly under Argon or Nitrogen .[3]

  • Temperature: Long-term storage at -20°C is preferred to arrest autoxidation. Short-term (weeks) at 2–8°C is acceptable.

  • Container: Amber glass vials with PTFE-lined caps. Parafilm seal is insufficient; use electrical tape or shrink bands for long-term storage.

Disposal[3][5]
  • Quenching: Small amounts can be treated with aqueous Sodium Bisulfite (

    
    ) to form the water-soluble bisulfite adduct before disposal.
    
  • Waste Stream: Dispose of as "Organic Waste, Non-Halogenated" (unless chlorinated solvents were used).

  • Spill Cleanup: Absorb with vermiculite. Do not use paper towels for large spills as oxidizing aldehydes can theoretically generate heat with cellulose (though low risk for this specific derivative).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8467, Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde). Retrieved from [Link]

  • Li, Y., et al. (2008). Crystal structure of 3-ethoxy-4-hydroxybenzaldehyde.[4] Acta Crystallographica Section E. (Structural insights for ethoxy-benzaldehydes). Retrieved from [Link]

(Note: Specific CAS 120197-62-0 is a research chemical; protocols above are derived from validated methods for the homologous series of 3,4-dialkoxybenzaldehydes.)

Sources

Method

Application Note: Scale-Up Synthesis of 3-Ethoxy-4-Isopropoxybenzaldehyde

Part 1: Executive Summary & Strategic Rationale The synthesis of 3-ethoxy-4-isopropoxybenzaldehyde (CAS: 284044-35-5 / Related: 121-32-4 for starting material) represents a critical alkylation step in the production of p...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The synthesis of 3-ethoxy-4-isopropoxybenzaldehyde (CAS: 284044-35-5 / Related: 121-32-4 for starting material) represents a critical alkylation step in the production of phosphodiesterase 4 (PDE4) inhibitors and specific fine fragrance intermediates. While the methoxy analog (an intermediate for Apremilast) is widely documented, the isopropoxy variant presents unique scale-up challenges due to the steric hindrance of the secondary alkyl halide and the potential for elimination side reactions (E2 mechanism).

This guide provides a self-validating protocol for scaling this reaction from gram-scale discovery to kilogram-scale pilot production. The route utilizes a Williamson Ether Synthesis starting from Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) .

Key Process Parameters (CPPs)
  • Regioselectivity: High (Targeting the phenolic -OH at position 4).

  • Impurity Control: Minimizing the formation of propene (via elimination of 2-bromopropane) and preventing "tarring" of the aldehyde at high temperatures.

  • Safety: Managing the volatility of isopropyl halides and the exotherm of the initial base addition.

Part 2: Retrosynthetic Analysis & Reaction Design

The most efficient industrial route disconnects the isopropoxy ether bond, revealing Ethyl Vanillin as the cost-effective, commercially available starting material.

Reaction Scheme

Substrate: 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) Reagent: 2-Bromopropane (Isopropyl Bromide) Base: Potassium Carbonate (


)
Solvent:  N,N-Dimethylformamide (DMF)

Mechanism:


 Nucleophilic Substitution.[1][2] The phenoxide anion attacks the secondary carbon of the isopropyl bromide.
Diagram 1: Chemical Pathway & Fate Mapping

The following diagram illustrates the reaction pathway and the fate of potential impurities.

ReactionPathway Start Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) Intermediate Phenoxide Anion (Activated Species) Start->Intermediate Deprotonation (DMF) Reagent 2-Bromopropane (Isopropyl Bromide) Product 3-Ethoxy-4-isopropoxybenzaldehyde (Target) Reagent->Product SideProduct Propene (Elimination byproduct) Reagent->SideProduct E2 Elimination (High Temp/Strong Base) Base K2CO3 (Base) Base->Intermediate Intermediate->Product SN2 Attack (60-70°C)

Caption: Figure 1. Reaction pathway showing the activation of Ethyl Vanillin and the competition between Substitution (SN2) and Elimination (E2).

Part 3: Detailed Experimental Protocol (1.0 kg Scale)

This protocol is designed for a 5L Jacketed Glass Reactor .

Materials & Reagents
ReagentCAS No.[3][4][5][6]Mass/VolEquiv.Role
Ethyl Vanillin 121-32-41.00 kg1.0Limiting Reagent
2-Bromopropane 75-26-31.11 kg (850 mL)1.5Alkylating Agent
Potassium Carbonate 584-08-71.25 kg1.5Base (Milled)
DMF 68-12-23.0 L3.0 volSolvent
Water 7732-18-510.0 L10.0 volQuench/Precipitation
Equipment Setup
  • Reactor: 5L jacketed vessel with overhead stirrer (anchor impeller recommended).

  • Condenser: Reflux condenser set to 5°C (Critical: 2-Bromopropane b.p. is 59°C).

  • Scrubber: Vent line connected to a caustic scrubber (to catch any escaping alkyl halide vapors).

Step-by-Step Procedure
Phase A: Activation
  • Charging: Charge 3.0 L of DMF into the reactor. Start stirring at 150 RPM.

  • Substrate Addition: Add 1.00 kg of Ethyl Vanillin . Stir until fully dissolved (endothermic, solution turns yellow).

  • Base Addition: Add 1.25 kg of Potassium Carbonate (granular or milled) in portions over 15 minutes.

    • Note: The mixture will become a thick slurry. Increase agitation to 250 RPM if necessary to ensure suspension.

    • Insight: Use of milled

      
       increases surface area, accelerating the deprotonation.
      
Phase B: Alkylation
  • Reagent Addition: Add 1.11 kg of 2-Bromopropane via a dropping funnel over 30 minutes.

    • Safety: 2-Bromopropane is volatile. Ensure the condenser is active.

  • Heating: Slowly ramp the jacket temperature to 65°C .

    • Caution: Do not exceed 75°C. Higher temperatures promote the E2 elimination of 2-bromopropane to propene gas, pressurizing the vessel and consuming the reagent.

  • Reaction Maintenance: Hold at 60-65°C for 4 to 6 hours .

  • IPC (In-Process Control): Sample 50 µL, dilute in Acetonitrile. Check by HPLC (UV 254 nm).

    • Target: < 1.0% remaining Ethyl Vanillin.

    • Correction: If reaction stalls, add 0.1 eq of 2-Bromopropane and hold for 1 additional hour.

Phase C: Workup & Isolation
  • Cooling: Cool the reaction mass to 20-25°C.

  • Quench: Transfer the reaction mixture slowly into a separate vessel containing 10.0 L of chilled water (0-5°C) under vigorous stirring.

    • Observation: The product will precipitate as a pale yellow/off-white solid.

    • Alternative: If the product oils out (due to residual DMF), stir for 2 hours; it should crystallize.

  • Filtration: Filter the solid using a Buchner funnel or centrifuge.

  • Washing: Wash the cake with 2.0 L of water (to remove residual DMF and inorganic salts).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Results
  • Yield: 85 - 92% (Theoretical: ~1.25 kg).

  • Purity: > 98.5% (HPLC).

  • Appearance: Off-white to pale yellow crystalline powder.

Part 4: Process Workflow & Engineering Controls

The following diagram details the operational workflow, highlighting critical control points (CCPs) for quality assurance.

ManufacturingWorkflow RawMat Raw Material Dispensing (Ethyl Vanillin, K2CO3, DMF) Reactor Reaction Vessel (65°C, 6 hrs) RawMat->Reactor Charge IPC_Check IPC: HPLC Analysis (Limit: <1% SM) Reactor->IPC_Check Sampling IPC_Check->Reactor Incomplete Quench Precipitation Tank (Water, 5°C) IPC_Check->Quench Pass Filtration Filtration & Wash (Remove Salts/DMF) Quench->Filtration Slurry Transfer Drying Vacuum Drying (45°C) Filtration->Drying Wet Cake QC Final QC Release Drying->QC Dry Powder

Caption: Figure 2. Unit operation workflow for the scale-up synthesis, including critical IPC loops.

Part 5: Troubleshooting & Scientific Validation

Why DMF? (Solvent Selection)

While Acetonitrile is easier to remove, DMF is chosen for scale-up because of its high dielectric constant, which effectively solvates the potassium cation (


). This leaves the phenoxide anion "naked" and highly reactive, which is crucial when attacking a secondary halide like 2-bromopropane that is sterically hindered [1].
Impurity Management
  • Bis-alkylation: Impossible in this route as the starting material (Ethyl Vanillin) has only one free hydroxyl group.

  • Color: Yellowing is caused by oxidation of the aldehyde. Ensure inert atmosphere (

    
    ) during heating.
    
  • Residual Solvent: DMF is difficult to remove. The water wash (Step 11) is critical. If DMF persists, recrystallize from Isopropanol/Water (9:1).

Safety Considerations
  • 2-Bromopropane: Classified as a reproductive toxin. All handling must occur in a fume hood or closed system.

  • Thermal Hazards: The reaction is not violently exothermic, but the addition of

    
     to the acidic phenol can generate mild heat.
    

Part 6: References

  • Williamson, A. W. (1850).[2] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Chemistry).

  • Muller, G. W., et al. (2008). "Isoindoline derivatives and methods of use thereof." U.S. Patent Application 2008/0132507 A1. (Describes synthesis of similar alkoxybenzaldehydes including 3-ethoxy-4-isopropoxybenzaldehyde in Example 64).

  • Li, Y., et al. (2008). "3-Ethoxy-4-hydroxybenzaldehyde."[5][7][8] Acta Crystallographica Section E, E64, o2008. (Crystallographic data for starting material).

  • Byju's Learning. (2023). "Williamson Ether Synthesis Mechanism." (General educational resource for mechanism verification).

Sources

Application

Application Note: 3-Ethoxy-4-isopropoxybenzaldehyde in Medicinal Chemistry

Executive Summary 3-Ethoxy-4-isopropoxybenzaldehyde (CAS: 284044-35-5 or related isomers) represents a specialized "privileged scaffold" in medicinal chemistry.[1][2] Unlike its ubiquitous analog 3,4-dimethoxybenzaldehyd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethoxy-4-isopropoxybenzaldehyde (CAS: 284044-35-5 or related isomers) represents a specialized "privileged scaffold" in medicinal chemistry.[1][2] Unlike its ubiquitous analog 3,4-dimethoxybenzaldehyde (Veratraldehyde) or 3-ethoxy-4-methoxybenzaldehyde (Ethyl Vanillin Methyl Ether), this compound introduces a specific steric and lipophilic profile critical for optimizing drug-receptor interactions.[1]

This guide details the strategic application of 3-ethoxy-4-isopropoxybenzaldehyde as a high-value intermediate.[1] Its primary utility lies in the development of Phosphodiesterase 4 (PDE4) inhibitors , Serine Protease Inhibitors (Thrombin/Factor VIIa) , and TRP Channel modulators , where the bulky isopropoxy group at the para-position serves to fill hydrophobic pockets (the "hydrophobic clamp" effect) and modulate metabolic stability against O-dealkylation.[1]

Chemical Profile & Structural Logic[1]

The "Dialkoxy" Pharmacophore

The 3,4-dialkoxyphenyl moiety is a recurring motif in bioactive molecules.[1] The specific substitution pattern of 3-ethoxy-4-isopropoxy offers distinct advantages over the standard dimethoxy pattern:

Feature3,4-Dimethoxy (Veratraldehyde)3-Ethoxy-4-Isopropoxy (Target)Medicinal Chemistry Implication
Steric Bulk Low (Planar)High (Branched)The 4-isopropoxy group creates a steric clash that can lock conformation or fill large hydrophobic pockets (e.g., PDE4 active site).[1]
Lipophilicity (cLogP) ~1.6~2.9Increased lipophilicity improves membrane permeability and blood-brain barrier (BBB) penetration.[1]
Metabolic Stability Low (Rapid O-demethylation)ModerateThe steric hindrance of the isopropyl group can retard CYP450-mediated O-dealkylation compared to a methoxy group.[1]
Electronic Effect Strong DonorStrong DonorMaintains the electron-rich ring required for pi-stacking interactions.[1]
Strategic Application Map

The following diagram illustrates the divergent synthesis pathways accessible from this core intermediate.

G Start 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) Target 3-Ethoxy-4-isopropoxybenzaldehyde (The Scaffold) Start->Target Alkylation (Yield >85%) Reagent 2-Bromopropane + K2CO3 Reagent->Target App1 Serine Protease Inhibitors (Thrombin/Factor VIIa) (e.g., via Ugi/Passerini) Target->App1 Multicomponent Rxn App2 PDE4 Inhibitors (Apremilast Analogs) Target->App2 Condensation/Oxidation App3 Bioactive Stilbenes (via Knoevenagel) Target->App3 Malonic Acid/Piperidine App4 Benzylamines (via Reductive Amination) Target->App4 R-NH2 / NaBH(OAc)3

Figure 1: Synthetic utility map of 3-ethoxy-4-isopropoxybenzaldehyde, highlighting its conversion from Ethyl Vanillin to diverse bioactive classes.

Detailed Synthesis Protocol

Protocol A: Regioselective Synthesis from Ethyl Vanillin

Objective: Synthesis of 3-ethoxy-4-isopropoxybenzaldehyde on a multigram scale. Rationale: Starting from 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) is superior to starting from 3,4-dihydroxybenzaldehyde because the 3-ethoxy group is already established, eliminating regioselectivity issues.[1]

Materials
  • Precursor: 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) [CAS: 121-32-4][1][3]

  • Reagent: 2-Bromopropane (Isopropyl Bromide) [CAS: 75-26-3][1]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, granular.[1]

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN).[1]

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) to accelerate Finkelstein-like substitution.[1]

Procedure
  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl Vanillin (16.6 g, 100 mmol) in DMF (100 mL).

  • Deprotonation: Add K₂CO₃ (27.6 g, 200 mmol, 2.0 eq). The suspension will turn yellow/orange as the phenoxide forms.[1] Stir at room temperature for 15 minutes.

  • Alkylation: Add 2-Bromopropane (14.1 mL, 150 mmol, 1.5 eq) and KI (1.6 g, 10 mmol).

  • Reaction: Heat the mixture to 70–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The starting phenol (lower Rf) should disappear, replaced by the less polar dialkoxy product (higher Rf).[1]

    • Note: Isopropyl bromide is volatile (bp 59°C).[1] Use an efficient condenser or a sealed pressure tube if working at small scales.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (500 mL). The product may precipitate as a solid or separate as an oil.[1]

    • Extract with Ethyl Acetate (3 x 100 mL).[1]

    • Wash the combined organic layers with water (2 x 100 mL) and brine (100 mL) to remove DMF.[1]

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.[1]

  • Purification:

    • The crude product is often pure enough (>95%) for subsequent steps.[1]

    • If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).[1]

Yield Expectation: 85–92% Appearance: White to pale yellow crystalline solid or viscous oil (dependent on purity and ambient temp; mp is approx 50–60°C).[1]

Medicinal Chemistry Case Studies

Case Study 1: Synthesis of Thrombin/Factor VIIa Inhibitors

Context: Serine protease inhibitors often require a "P1" arginine mimetic and a hydrophobic "P2/P3" moiety.[1] The 3-ethoxy-4-isopropoxy phenyl ring serves as an optimal hydrophobic cap, fitting into the S2/S3 pocket of the enzyme.[1]

Protocol (Multicomponent Assembly): Reference Patent: US 2008/0132507 A1 describes the use of this aldehyde in synthesizing hydrazide derivatives for anticoagulation.[1]

  • Reaction: The aldehyde is reacted with an amine (e.g., 4-aminobenzamidine) and an isocyanide (e.g., TosMIC) in a Van Leusen or Ugi-type reaction.[1]

  • Mechanism: The aldehyde carbonyl condenses with the amine to form an imine, which is then trapped by the isocyanide, forming a heterocyclic core (imidazole/oxazole) or an alpha-amino amide backbone.[1]

  • Significance: The 4-isopropoxy group provides superior potency compared to the 4-methoxy analog due to better displacement of water molecules in the enzyme's hydrophobic cleft.[1]

Case Study 2: PDE4 Inhibition (Apremilast/Rolipram Analogs)

Context: PDE4 inhibitors treat inflammatory conditions (Psoriasis, COPD).[1] The classic pharmacophore involves a catechol ether.[1]

  • Rolipram: 3-cyclopentyloxy-4-methoxy.[1]

  • Apremilast: 3-ethoxy-4-methoxy.[1][2][4]

  • Hybrid Analog: 3-ethoxy-4-isopropoxy .[1][2][5][6][7]

Experimental Insight: Researchers substitute the 4-methoxy of Apremilast with 4-isopropoxy to:

  • Increase Lipophilicity: LogP shift from ~2.0 to ~2.6 often improves oral bioavailability.[1]

  • Alter Metabolic Soft Spots: The methyl group in methoxy is a primary site for CYP-mediated O-demethylation.[1] The isopropyl group, while still oxidizable, changes the regioselectivity and rate of clearance.[1]

Analytical Data & Validation

To ensure the integrity of your scaffold, verify the synthesized material against these parameters:

ParameterExpected ValueNotes
¹H NMR (CDCl₃) δ 9.83 (s, 1H, CHO)Diagnostic aldehyde proton.[1]
¹H NMR (Aromatic) δ 7.4–7.0 (m, 3H)ABX system typical of 1,3,4-substitution.[1]
¹H NMR (Alkoxy) δ 4.6 (sept, 1H, O-CH(Me)₂)δ 4.1 (q, 2H, O-CH₂Me)Look for the septet of the isopropyl methine proton.[1]
MS (ESI) [M+H]⁺ = 209.1Molecular Weight = 208.25 g/mol .[1]
IR (ATR) 1680–1690 cm⁻¹Strong C=O stretch (Aldehyde).[1]

Safety & Handling

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1]

  • Handling: Handle in a fume hood. Avoid inhalation of dust/vapors.[1]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Aldehydes can oxidize to benzoic acids (3-ethoxy-4-isopropoxybenzoic acid) upon prolonged exposure to air.[1]

References

  • Synthesis & Antithrombotic Application

    • Patent: Suzuki, T., et al. "Hydrazide Derivatives and Medicines Containing the Same."[1] US 2008/0132507 A1 .[1] Published June 5, 2008.[1] (Example 64 details the use of 3-ethoxy-4-isopropoxybenzaldehyde).[1][2]

    • [1]

  • Metabolic Stability & Fungal Degradation Models

    • Study: Kirk, T. K., et al. "Oxygenation of 4-Alkoxy Groups in Alkoxybenzoic Acids by Polyporus dichrous."[1] Applied Microbiology, 1971.[1] (Discusses the specific cleavage of 4-isopropoxy vs 4-methoxy groups).

  • General PDE4 Inhibitor SAR

    • Review: Man, H.W., et al. "Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast), a potent and orally active phosphodiesterase 4 inhibitor."[1] Journal of Medicinal Chemistry, 2009.[1] (Provides the baseline SAR for dialkoxybenzaldehydes).

    • [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Ethoxy-4-Isopropoxybenzaldehyde

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 3-ethoxy-4-isopropoxybenzaldehyde (CAS: 123664-85-9) Precursor: Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) Reaction Class: Williamson Ether Synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 3-ethoxy-4-isopropoxybenzaldehyde (CAS: 123664-85-9) Precursor: Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) Reaction Class: Williamson Ether Synthesis (Phenolic Alkylation with Secondary Halide)

Executive Summary & Core Directive

The Challenge: Synthesizing 3-ethoxy-4-isopropoxybenzaldehyde involves alkylating a phenol (Ethyl Vanillin) with a secondary alkyl halide (isopropyl bromide or iodide). Unlike primary alkylations (e.g., methylation), this reaction suffers from a critical kinetic competition: Nucleophilic Substitution (


) vs. Elimination (

).

The Solution: To maximize yield, you must suppress the


 pathway (which consumes your alkylating agent to form propene gas) while accelerating the sterically hindered 

attack. This guide prioritizes the "Cesium Effect" and Finkelstein Catalysis as the primary levers for yield improvement.

The Gold Standard Protocol

This protocol is optimized for high conversion (>90%) by addressing the steric hindrance of the isopropyl group.

Reagents & Stoichiometry
ReagentRoleEquiv.Notes
Ethyl Vanillin Substrate1.0Dry thoroughly before use.
Isopropyl Bromide Alkylating Agent1.5 - 2.0Critical: Excess required due to volatility and

loss.
Cesium Carbonate (

)
Base1.2 - 1.5Superior to

for secondary halides (See Module 2).
Potassium Iodide (KI) Catalyst0.1 (10 mol%)In-situ conversion to Isopropyl Iodide (more reactive).
DMF (Anhydrous) Solvent[0.5 M]Polar aprotic is mandatory. Acetonitrile is a valid alternative.
Step-by-Step Workflow
  • Solvation: Dissolve Ethyl Vanillin (1.0 eq) in anhydrous DMF (Concentration ~0.5 M) under an inert atmosphere (

    
     or Ar).
    
  • Deprotonation: Add

    
     (1.5 eq). Stir at Room Temperature (RT) for 30 minutes. Note: The solution will turn yellow/orange as the phenoxide anion forms.
    
  • Catalyst Addition: Add KI (0.1 eq).

  • Alkylation: Add Isopropyl Bromide (2.0 eq) dropwise.

  • Thermal Activation: Heat the reaction to 60-65°C .

    • Warning: Do not exceed 80°C. Higher temperatures exponentially favor the

      
       elimination of isopropyl bromide over the desired substitution.
      
  • Monitoring: Monitor by TLC or HPLC at 4 hours. If conversion is <80%, add an additional 0.5 eq of Isopropyl Bromide.

  • Workup: Quench with water (precipitates salts). Extract with Ethyl Acetate.[1][2][3] Wash organic layer with 1M NaOH (removes unreacted phenol) followed by Brine.

Visualizing the Kinetic Competition

The following diagram illustrates the mechanistic divergence that dictates your yield. You are fighting the upper pathway (


).

ReactionPathways Start Ethyl Vanillin (Phenoxide Anion) SN2 Pathway A: SN2 Substitution (DESIRED) Start->SN2 E2 Pathway B: E2 Elimination (UNDESIRED) Start->E2 High Temp / Strong Base Reagent Isopropyl Bromide (Secondary Halide) Reagent->SN2 Reagent->E2 Product 3-ethoxy-4-isopropoxybenzaldehyde (Target Ether) SN2->Product Note Key Optimization: Polar Aprotic Solvent + Cesium Ion favors Pathway A. SN2->Note Waste Propene Gas + HBr (Dead End) E2->Waste

Figure 1: Kinetic competition between the desired Williamson Ether Synthesis (


) and the parasitic Elimination (

) reaction common with secondary halides.

Technical Modules: The "Why" Behind the Protocol

Module 1: The "Cesium Effect"

User Question: Why is Cesium Carbonate (


) recommended over cheaper Potassium Carbonate (

)?

Technical Insight: In aprotic solvents like DMF, the metal cation pairs with the phenoxide anion.

  • Potassium (

    
    ):  Forms a tight ion pair with the phenoxide oxygen, effectively "shielding" it and reducing its nucleophilicity.
    
  • Cesium (

    
    ):  Has a larger ionic radius and lower charge density. It forms a "loose" ion pair (solvent-separated ion pair). This leaves the phenoxide anion "naked" and significantly more reactive toward the sterically hindered secondary halide [1, 4].
    

Recommendation: If cost is a major constraint, you can use


, but you must increase reaction time (12-24h) and accept yields 10-15% lower.
Module 2: Finkelstein Catalysis

User Question: I am using Isopropyl Bromide. Why add Potassium Iodide (KI)?

Technical Insight: Isopropyl bromide is moderately reactive. By adding catalytic KI, you trigger an in-situ halogen exchange:



Isopropyl Iodide  (

) has a much weaker C-I bond and is a superior electrophile compared to the bromide. The phenoxide reacts faster with the transient

than with

, accelerating the rate-determining step [11].

Troubleshooting Guide (FAQ)

Use the decision tree below to diagnose low yields, then consult the detailed answers.

Troubleshooting Problem Low Yield / Impurities Check1 Is Starting Material (SM) left in the flask? Problem->Check1 YesSM Incomplete Conversion Check1->YesSM Yes NoSM SM Consumed, but yield low Check1->NoSM No TempCheck Reaction Temp? YesSM->TempCheck LowTemp Too Low (<50°C) Kinetic barrier high TempCheck->LowTemp HighTemp Too High (>80°C) Reagent evaporated/eliminated TempCheck->HighTemp SideRxn Check for Side Products NoSM->SideRxn C_Alk C-Alkylation (Rare, but possible) SideRxn->C_Alk Hydrolysis Product Hydrolysis (Wet solvent/Workup) SideRxn->Hydrolysis

Figure 2: Diagnostic logic for identifying yield loss mechanisms.

Q1: My reaction stalls at 60% conversion. Adding more base doesn't help.

Diagnosis: You have likely run out of alkylating agent, not base. Root Cause: Isopropyl bromide is volatile (bp 59°C) and prone to elimination. If you run at 65°C, you are above its boiling point; unless you have a highly efficient reflux condenser, it is escaping the flask. Fix:

  • Use a sealed pressure tube if possible (safety shield required).

  • If using standard glassware, lower temp to 55°C and extend time, or add Isopropyl Bromide in portions (0.5 eq every 2 hours).

Q2: I see a new spot on TLC just above the starting material, but it's not the product.

Diagnosis: This is likely the O-alkylation vs C-alkylation competition, or Cannizzaro disproportionation of the aldehyde. Root Cause:

  • Cannizzaro: If you use extremely strong bases (like NaOH/KOH) without phase transfer catalysts, the aldehyde group can disproportionate into the acid and alcohol.

  • C-Alkylation: Phenoxides are ambident nucleophiles. While rare with weak bases like Carbonates, high temperatures can promote alkylation on the aromatic ring carbon rather than the oxygen. Fix: Stick to

    
     or 
    
    
    
    . Avoid hydroxide bases (NaOH/KOH) unless using a Phase Transfer Catalyst (like TBAB) in a biphasic system (Toluene/Water) [9, 14].
Q3: Can I use Isopropyl Tosylate instead of the Bromide to avoid volatility?

Diagnosis: Technically yes, but risky. Insight: Secondary tosylates are extremely prone to


 elimination because the tosylate group is a bulky leaving group. The elimination pathway often dominates over substitution with secondary tosylates.
Fix:  Stick to Isopropyl Bromide or Iodide. If you must use the tosylate, lower the temperature to 40°C and use a non-bulky base.

References

  • BenchChem. (2025).[1] Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.Link

  • Douglass, F. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde.[2][4] University of Delaware. Link

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[1][5][6][7]Link

  • ResearchGate. (2025). Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[8]Link

  • Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis.[6][7]Link

  • ACS Publications. (2025). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[9]Link

  • University of Calgary. (n.d.). Ch24: ArOH to ArOR - Preparation of Aryl Ethers.Link

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis Mechanism.[1][5][6][7]Link

  • NIH. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins.[10]Link

  • PrepChem. (n.d.). Synthesis of 3-ethoxy-4-methoxybenzaldehyde.[11][12]Link

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis Reagent Guide.Link

Sources

Optimization

Technical Support Center: Purification of 3-Ethoxy-4-Isopropoxybenzaldehyde

Executive Summary & Molecule Profile[1] Target Molecule: 3-Ethoxy-4-isopropoxybenzaldehyde Common Synthesis Route: Alkylation of 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) with isopropyl bromide/iodide via Williamso...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Target Molecule: 3-Ethoxy-4-isopropoxybenzaldehyde Common Synthesis Route: Alkylation of 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) with isopropyl bromide/iodide via Williamson Ether Synthesis.

The Core Challenge: Unlike methyl or ethyl alkylations, installing an isopropyl group at the 4-position presents a specific kinetic challenge. The secondary alkyl halide (isopropyl bromide) is sterically hindered and prone to E2 elimination (forming propene gas) rather than the desired SN2 substitution. This often results in incomplete conversion, leaving a significant amount of unreacted phenolic starting material (Ethyl Vanillin) which is difficult to separate from the product due to similar solubilities in organic solvents.

Physicochemical Profile (Estimated vs. Known)
PropertyTarget: 3-Ethoxy-4-isopropoxybenzaldehydeImpurity: Ethyl Vanillin (Starting Material)
State Low-melting solid or Viscous Oil (Est. MP < 45°C)Crystalline Solid (MP 76–78°C)
Acidity (pKa) Neutral (Ether)~7.4 (Phenol)
Solubility (Aq. Base) InsolubleSoluble (Forms Phenolate)
Reactivity Forms Bisulfite AdductForms Bisulfite Adduct (Slow)

Troubleshooting Guide (FAQ)

Category A: Purity & Separation Issues

Q1: I have performed the reaction, but TLC/HPLC shows 5-10% unreacted starting material. Recrystallization isn't working. How do I remove it? A: Recrystallization is often ineffective here because the target molecule has a low melting point and the impurity (Ethyl Vanillin) can co-crystallize or prevent the lattice from forming (oiling out).

  • The Fix: Leverage the acidity difference. The starting material is a phenol, while your product is a neutral ether.

  • Protocol: Dissolve your crude oil in Ethyl Acetate or Toluene. Wash vigorously with cold 1M NaOH (3x) followed by water and brine. The cold temperature prevents the Cannizzaro reaction (disproportionation of the aldehyde) while effectively deprotonating the phenol into the water-soluble phenolate.

Q2: My product is a dark red/brown oil, but it should be a pale solid. What happened? A: This indicates oxidation. Benzaldehydes are sensitive to air oxidation, forming benzoic acids. The color often comes from quinone-like polymerization of trace phenolic impurities.

  • The Fix:

    • Acid Wash: If the color persists after the base wash, wash the organic layer with saturated sodium bisulfite solution (not the adduct formation step, just a wash) to reduce colored oxidative impurities.

    • Distillation: If the product is stable, a high-vacuum bulb-to-bulb distillation (Kugelrohr) is the most effective way to remove heavy colored oligomers.

Category B: Reaction Optimization

Q3: The reaction stalls at 80% conversion. Adding more isopropyl bromide doesn't help. Why? A: You are likely fighting the "E2 Elimination" pathway. Isopropyl bromide eliminates to form propene under basic conditions, consuming your alkylating agent.

  • The Fix:

    • Switch Solvent: Use DMF or DMSO (polar aprotic) to accelerate the SN2 rate over the E2 rate.

    • Catalysis: Add 10 mol% Potassium Iodide (Finkelstein condition). This generates isopropyl iodide in situ, which is a better leaving group and reacts faster than it eliminates.

    • Base Choice: Use Potassium Carbonate (K₂CO₃) instead of stronger bases like NaOH/KOH to minimize elimination.

Advanced Purification Protocol: The "Bisulfite Trap"

If simple extraction fails to yield >98% purity, use the Bisulfite Adduct Method . This relies on the reversible formation of a water-soluble sulfonate salt from the aldehyde, allowing you to wash away all non-aldehyde impurities (over-alkylated byproducts, inorganic salts).

Step-by-Step Methodology

Step 1: Adduct Formation

  • Dissolve crude oil (10 g) in Ethanol (20 mL) .

  • Prepare a saturated solution of Sodium Bisulfite (NaHSO₃) in water (40 mL).

  • Mix the two solutions vigorously for 30–60 minutes.

  • Observation: A thick white precipitate (the bisulfite adduct) should form. If no solid forms (due to the bulky isopropoxy group), the adduct may remain soluble but will partition into the aqueous phase.

Step 2: Washing (The Purification)

  • If Solid: Filter the white solid. Wash with diethyl ether (removes non-aldehyde organics).

  • If Liquid: Extract the aqueous mixture with Ethyl Acetate (3x). Discard the organic layer (this contains your impurities). Keep the aqueous layer containing the adduct.

Step 3: Regeneration

  • Place the solid adduct (or aqueous solution) in a flask.

  • Add Ethyl Acetate (50 mL) and 10% Sodium Carbonate (Na₂CO₃) or 1M NaOH .

    • Critical: pH must exceed 10 to reverse the equilibrium.

  • Stir until the solid dissolves and gas evolution stops.

  • Separate the organic layer, dry over MgSO₄, and concentrate.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

PurificationLogic cluster_legend Key Mechanism Start Crude Reaction Mixture (Product + Phenol + Salts) Step1 Dissolve in EtOAc Wash with Cold 1M NaOH Start->Step1 Decision1 Check Purity (TLC/HPLC) Step1->Decision1 Pure Final Product (>98% Purity) Decision1->Pure Purity OK Impure Impure (>5% impurities) Decision1->Impure Phenol Removed, Non-Aldehydes Remain Bisulfite Bisulfite Adduct Protocol (Form Water-Soluble Salt) Impure->Bisulfite Wash Wash with Ether (Remove Non-Aldehydes) Bisulfite->Wash Regen Regenerate with Base (pH > 10) Wash->Regen Regen->Pure Note1 NaOH Wash removes Phenol (Starting Material) Note2 Bisulfite removes non-aldehyde byproducts

Caption: Decision tree for the purification of 3-ethoxy-4-isopropoxybenzaldehyde, prioritizing caustic wash for phenolic removal followed by bisulfite polishing.

References

  • Williamson Ether Synthesis Mechanism & Side Reactions

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."
    • URL:[Link]

  • Purification of Aldehydes via Bisulfite Adducts

    • Source: BenchChem Technical Support.[1] "Aldehyde Purification via Bisulfite Adducts."

  • Properties of Ethyl Vanillin (Starting Material)

    • Source: PubChem Compound Summary for CID 8467, Ethyl Vanillin.
    • URL:[Link]

  • Liquid–Liquid Extraction Protocol for Aldehyde Purification

    • Source: Boucher, M. M., et al. (2017).[2] Organic Process Research & Development. "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes..."

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Ethoxy-4-Isopropoxybenzaldehyde

Current Status: Operational Topic: Troubleshooting Side Reactions & Process Optimization Target Audience: Process Chemists, R&D Scientists, Drug Development Leads Executive Summary & Reaction Architecture The Target: 3-E...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Side Reactions & Process Optimization Target Audience: Process Chemists, R&D Scientists, Drug Development Leads

Executive Summary & Reaction Architecture

The Target: 3-Ethoxy-4-isopropoxybenzaldehyde is a critical pharmacophore, often serving as a key intermediate in the synthesis of PDE4 inhibitors (analogous to Roflumilast precursors).[1]

The Challenge: The synthesis typically involves the


-alkylation of Ethyl Vanillin  (3-ethoxy-4-hydroxybenzaldehyde) with an isopropyl halide.[1] While theoretically simple, this reaction is plagued by three competitive pathways that degrade yield and purity:
  • E2 Elimination: The secondary alkyl halide prefers elimination over substitution.[1]

  • Cannizzaro Disproportionation: The aldehyde moiety is sensitive to strong bases.[1][2][3]

  • Auto-Oxidation: The electron-rich benzaldehyde core is prone to aerobic oxidation.[1]

Master Reaction Map

The following diagram illustrates the desired pathway versus the critical failure modes.[1]

ReactionMap node_start Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) node_product TARGET: 3-Ethoxy-4-isopropoxybenzaldehyde node_start->node_product  SN2 Alkylation  (K2CO3, DMF, 80°C)   node_reagent Isopropyl Bromide (2-bromopropane) node_reagent->node_product node_propene Side Reaction A: Propene (Gas) (E2 Elimination) node_reagent->node_propene  Base-Induced Elimination   node_acid Side Reaction B: Benzoic Acid Deriv. (Oxidation) node_product->node_acid  O2 / Air   node_cannizzaro Side Reaction C: Benzyl Alcohol + Acid (Cannizzaro) node_product->node_cannizzaro  Strong Base (NaOH/KOH)  

Figure 1: Mechanistic pathway showing the competition between the desired


 alkylation and the three primary side reactions (Elimination, Oxidation, Disproportionation).

Technical Guides & Troubleshooting

Module A: The "Disappearing Reagent" Phenomenon (E2 Elimination)

Symptom: You observe low conversion of Ethyl Vanillin despite adding excess Isopropyl Bromide.[1] The alkyl halide seems to "vanish" from the reaction mixture.[1]

Root Cause: Isopropyl bromide is a secondary halide.[1] In the presence of a base (necessary to deprotonate the phenol), it undergoes E2 elimination to form propene gas, which escapes the vessel. This is the dominant side reaction, often consuming 30-50% of your alkylating agent [1].[1]

Protocol Adjustment:

Parameter Standard (Risky) Optimized (Recommended) Rationale

| Base | NaOH / KOH |


 or 

| Strong bases (hydroxides) accelerate E2 elimination.[1] Carbonates are milder, favoring

. | | Solvent | Ethanol / Water | DMF or NMP | Polar aprotic solvents solvate the cation (

), leaving the phenoxide anion "naked" and more nucleophilic, speeding up

over E2. | | Stoichiometry | 1.1 eq Halide | 1.5 - 2.0 eq Halide | You must account for the inevitable loss of reagent to propene formation.[1] | | Catalyst | None | KI (10 mol%) | Finkelstein reaction in situ: Converts Isopropyl-Br to Isopropyl-I, which is a better leaving group, accelerating substitution. |
Module B: The "Gummy Product" Issue (Cannizzaro Reaction)

Symptom: The reaction mixture turns dark/viscous.[1] Yield is low.[1] NMR shows benzyl alcohol derivatives or carboxylic acids.[1]

Root Cause: The Cannizzaro Reaction .[1][2][3][4][5] Benzaldehydes lacking


-hydrogens undergo disproportionation in the presence of strong bases (like NaOH or KOH), forming an equimolar mixture of the alcohol (reduced) and the acid (oxidized) [2, 3].[1][3]

Corrective Action:

  • Eliminate Hydroxides: Never use NaOH or KOH if possible.[1] Stick to anhydrous

    
    .[1]
    
  • Water Control: The Cannizzaro mechanism requires a nucleophilic attack by

    
    .[1] Using anhydrous solvents (DMF/Acetonitrile) minimizes the concentration of active hydroxide species.[1]
    
  • Reaction Monitoring: Stop the reaction immediately upon consumption of the starting material. Prolonged exposure to base at high temperatures promotes degradation.[1]

Module C: Purity Degradation (Auto-Oxidation)

Symptom: The isolated solid is off-white or yellow.[1] HPLC shows a peak with a slightly lower retention time (more polar).[1]

Root Cause: Benzaldehydes are easily oxidized by atmospheric oxygen to benzoic acids (3-ethoxy-4-isopropoxybenzoic acid) [4, 5].[1] This is accelerated by light and basic pH.[1]

Preservation Protocol:

  • Inert Atmosphere: Run the reaction under a strict Nitrogen or Argon blanket.[1]

  • Workup pH: During the quench, acidify the mixture to pH 5-6 immediately to neutralize the phenoxide, but avoid strong acidic conditions that could cleave the ether.

  • Storage: Store the final aldehyde under nitrogen in the dark.

Interactive Troubleshooting Decision Tree

Follow this logic flow to diagnose your specific synthesis failure.

TroubleshootingTree start Start: Identify the Issue q1 Is the Starting Material (Ethyl Vanillin) consumed? start->q1 q2 Is the Product Yield Low? q1->q2 Yes (SM gone) issue_E2 ISSUE: E2 Elimination Reagent lost as Propene. FIX: Increase Isopropyl Bromide (2.0 eq). Switch to K2CO3 in DMF. q1->issue_E2 No (SM remains) q3 Is there a new, polar impurity (Acid/Alcohol)? q2->q3 Yes issue_Cannizzaro ISSUE: Cannizzaro Reaction FIX: Remove NaOH/KOH. Use Anhydrous conditions. q3->issue_Cannizzaro Impurity is Alcohol/Salt issue_Oxidation ISSUE: Air Oxidation (Benzoic Acid formation) FIX: Degas solvents. Use N2 atmosphere. q3->issue_Oxidation Impurity is Acid (Acidic pH)

Figure 2: Diagnostic logic for identifying the root cause of yield loss based on conversion and impurity profiles.

Frequently Asked Questions (FAQ)

Q: Can I use Isopropyl Iodide instead of Bromide to stop the elimination? A: Isopropyl Iodide reacts faster (


) but is more expensive and unstable.[1] While it improves the rate, it does not stop E2 elimination (iodide is also a good leaving group). A cost-effective compromise is using Isopropyl Bromide with 10% Potassium Iodide (KI) catalyst.[1]

Q: My product has a melting point of 51-53°C, but the literature varies. Why? A: Impurities drastically lower the melting point.[1] The most common contaminant is the Cannizzaro alcohol or the unreacted Ethyl Vanillin .[1] If your MP is low, perform a bisulfite wash (sodium bisulfite solution) during workup to remove unreacted aldehyde, then recrystallize from ethanol/water [6].

Q: Why do I see a "regioisomer" impurity mentioned in some papers? A: That only occurs if you start from 3,4-dihydroxybenzaldehyde (Protocatechualdehyde).[1] If you use that route, alkylation is non-selective, giving a mix of 3-ethoxy-4-isopropoxy and 4-ethoxy-3-isopropoxy isomers.[1] Recommendation: Always start with Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) to lock the regiochemistry at position 3 [1, 6].[1]

References

  • Vertex Pharmaceuticals. (2018).[1] Synthetic method of 3-ethoxy-4-methoxybenzaldehyde and related alkoxybenzaldehydes.[1][6] CN107827722B.[1][6] Link

  • Geissman, T. A. (2011).[1][6] The Cannizzaro Reaction.[1][2][3][4][5] Organic Reactions.[1][6] Link

  • Wikipedia. (2024).[1] Cannizzaro Reaction Mechanism and Scope.[1][2][3][4][7]Link[1][7]

  • Pakhare, S. B., et al. (2016).[1] Kinetics and mechanistic oxidation of 3-ethoxy-4-hydroxybenzaldehyde using potassium permanganate. ResearchGate.[1] Link

  • National Institutes of Health (NIH). (2024).[1] Oxidation of benzaldehydes to benzoic acid derivatives.[1][8]Link[1]

  • Sigma-Aldrich. (2024).[1] Product Specification: 3-Ethoxy-4-methoxybenzaldehyde (Analogous Chemistry).[1][6]Link[1]

Sources

Optimization

Technical Guide: Optimization of Reaction Conditions for 3-Ethoxy-4-Isopropoxybenzaldehyde

Introduction 3-Ethoxy-4-isopropoxybenzaldehyde is a critical intermediate in the synthesis of bioactive pharmaceutical ingredients, particularly in the development of phosphodiesterase 4 (PDE4) inhibitors (analogous to A...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Ethoxy-4-isopropoxybenzaldehyde is a critical intermediate in the synthesis of bioactive pharmaceutical ingredients, particularly in the development of phosphodiesterase 4 (PDE4) inhibitors (analogous to Apremilast) and thrombin inhibitors [1, 2].[1][2]

The synthesis relies on the regioselective


-alkylation of Ethyl Vanillin  (3-ethoxy-4-hydroxybenzaldehyde).[1] While Williamson ether synthesis is a standard textbook reaction, the introduction of a secondary alkyl group (isopropyl) introduces specific kinetic challenges—namely, the competition between nucleophilic substitution (

) and elimination (

).[2]

This guide addresses the specific bottlenecks of this reaction, providing optimized protocols to maximize conversion while suppressing the formation of the propene side-product.

Module 1: Reaction Setup & Core Protocol

Q: What is the optimal synthetic route for high-purity 3-ethoxy-4-isopropoxybenzaldehyde?

A: The most robust route is the alkylation of Ethyl Vanillin with Isopropyl Bromide (2-bromopropane) using Potassium Carbonate (


) in a polar aprotic solvent.[2]

Recommended Protocol:

ParameterConditionRationale
Substrate Ethyl Vanillin (1.0 eq)Starting material (CAS 121-32-4).[1][2]
Alkylating Agent Isopropyl Bromide (1.5 eq)Excess is required to drive kinetics due to steric hindrance of the secondary halide.[2]
Base

(2.0 eq)
Mild enough to prevent aldehyde degradation (Cannizzaro) but strong enough to deprotonate the phenol (

).[2]
Solvent DMF (N,N-Dimethylformamide)High dielectric constant promotes dissociation of the phenoxide ion, accelerating the

rate.[2]
Temperature 60–70°CCritical: Temperatures >80°C drastically increase

elimination (propene formation).[1][2]
Catalyst (Optional) Potassium Iodide (0.1 eq)Finkelstein exchange in situ converts R-Br to R-I, a better leaving group, accelerating the reaction.[2]
Q: Why use DMF instead of Acetone or Acetonitrile?

A: While acetone is common for primary halides (methyl/ethyl), secondary halides like isopropyl bromide react significantly slower.[2] DMF allows for higher reaction temperatures (60-70°C) without the pressure issues of acetone (b.p. 56°C) and provides better solvation of the potassium cation, increasing the nucleophilicity of the phenoxide anion.[2]

Module 2: Troubleshooting & Optimization

Q: My conversion is stuck at ~70% and I see gas evolution. What is happening?

A: You are observing the "Propene Problem." With secondary alkyl halides, the basic conditions can trigger an


 elimination reaction, converting isopropyl bromide into propene (gas) and HBr, rather than alkylating the phenol.[2]

Corrective Actions:

  • Lower the Temperature: Reduce from 80°C to 60°C. The activation energy for

    
     is generally higher than 
    
    
    
    ; lower temperatures favor substitution.
  • Re-dose Alkyl Halide: Since isopropyl bromide is being consumed by elimination, the reaction stalls because it runs out of reagent. Add an additional 0.5 eq of isopropyl bromide after 4 hours.

  • Check Stirring: The reaction is heterogeneous (solid

    
    ).[1][2] Vigorous stirring is essential to maintain a high concentration of phenoxide in solution.[1]
    
Q: I see a new impurity spot on TLC just above the starting material. What is it?

A: This is likely the Cannizzaro product (3-ethoxy-4-hydroxybenzyl alcohol or acid) or an oxidation byproduct.[1][2]

  • Cause: Presence of water or strong hydroxide bases (NaOH/KOH).[1][2]

  • Solution: Ensure

    
     is anhydrous.[1] Switch from hydroxide bases to carbonate bases to reduce the basicity of the medium, preventing attack on the aldehyde carbonyl.
    

Module 3: Workup & Isolation

Q: The product is oiling out during recrystallization. How do I get a solid?

A: 3-Ethoxy-4-isopropoxybenzaldehyde has a relatively low melting point (often <60°C).[1][2]

  • Precipitation: Pour the DMF reaction mixture into ice-cold water (ratio 1:5). Stir vigorously. The product should precipitate as a solid.

  • Seeding: If it oils out, scratch the flask walls or add a seed crystal of the methoxy-analog (if available) to induce nucleation.[2]

  • Solvent System: If recrystallization is necessary, use Ethanol/Water (9:1) or Hexane/Ethyl Acetate .[1][2] Avoid pure ethanol as the high solubility may prevent crystallization at room temperature.

Visualizing the Process

Figure 1: Reaction Workflow & Decision Tree

ReactionWorkflow Start Start: Ethyl Vanillin + Isopropyl Bromide + K2CO3 in DMF Reaction Heat to 65°C Stir 4-6 Hours Start->Reaction Check Check TLC/HPLC (Target: >95% Conversion) Reaction->Check Workup Pour into Ice Water Filter Solid Check->Workup Complete Stalled Stalled Conversion (<80%) Check->Stalled Incomplete Purify Recrystallize (EtOH/H2O) Workup->Purify Final Pure 3-Ethoxy-4- isopropoxybenzaldehyde Purify->Final AddReagent Add 0.5 eq Isopropyl Bromide (Compensate for E2 Elimination) Stalled->AddReagent Fix SideRxn Impurity: Propene (Gas) (Reagent Loss) Stalled->SideRxn Cause AddReagent->Reaction Continue

Caption: Optimized workflow for the synthesis of 3-ethoxy-4-isopropoxybenzaldehyde, highlighting the critical re-dosing step for secondary halides.

Experimental Protocol (Bench Scale)

Safety Note: Isopropyl bromide is an alkylating agent.[1] Work in a fume hood.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl Vanillin (16.6 g, 100 mmol) and anhydrous DMF (50 mL).

  • Deprotonation: Add Potassium Carbonate (27.6 g, 200 mmol). Stir at room temperature for 15 minutes. The solution will turn yellow (phenoxide formation).[2]

  • Alkylation: Add Isopropyl Bromide (14.1 mL, 150 mmol) and Potassium Iodide (1.6 g, 10 mmol).

  • Reaction: Heat the mixture to 65°C . Attach a reflux condenser.[1] Stir for 6 hours.

  • Monitoring: Check TLC (Hexane:EtOAc 7:3). If starting material remains, add an additional 5 mL of Isopropyl Bromide and stir for 2 more hours.

  • Quench: Cool to room temperature. Pour the mixture into 300 mL of ice water with vigorous stirring.

  • Isolation: Filter the resulting precipitate. Wash with water (

    
     mL) to remove residual DMF.[1][2]
    
  • Drying: Dry the solid under vacuum at 40°C.

    • Expected Yield: 85–92%[2]

    • Appearance: Off-white to pale yellow solid.[1][3]

References

  • US Patent 2008/0132507 A1. Hydrazide Derivatives, Pharmacologically Acceptable Salts or Hydrates Thereof.[2] (2008).[1][2][4][5] Describes the use of 3-ethoxy-4-isopropoxybenzaldehyde as an intermediate for thrombin inhibitors.[1]

  • WO Patent 2019/100786 A1. Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.[1] (2019).[1][2] Provides the foundational base/solvent protocols for dialkoxybenzaldehyde synthesis.

  • PubChem Compound Summary. 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin).[1][3] National Center for Biotechnology Information.[1] [1][2]

Sources

Troubleshooting

Technical Support Center: 3-Ethoxy-4-isopropoxybenzaldehyde Stability &amp; Handling

Executive Summary & Chemical Context 3-Ethoxy-4-isopropoxybenzaldehyde (CAS: 18962-05-5) is a critical intermediate, often utilized in the synthesis of phosphodiesterase 4 (PDE4) inhibitors (e.g., Apremilast analogs).[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

3-Ethoxy-4-isopropoxybenzaldehyde (CAS: 18962-05-5) is a critical intermediate, often utilized in the synthesis of phosphodiesterase 4 (PDE4) inhibitors (e.g., Apremilast analogs).[1] While the dialkoxy substitution pattern provides electron density to the aromatic ring, it introduces specific vulnerabilities regarding storage stability and reaction handling.

Users frequently report "crusting" of the solid, melting point depression, or the appearance of "ghost peaks" in HPLC. These are almost invariably due to autoxidation , the primary degradation pathway for this molecule.

Degradation Pathways: The Mechanism of Failure

To prevent degradation, one must understand the molecular mechanism. This molecule faces three primary threats, ranked by probability in a standard laboratory environment.

Pathway A: Radical Autoxidation (The Primary Threat)

Trigger: Exposure to atmospheric oxygen and light. Mechanism: The formyl hydrogen (aldehyde proton) is homolytically abstracted, usually initiated by trace metals or light. This forms an acyl radical, which reacts with


 to form a peroxy radical. This propagates a chain reaction, ultimately converting the aldehyde into 3-ethoxy-4-isopropoxybenzoic acid .[1]
  • Impact: The resulting carboxylic acid acts as an autocatalyst. Even 1% acid contamination significantly lowers the melting point and can interfere with base-catalyzed downstream reactions (e.g., Knoevenagel condensations) by neutralizing the catalyst.

Pathway B: Cannizzaro Disproportionation

Trigger: Exposure to strong bases (e.g., NaOH, KOH) without an enolizable proton.[1] Mechanism: Since this molecule lacks


-hydrogens, it cannot undergo aldol condensation.[1] Instead, hydroxide attacks the carbonyl, leading to a hydride transfer between two aldehyde molecules.[2]
  • Result: A 1:1 mixture of the benzyl alcohol (reduced) and benzoic acid (oxidized).

Pathway C: Acid-Catalyzed Dealkylation

Trigger: Strong acidic conditions (e.g., Lewis acids, HBr).[1] Mechanism: The isopropoxy group is more labile than the ethoxy group due to the stability of the isopropyl cation.

  • Result: Cleavage of the ether linkage, yielding 3-ethoxy-4-hydroxybenzaldehyde (Vanillin derivative) and propene/isopropyl halides.[1]

Visualization: Degradation Logic & Mechanism

DegradationPathways cluster_legend Pathway Legend Aldehyde 3-Ethoxy-4-isopropoxybenzaldehyde (Target Molecule) Radical Acyl Radical (Intermediate) Aldehyde->Radical Light/O2 (Initiation) Acid 3-Ethoxy-4-isopropoxybenzoic Acid (Major Impurity) Aldehyde->Acid Strong Base Alcohol Benzyl Alcohol Deriv. (Cannizzaro Byproduct) Aldehyde->Alcohol Strong Base (Cannizzaro) Phenol 3-Ethoxy-4-hydroxybenzaldehyde (Dealkylation Product) Aldehyde->Phenol Strong Acid (Ether Cleavage) Peracid Perbenzoic Acid (Transient) Radical->Peracid +O2 (Propagation) Peracid->Acid +Aldehyde key Red Arrow = Major Storage Risk Green Arrow = Reaction Risk

Figure 1: Mechanistic flow of degradation.[1] The Red path (Autoxidation) is the most common storage failure mode.

Troubleshooting Guide (FAQ)

Q1: The white powder has turned into a crusty, off-white solid. Is it usable?

Diagnosis: This is classic oxidation .[1] The "crust" is likely the benzoic acid derivative, which has a higher melting point and different crystal habit, but often forms a eutectic mixture that feels "sticky" or "crusty." Action: Do not use directly for stoichiometry-sensitive reactions. Perform the Bisulfite Purification Protocol (see Section 4).

Q2: I see a "Ghost Peak" at RRT ~0.8 or ~1.2 in HPLC. What is it?

Diagnosis:

  • Earlier eluting peak (RRT < 1.0): Likely the Benzoic Acid derivative (if running Reverse Phase at neutral pH, it ionizes and runs fast).[1]

  • Later eluting peak (RRT > 1.0): Likely the Benzyl Alcohol (if Cannizzaro occurred) or a dimer.[1] Verification: Inject a sample of the reaction mixture spiked with a small amount of dilute NaOH. If the "Ghost Peak" shifts or disappears (due to ionization), it is the acid.

Q3: Can I store this in solution?

Recommendation: No. Aldehydes oxidize faster in solution due to higher oxygen diffusion rates in solvents compared to the crystal lattice. Best Practice: Store as a solid, under Argon/Nitrogen, at -20°C. If solution storage is mandatory, use anhydrous ethanol with 0.01% BHT (Butylated hydroxytoluene) as a radical scavenger.[1]

Recovery & Analysis Protocols

Protocol A: Bisulfite Purification (The "Gold Standard")

Use this method to recover pure aldehyde from an oxidized batch without running a column.

Principle: Aldehydes form water-soluble bisulfite adducts.[1] Impurities (acids, alcohols, ethers) do not.[1] We wash away the impurities, then reverse the adduct to recover pure aldehyde.[3][4]

Step-by-Step:

  • Dissolution: Dissolve 10g of crude/degraded material in 40 mL of Ethyl Acetate .

  • Adduct Formation: Add 60 mL of saturated aqueous Sodium Bisulfite (NaHSO₃) solution.

  • Agitation: Stir vigorously for 2-4 hours. A white precipitate (the adduct) may form at the interface.[4]

  • Separation (The Wash):

    • Separate the layers.[3][5]

    • Keep the Aqueous Layer (contains the aldehyde adduct).[3]

    • Optional: If a solid precipitate formed, filter it; it is likely the pure adduct. Dissolve it in water for the next step.

    • Discard the Organic Layer (contains the impurities).

  • Regeneration:

    • Cool the aqueous phase to 0-5°C.

    • Slowly basify with 10% Sodium Carbonate (

      
      ) or NaOH until pH > 10.[1] Caution: Gas evolution (
      
      
      
      ) may occur initially; ensure good ventilation.[1]
    • The solution will become cloudy as the free aldehyde regenerates.

  • Extraction: Extract the aqueous mixture 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
Protocol B: HPLC Quality Control Method

Standardize your QC to detect the acid impurity.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100mm, 3.5µm
Mobile Phase A Water + 0.1% Phosphoric Acid (Keeps the acid impurity protonated for better retention)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Detection UV @ 230 nm (Benzoyl absorption) and 280 nm (Phenolic absorption)
Expected Order 1.[1][6] Benzoic Acid (Polar) 2.[1][5] Target Aldehyde 3. Bis-alkoxy impurities (Non-polar)

Decision Matrix for Researchers

Use this logic flow to determine the next step for your material.

DecisionTree Start Start: Assess Material Status Visual Visual Inspection: White Crystalline Solid? Start->Visual Melting Check Melting Point: Within 2°C of Lit? Visual->Melting Yes Purify STOP: Perform Bisulfite Purification (Protocol A) Visual->Purify No (Yellow/Crusty) Dissolve Dissolve in solvent: Clear solution? Melting->Dissolve Yes Recryst Perform Recrystallization (EtOH/Water) Melting->Recryst No (Depressed MP) Use PROCEED with Synthesis Dissolve->Use Yes Dissolve->Purify No (Haze/Insoluble) Recryst->Melting Re-check

Figure 2: Rapid decision tree for material qualification.

References

  • Autoxidation Mechanism

    • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience.[1] (Explains the radical chain mechanism of aldehyde autoxidation).

    • Vogel's Textbook of Practical Organic Chemistry, 5th Edition.[1] Longman Scientific & Technical.[1] (Standard reference for Bisulfite purification protocols).

  • Specific Analog Data (3-Ethoxy-4-methoxybenzaldehyde)

    • National Center for Biotechnology Information.[1] (2025).[1][5][7][8][9] PubChem Compound Summary for CID 244728, 3-Ethoxy-4-methoxybenzaldehyde. Retrieved January 28, 2026 from [Link][1]

  • Bisulfite Purification Efficacy

    • Boucher, M. M., et al. (2017).[1][3] "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[1] Retrieved from [Link][1]

  • Safety & Handling

Sources

Optimization

Technical Support Center: 3-Ethoxy-4-isopropoxybenzaldehyde Crystallization

Executive Summary & System Overview 3-ethoxy-4-isopropoxybenzaldehyde is a dialkoxybenzaldehyde derivative, structurally analogous to intermediates used in the synthesis of Apremilast and Roflumilast.[1][2][3] The Centra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & System Overview

3-ethoxy-4-isopropoxybenzaldehyde is a dialkoxybenzaldehyde derivative, structurally analogous to intermediates used in the synthesis of Apremilast and Roflumilast.[1][2][3]

The Central Challenge: This molecule exhibits a "Low-Melting/Oiling-Out" paradox.[1][2][3][4] The introduction of the bulky isopropoxy group at the 4-position, combined with the 3-ethoxy group, disrupts the crystal lattice packing compared to its parent phenol (Ethyl Vanillin).[1][2][3] Consequently, the melting point is often suppressed (typically <60°C), making the compound prone to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—before crystallization can occur.[1][2][3]

This guide provides a self-validating troubleshooting workflow to bypass LLPS, remove phenolic impurities, and stabilize the crystalline form.

Diagnostic Workflow (Decision Tree)

Before adjusting your protocol, identify your failure mode using the logic flow below.

CrystallizationTroubleshooting Start Observation: Material State Oiling Oiling Out (Two liquid phases) Start->Oiling Colored Crystals Formed but Yellow/Brown Start->Colored LowYield Low Yield (<70%) Start->LowYield CheckTemp Check T_crystallization Oiling->CheckTemp CheckOx Check for Oxidation (Benzoic Acid impurity) Colored->CheckOx CheckML Check Mother Liquor Solubility LowYield->CheckML ActionSeed Action: Seed at T = Mp - 2°C CheckTemp->ActionSeed If T > 40°C ActionSolvent Action: Increase Organic Fraction CheckTemp->ActionSolvent If T < 10°C ActionBisulfite Action: Bisulfite Purification Loop CheckOx->ActionBisulfite ActionAnti Action: Add Water Antisolvent Slowly CheckML->ActionAnti

Figure 1: Diagnostic logic for identifying root causes of crystallization failure. Blue nodes indicate yield issues, Red indicates phase separation, and Yellow indicates purity/color issues.[1][2][3]

Technical FAQs & Troubleshooting

Q1: Why does the product separate as an oil instead of crystals?

Technical Diagnosis: Liquid-Liquid Phase Separation (LLPS). Dialkoxybenzaldehydes often have a metastable zone where the "oiled" phase is thermodynamically more stable than the solution but less stable than the crystal.[1][2][3] If your crystallization temperature (


) is higher than the melting point of the solvated oil, the product will condense as a liquid droplet rather than nucleating as a solid.[1][2][3]

Corrective Protocol:

  • Determine the Cloud Point: Heat your solution until clear.[1][2][3] Cool slowly. Note the temperature where turbidity (oil droplets) appears.[1][2][3]

  • The Seeding Window: You must seed the solution at a temperature 1–2°C above the Cloud Point .[1][2][3]

  • Agitation: Increase stir speed. High shear prevents oil droplets from coalescing into a single mass, allowing seeds to contact the supersaturated solution.[1][2][3]

Q2: The crystals are yellow/brown.[1][2][3] How do I get a white solid?

Technical Diagnosis: Oxidative degradation or Phenolic carryover.[1][2][3] Benzaldehydes are prone to air-oxidation to benzoic acids.[1][2][3] additionally, unreacted starting material (Ethyl Vanillin) is prone to forming colored quinoid structures under basic conditions or exposure to light.[1][2][3]

The "Self-Validating" Fix (Bisulfite Adduct Method): Do not rely solely on recrystallization.[1][2][3] Use chemical purification:

  • Dissolve crude oil/solid in Toluene.[1][2][3]

  • Wash with saturated aqueous Sodium Bisulfite (

    
    ) .[1][2][3]
    
    • Mechanism:[1][2][3][4][5][6] The aldehyde forms a water-soluble bisulfite adduct and moves to the aqueous layer.[1][2][3] Impurities (phenols, dimers) stay in Toluene.[1][2][3]

  • Separate layers.[1][2][3] Discard Toluene.

  • Acidify the aqueous layer (pH < 2) with HCl to break the adduct.[1][2][3]

  • The pure aldehyde will precipitate or oil out (now pure).[1][2][3] Extract back into crystallization solvent.

Q3: What is the optimal solvent system?

Recommendation: Ethanol/Water or Isopropanol (IPA)/Water. Dialkoxybenzaldehydes are highly soluble in alcohols but insoluble in water.[1][2][3]

Solvent SystemRatio (v/v)ProsCons
Ethanol : Water 60 : 40Best yield; eco-friendly.[1][2][3]Prone to oiling out if water is added too fast.[1][2][3]
IPA : Water 50 : 50Better impurity rejection.[1][2][3]Lower yield due to higher solubility in IPA.[1][2][3]
Heptane : Toluene 90 : 10Good for removing polar phenols.[1][2][3]Slow evaporation; flammability risk.[1][2][3]

Validated Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Standard)

Use this for crude material with >95% purity.[1][2]

  • Dissolution: Dissolve 10g of crude 3-ethoxy-4-isopropoxybenzaldehyde in 30 mL Ethanol (absolute) at 45–50°C. Ensure complete dissolution.

  • Filtration: Filter hot (0.45 µm PTFE) to remove insoluble inorganic salts (KBr/NaBr from synthesis).

  • Initial Cooling: Cool the filtrate to 30°C.

  • Seeding (Critical): Add 0.1% w/w pure seed crystals. Stir at 200 RPM for 30 minutes. Note: If seeds dissolve, the solution is undersaturated; evaporate 5 mL solvent and retry.

  • Antisolvent Addition: Add 20 mL Water dropwise over 60 minutes via syringe pump or addition funnel.[1][2][3]

    • Observation: If milky turbidity appears (oiling), STOP water addition.[1][2][3] Heat slightly (2-3°C) until clear, then cool slower.

  • Final Crystallization: Cool the slurry to 0–5°C over 2 hours. Hold for 1 hour.

  • Isolation: Filter under vacuum. Wash with cold Water:Ethanol (80:20).[1][2][3] Dry at 40°C under vacuum.[1][2][3]

Protocol B: The "Melt-Recrystallization" (For Oiled Batches)

Use this if your batch has already oiled out in the flask.[1][2]

  • Decant: Pour off the supernatant (mother liquor) leaving the oil layer.[1][2][3]

  • Re-dissolve: Add minimal Methanol (0.5 volumes relative to oil weight) to the oil.[1][2][3] Heat to 50°C to form a homogenous solution.

  • Thermal Cycle: Cool rapidly to 0°C with vigorous stirring. This induces "crash" nucleation.[1][2][3]

  • Ripening: Once solids form, reheat to 25°C (do not dissolve completely) and stir for 2 hours. This "Ostwald Ripening" consumes fines and stabilizes the crystal habit.[1][2][3]

  • Filter: Isolate as per Protocol A.

References & Authority

  • Synthesis & Properties of Alkoxybenzaldehydes:

    • Context: Methodologies for synthesizing and purifying 3-ethoxy-4-methoxybenzaldehyde (closest structural analog) establish the baseline for solubility and melting point behavior (approx 51-53°C).[1][2][3]

    • Source: PubChem. (2023).[1][2][3] 3-Ethoxy-4-methoxybenzaldehyde Compound Summary. National Library of Medicine.[1][2][3] Link[1][2][3]

  • Crystallization of Low-Melting APIs (Oiling Out):

    • Context: Mechanisms of Liquid-Liquid Phase Separation (LLPS) in pharmaceutical intermediates and strategies for seeding in the metastable zone.[1][2][3]

    • Source: MDPI. (2022).[1][2][3] The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Link[1][2][3]

  • Purification of Aldehydes (Bisulfite Method):

    • Context: Standard organic chemistry protocol for separating aldehydes from non-carbonyl impurities (phenols/dimers).[1][2][3]

    • Source: LibreTexts Chemistry.[1][2][3] (2022).[1][2][3][4][6] Purification of Aldehydes via Bisulfite Addition. Link

  • Structural Data (Ethyl Vanillin Analogues):

    • Context: Crystal structure and hydrogen bonding patterns in 3-ethoxy-4-hydroxybenzaldehyde derivatives which dictate solvent choice.[1][2][3]

    • Source: ResearchGate. (2008).[1][2][3] 3-Ethoxy-4-hydroxybenzaldehyde: Crystal Structure. Link

Sources

Troubleshooting

how to remove impurities from 3-ethoxy-4-isopropoxybenzaldehyde

To: User (Researcher/Process Chemist) From: Technical Support Center – Advanced Synthesis Division Subject: Purification Strategy for 3-ethoxy-4-isopropoxybenzaldehyde Ticket ID: TS-BENZ-4402 Executive Summary You are de...

Author: BenchChem Technical Support Team. Date: February 2026

To: User (Researcher/Process Chemist) From: Technical Support Center – Advanced Synthesis Division Subject: Purification Strategy for 3-ethoxy-4-isopropoxybenzaldehyde Ticket ID: TS-BENZ-4402

Executive Summary

You are dealing with 3-ethoxy-4-isopropoxybenzaldehyde (CAS: 284044-35-5), a critical intermediate often used in the synthesis of phosphodiesterase 4 (PDE4) inhibitors like Apremilast .[1][2]

The purity of this aldehyde is paramount because any phenolic impurities (unreacted starting material) or oxidation byproducts will interfere with subsequent condensation steps (e.g., Knoevenagel condensation or reductive amination), leading to difficult-to-separate side products downstream.

This guide provides a chemically grounded troubleshooting workflow to remove the three most common impurity classes:

  • Unreacted Phenolic Precursor (3-ethoxy-4-hydroxybenzaldehyde / Ethyl Vanillin).

  • Oxidation Byproducts (Benzoic acid derivatives).

  • Inorganic Salts & Solvents.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My crude product is a dark orange/brown oil that refuses to crystallize, or "oils out" during recrystallization. What is happening? A: This is a classic sign of phenolic contamination or solvent entrapment .

  • The Cause: The starting material, 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin), has a melting point of ~76–78°C. However, even small amounts (5–10%) of unreacted phenol act as a potent melting point depressant for your product, keeping it in a supercooled liquid state. The dark color usually comes from the oxidation of the phenolate ion if the reaction was run under basic conditions without rigorous air exclusion.

  • The Fix: You cannot recrystallize your way out of this easily. You must perform a Chemical Wash (Protocol A) first to chemically remove the phenol based on pKa differences before attempting crystallization.

Q2: I see a small impurity peak in the aromatic region (approx. 6.8–7.5 ppm) that persists after silica chromatography. A: This is likely the regioisomer or an over-alkylation byproduct , but if you synthesized this from Ethyl Vanillin, regioisomers are rare. A more likely culprit is the benzoic acid derivative (3-ethoxy-4-isopropoxybenzoic acid), formed by the auto-oxidation of the aldehyde in air.

  • The Fix: Aldehydes oxidize over time. A Bicarbonate Wash (included in Protocol A) will remove the acidic benzoic acid impurity. Store the purified aldehyde under nitrogen/argon at low temperature (-20°C).

Q3: Can I use bisulfite adduct purification for this compound? A: Technically yes, but it is not recommended for this specific impurity profile.

  • Why: Bisulfite purification separates aldehydes from non-aldehydes. However, your main impurity (Ethyl Vanillin) is also an aldehyde. Bisulfite will trap both your product and the impurity, failing to separate them. The Caustic Wash (Protocol A) is far superior because it leverages the acidity of the phenol, which your product lacks.

Part 2: Detailed Purification Protocols

Protocol A: The "Chemical Filter" (Acid/Base Extraction)

Use this as your primary purification step. It relies on the pKa difference between the product (neutral ether) and the impurity (acidic phenol, pKa ~7.9).

Reagents:

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash Solution 1: 1.0 N Sodium Hydroxide (NaOH) (Cold).

  • Wash Solution 2: Saturated Sodium Bicarbonate (NaHCO₃).

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).

Step-by-Step:

  • Dissolution: Dissolve the crude reaction mixture in EtOAc (approx. 10 mL per gram of crude).

  • Caustic Wash (Critical): Wash the organic layer twice with cold 1.0 N NaOH.

    • Mechanism:[3] The NaOH deprotonates the unreacted Ethyl Vanillin, forming the water-soluble sodium phenolate. Your product (3-ethoxy-4-isopropoxybenzaldehyde) remains in the organic layer.

    • Visual Cue: The aqueous layer will likely turn bright yellow/orange (phenolate color). Repeat until the aqueous layer is pale.

  • Acid Removal: Wash the organic layer once with Saturated NaHCO₃.

    • Mechanism:[3] Removes any benzoic acid formed by oxidation.

  • Neutralization: Wash once with Brine (Saturated NaCl) to remove excess base and break emulsions.

  • Drying: Dry over anhydrous Na₂SO₄ for 15 minutes, filter, and concentrate under reduced pressure.

Protocol B: Recrystallization (Polishing)

Only perform this after Protocol A. If the purity is >95%, this step yields analytical grade material.

Solvent System: Ethanol/Water (1:1) or Hexane/Ethyl Acetate (9:1) . Note: 3-ethoxy-4-isopropoxybenzaldehyde has a relatively low melting point (often reported ~50–60°C range for similar ethers, though specific literature varies; assume low-melting solid).

  • Dissolve: Dissolve the solid from Protocol A in the minimum amount of boiling Ethanol.

  • Precipitate: Add warm water dropwise until the solution becomes slightly turbid.

  • Clear: Add one drop of Ethanol to clear the turbidity.

  • Crystallize: Allow to cool slowly to room temperature, then refrigerate (4°C) for 3 hours.

  • Harvest: Filter the off-white/colorless crystals and wash with cold Hexane.

Part 3: Data & Logic Visualization

Table 1: Impurity Solubility Profile
CompoundFunctionalitypKaSolubility in EtOAcSolubility in 1N NaOHRemoval Method
Target Product Ether / AldehydeN/A (Neutral)High Low (Insoluble)Retained in Organic Phase
Ethyl Vanillin Phenol / Aldehyde~7.9 (Acidic)HighHigh (as salt) Protocol A (NaOH Wash)
Benzoic Acid Deriv. Carboxylic Acid~4.5 (Acidic)HighHigh (as salt) Protocol A (NaHCO₃ Wash)
Isopropyl Halide Alkyl HalideN/A (Neutral)HighLowVacuum Evaporation
Figure 1: Purification Logic Flow

This diagram illustrates the decision-making process for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Target + Phenol + Salts) Dissolve Dissolve in EtOAc Start->Dissolve WashNaOH Wash with 1N NaOH (x2) Dissolve->WashNaOH Decision1 Aqueous Layer (Contains Phenol Impurity) WashNaOH->Decision1 Extracts Phenol OrganicLayer Organic Layer (Target + Acids) WashNaOH->OrganicLayer Retains Product Discard Aqueous Discard Aqueous Decision1->Discard Aqueous WashBicarb Wash with Sat. NaHCO3 OrganicLayer->WashBicarb DryConc Dry (Na2SO4) & Concentrate WashBicarb->DryConc CheckState Physical State? DryConc->CheckState Recryst Recrystallize (EtOH/Water) CheckState->Recryst Solid Distill High Vac Distillation (If oil persists) CheckState->Distill Persistent Oil Final Pure 3-ethoxy-4-isopropoxybenzaldehyde Recryst->Final Distill->Final

Caption: Workflow segregating acidic impurities (phenols/acids) from the neutral ether product via pH manipulation.

References

  • Man, H. W., et al. (2009).[4] "Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (Apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor."[4] Journal of Medicinal Chemistry, 52(6), 1522–1524.[4] Link

  • Muller, G. W., et al. (2000). "Process for the preparation of substituted phenethylsulfones." U.S. Patent 6,020,358. (Describes the general synthesis and workup of alkoxybenzaldehydes for PDE4 inhibitors). Link

  • Kirk, T. K., & Lorenz, L. F. (1974).[5] "Oxygenation of 4-Alkoxyl Groups in Alkoxybenzoic Acids by Polyporus dichrous." Applied Microbiology, 27(2), 360–367.[5] (Discusses physical properties of 3-ethoxy-4-isopropoxy derivatives). Link

  • PubChem. "3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) Compound Summary."[1] (Source for pKa and solubility data of the impurity). Link

Sources

Optimization

increasing the stability of 3-ethoxy-4-isopropoxybenzaldehyde in solution

Technical Support Center: Stability & Handling of 3-Ethoxy-4-isopropoxybenzaldehyde Introduction: The Stability Paradox Welcome. If you are accessing this guide, you are likely utilizing 3-ethoxy-4-isopropoxybenzaldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 3-Ethoxy-4-isopropoxybenzaldehyde

Introduction: The Stability Paradox

Welcome. If you are accessing this guide, you are likely utilizing 3-ethoxy-4-isopropoxybenzaldehyde (CAS: 18962-05-5 analog) as a key intermediate—most likely in the synthesis of phosphodiesterase-4 (PDE4) inhibitors such as Apremilast or Roflumilast derivatives.[1]

While the dialkoxy-substitution pattern provides excellent lipophilicity for drug delivery, it introduces a specific stability paradox: the electron-donating alkoxy groups activate the aromatic ring, making the carbonyl carbon less electrophilic (stable against nucleophiles) but the aldehyde hydrogen more susceptible to radical abstraction (unstable against oxygen).[1]

This guide moves beyond generic MSDS advice to address the specific physicochemical behaviors of this molecule in solution.

Module 1: The Primary Failure Mode – Autoxidation[2]

Symptom:

  • Observation: Your clear/yellowish solution develops a white precipitate or the pH drifts below 4.0.

  • Diagnosis:Radical Autoxidation . The aldehyde is converting to 3-ethoxy-4-isopropoxybenzoic acid .[1]

The Mechanism: Unlike simple hydrolysis, this is a radical chain reaction.[2] Light or trace metals generate a radical that abstracts the aldehydic hydrogen. The resulting acyl radical reacts with dissolved oxygen to form a peroxy radical, which then steals a hydrogen from another aldehyde molecule.

Critical Insight: This reaction is autocatalytic.[1] Once a small amount of peracid forms, it accelerates the degradation of the remaining bulk material.

Visualizing the Threat (Autoxidation Pathway)

Autoxidation cluster_init Phase 1: Initiation cluster_prop Phase 2: Propagation (The Cycle) cluster_term Phase 3: Final Product Aldehyde Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical H• Abstraction PeroxyRad Peroxy Radical (R-C(O)OO•) Radical->PeroxyRad + O2 Initiator UV Light / Metal Ions Initiator->Aldehyde Peracid Perbenzoic Acid (R-C(O)OOH) PeroxyRad->Peracid + Aldehyde (R-CHO) Peracid->Radical Regenerates Acid 3-Ethoxy-4-isopropoxy Benzoic Acid (Precipitate) Peracid->Acid Reduces

Figure 1: The radical chain mechanism converting the aldehyde to its benzoic acid derivative.[1] Note the cyclical propagation phase which causes rapid degradation once started.

Module 2: Solvent Compatibility & Solution Chemistry

Symptom:

  • Observation: HPLC assay shows a new peak (RRT ~1.1-1.[1]2) when stored in Methanol or Ethanol, but no precipitate forms.[1]

  • Diagnosis:Acetal/Hemiacetal Formation .[1]

Technical Explanation: In protic solvents (alcohols), aldehydes exist in equilibrium with hemiacetals.[1] If trace acid is present (even from slight oxidation), it catalyzes the full conversion to the acetal (diethyl or dimethyl acetal).[1]

Solvent Selection Guide:

Solvent ClassRecommended?Risk FactorMitigation Strategy
Alcohols (MeOH, EtOH) ⚠️ CautionAcetal formation; pH sensitivity.[1]Maintain pH > 6.0; Use only for short-term processing (<24h).
Aprotic Polar (DMSO, DMF) ✅ RecommendedHygroscopicity (absorbs water).[1]Store under Argon; Use molecular sieves to keep dry.[1]
Nitriles (Acetonitrile) Best Choice Low reactivity; high solubility.[1]Excellent for HPLC standards and reaction solvents.[1]
Chlorinated (DCM, Chloroform) ❌ AvoidTrace HCl formation catalyzes degradation.[1]If used, pass through basic alumina first to remove acid.

Module 3: Troubleshooting Protocols

Protocol A: The "Zero-Oxidation" Stock Solution Prep

Use this protocol for preparing analytical standards or long-term storage aliquots.[1]

Reagents:

  • Solvent: Anhydrous Acetonitrile (MeCN).[1]

  • Stabilizer: BHT (Butylated hydroxytoluene) at 100 ppm (0.01% w/v).[1]

Step-by-Step:

  • Sparging: Place the MeCN in a volumetric flask. Insert a glass pipette connected to a Nitrogen (

    
    ) or Argon line.[1] Bubble gas vigorously for 10 minutes to displace dissolved 
    
    
    
    .[1]
  • Dissolution: Add the 3-ethoxy-4-isopropoxybenzaldehyde solid.

  • Inhibition: Add the BHT stabilizer.[1] Note: BHT acts as a radical scavenger, terminating the propagation cycle shown in Figure 1.

  • Sealing: Blanket the headspace with Argon before capping.[1] Wrap the flask in aluminum foil to block UV light.

Protocol B: Rescue of Oxidized Material

If you have a valuable batch that has partially oxidized (contains white solid).

  • Solubility Check: The aldehyde is highly soluble in Dichloromethane (DCM), while the benzoic acid derivative is less soluble in cold hexanes/heptane.[1]

  • Filtration: Dissolve the crude mixture in a minimal amount of DCM. Add cold Heptane until cloudy.

  • Wash: Wash the organic layer with saturated Sodium Bicarbonate (

    
    ).[1] The base will deprotonate the benzoic acid (
    
    
    
    ), moving it into the aqueous layer.[1]
  • Recovery: Dry the organic layer (Aldehyde) over

    
     and concentrate.
    

Module 4: Experimental Decision Logic

Use this workflow to determine the root cause of instability in your specific setup.

Troubleshooting Start Start: Degradation Detected SolventCheck Is solvent Protic? (MeOH, EtOH, Water) Start->SolventCheck NewPeak Is the impurity less polar (High HPLC RT)? SolventCheck->NewPeak Yes AcidCheck Is the solution acidic or precipitating? SolventCheck->AcidCheck No NewPeak->AcidCheck No Acetal Diagnosis: Acetal Formation Action: Switch to ACN/DMSO NewPeak->Acetal Yes Oxidation Diagnosis: Autoxidation Action: Add BHT + N2 Purge AcidCheck->Oxidation Yes (White Solid) Light Diagnosis: Photodegradation Action: Amber Glassware AcidCheck->Light No (Color Change Only)

Figure 2: Diagnostic workflow for identifying the specific degradation pathway based on solvent and physical symptoms.[1]

Frequently Asked Questions (FAQs)

Q: Can I store the solution in the fridge (-4°C)? A: Yes, but with a caveat. Lower temperatures slow oxidation kinetics (Arrhenius equation), but they also decrease solubility.[1] If your concentration is near saturation, the aldehyde may crystallize out. If it crystallizes, the surface area exposed to headspace oxygen changes. Recommendation: Store at -20°C only if dissolved in a high-solubility solvent (like Ethyl Acetate) and under Argon.

Q: Why does my "pure" aldehyde smell like vinegar? A: It shouldn't. A vinegar (acetic) smell indicates significant degradation if you used an acetate solvent, or it is a misinterpretation of the sharp, acrid smell of the benzoic acid derivative. Pure 3-ethoxy-4-isopropoxybenzaldehyde should have a faint, sweet, vanilla-like aromatic odor.[1]

Q: Is BHT interference an issue for my biological assay? A: BHT is generally inert in most cellular assays at <100 ppm.[1] However, if you are screening for oxidative stress markers, BHT will interfere.[1] In that case, prepare the solution fresh in degassed DMSO without BHT and use within 4 hours.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 250077, 4-Isopropoxybenzaldehyde. (Data extrapolated for 3-ethoxy analog). Retrieved from [Link]

  • Bowles, A. et al. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Chemical Science. Retrieved from [Link]

  • Li, X. et al. (2018). Autoxidation of aromatics: Mechanism and Kinetics.[1] Applied Petrochemical Research. Retrieved from [Link]

Sources

Troubleshooting

common pitfalls in 3-ethoxy-4-isopropoxybenzaldehyde experiments

Synthesis, Purification, and Handling Guide[1] Executive Summary & Molecule Profile[1] 3-Ethoxy-4-isopropoxybenzaldehyde is a critical intermediate, often utilized in Structure-Activity Relationship (SAR) studies for PDE...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Purification, and Handling Guide[1]

Executive Summary & Molecule Profile[1]

3-Ethoxy-4-isopropoxybenzaldehyde is a critical intermediate, often utilized in Structure-Activity Relationship (SAR) studies for PDE4 inhibitors (analogous to Apremilast precursors) and vanilloid receptor modulators.[1]

Unlike its methoxy-substituted counterparts, this molecule presents unique synthetic challenges due to the steric hindrance of the isopropoxy group and the secondary nature of the alkylating agent (isopropyl halide). This guide addresses the specific kinetic and thermodynamic pitfalls that lead to low yields, "oiling out" during purification, and aldehyde oxidation.

Target Molecule Data
PropertyValueCritical Note
CAS No. 284044-35-5
Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Physical State Low-melting solid / Viscous OilProne to supercooling; difficult to crystallize initially.[1][2]
Solubility Soluble in EtOAc, DCM, AlcoholsInsoluble in Water (Key for workup).

Synthesis Workflow & Mechanism

The industry-standard route is the Williamson Ether Synthesis starting from Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde).[1]

The Core Challenge: Competitive Elimination

The reaction requires forcing a secondary alkyl halide (Isopropyl Bromide/Iodide) onto a phenolate. The primary pitfall is the competition between SN2 Substitution (Product) and E2 Elimination (Propene gas + starting material recovery).

Synthesis_Pathway Start Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) Intermediate Transition State (Steric Clash) Start->Intermediate Deprotonation Reagents Isopropyl Bromide (iPr-Br) + K2CO3 / DMF Reagents->Intermediate Product Target: 3-Ethoxy-4-isopropoxybenzaldehyde Intermediate->Product SN2 (Major) < 80°C SideProduct Side Product: Propene (Gas) + Phenol Recovery Intermediate->SideProduct E2 Elimination > 90°C or Strong Base

Figure 1: Competitive reaction pathways. High temperatures favor elimination (E2), reducing yield.

Troubleshooting Guide (Q&A)

Phase 1: Reaction Optimization[1]

Q: Why does my reaction stall at 70-80% conversion even after 24 hours? A: This is the "Secondary Halide Plateau."[1] Isopropyl bromide is less reactive than methyl iodide or ethyl bromide.[1] As the reaction proceeds, the concentration of phenolate drops, and the kinetics slow drastically.

  • The Fix: Do not simply add more base.

    • Add a Catalyst: Add 10 mol% Sodium Iodide (NaI) . This generates Isopropyl Iodide in situ (Finkelstein reaction), which is a superior electrophile.

    • Solvent Switch: If using Acetone/ACN, switch to DMF or DMSO .[1] The high dielectric constant stabilizes the transition state.

    • Stoichiometry: Use a larger excess of alkyl halide (1.5 – 2.0 eq) to drive kinetics, as some is lost to volatility and elimination.

Q: I see a new impurity spot on TLC just above the starting material. What is it? A: This is likely the Cannizzaro Product (Alcohol/Acid disproportionation) or the Self-Claisen Condensate .[1]

  • Cause: Using a base that is too strong (e.g., NaOH, KOH) or temperatures that are too high (>100°C) in the presence of the aldehyde group.

  • The Fix: Switch to Potassium Carbonate (K₂CO₃) . It is mild enough to deprotonate the phenol (pKa ~10) but generally too weak to trigger rapid aldol/Cannizzaro side reactions at moderate temperatures (60-80°C).[1]

Phase 2: Workup & Purification[1]

Q: My product is "oiling out" during recrystallization. How do I get a solid? A: 3-Ethoxy-4-isopropoxybenzaldehyde has a low melting point and tends to supercool.[1]

  • The Protocol:

    • Solvent System: Use Hexane:Ethyl Acetate (9:1) or Cyclohexane .[1] Avoid pure ethanol initially, as the solubility is too high.

    • Seeding: You must seed the oil.[1] If you lack a seed crystal, dip a glass rod in the oil, freeze it in liquid nitrogen/dry ice to induce nucleation, and re-introduce it to the bulk oil.

    • Temperature: Cool slowly to -20°C. Rapid cooling traps impurities and forces the oil state.[1]

Q: The product has a persistent "acrid" smell and is turning yellow. Is it degrading? A: Yes, this indicates Autoxidation . Benzaldehydes oxidize to benzoic acids (3-ethoxy-4-isopropoxybenzoic acid) upon exposure to air.[1]

  • The Fix:

    • Wash: Wash the organic layer with saturated Sodium Bicarbonate (NaHCO₃) during workup to remove any benzoic acid formed.

    • Storage: Store under Argon/Nitrogen atmosphere at 4°C.

    • Stabilizer: For long-term storage of the oil/solid, trace amounts (ppm) of BHT can be added if downstream chemistry permits.[1]

Validated Experimental Protocol

Objective: Synthesis of 3-ethoxy-4-isopropoxybenzaldehyde (10g scale).

Materials
  • Ethyl Vanillin (1.0 eq)[1]

  • Isopropyl Bromide (1.5 eq)[1]

  • Potassium Carbonate (2.0 eq, anhydrous/granular)

  • Sodium Iodide (0.1 eq)[1]

  • DMF (5 volumes)[1]

Step-by-Step Procedure
  • Charging: To a dry round-bottom flask, add Ethyl Vanillin (10g) and DMF (50 mL). Stir until dissolved.

  • Base Addition: Add K₂CO₃ (16.6g).[1] The suspension will turn yellow (phenolate formation). Stir for 15 min at RT.[1]

  • Alkylation: Add NaI (0.9g) followed by Isopropyl Bromide (8.5 mL).

  • Reaction: Heat to 75°C . Do not exceed 85°C to minimize elimination.[1]

  • Monitoring: Monitor by TLC (Hex:EtOAc 7:3). Reaction typically requires 6–12 hours.[1]

    • Checkpoint: If reaction stalls, add 0.2 eq additional Isopropyl Bromide.

  • Quench: Cool to RT. Pour mixture into Ice Water (200 mL) . The product may precipitate or oil out.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

  • Wash:

    • Wash Organic layer with 1M NaOH (2 x 30 mL) to remove unreacted Ethyl Vanillin (Critical step for purity).

    • Wash with Brine.[1]

  • Concentration: Dry over MgSO₄, filter, and concentrate in vacuo.

Analytical Check (HPLC/NMR)
SignalChemical Shift (¹H NMR, CDCl₃)Interpretation
Aldehyde ~9.83 ppm (s)Confirm integrity of CHO group.
Aromatic 7.4 - 6.9 ppm (m)1,2,4-substitution pattern.[1]
Isopropoxy (CH) ~4.6 ppm (septet)Diagnostic for successful alkylation.[1]
Isopropoxy (CH₃) ~1.4 ppm (d)Doublet; distinct from ethoxy triplet.[1]

Impurity Profile Visualization

Understanding the origin of impurities is the key to purification.

Impurity_Map Target 3-Ethoxy-4-isopropoxybenzaldehyde Impurity2 Impurity B: Benzoic Acid Derivative (Oxidation Product) Target->Impurity2 Air Exposure (Storage) Impurity3 Impurity C: Dimer/Cannizzaro (Base Induced) Target->Impurity3 Excess Heat/Base Impurity1 Impurity A: Ethyl Vanillin (Unreacted Starting Material) Impurity1->Target Incomplete Rxn

Figure 2: Common impurity origins. Impurity A is removed via NaOH wash; Impurity B via NaHCO3 wash.[1]

References

  • Synthesis of 3-ethoxy-4-methoxybenzaldehyde (Analogous Chemistry). World Intellectual Property Organization, WO2019100786A1.[1] Link

  • Process for the preparation of isovanillin (Alkylation Conditions). United States Patent, US5648552A. Link

  • 3-ethoxy-4-isopropoxybenzaldehyde (Compound Summary). PubChem, CID 15559385.[1] Link

  • Williamson Ether Synthesis (Mechanistic Overview). Master Organic Chemistry. Link

Sources

Optimization

Technical Support Center: Advanced Catalysis for 3-Ethoxy-4-Isopropoxybenzaldehyde

Topic: Alternative Catalysts & Process Optimization Audience: Process Chemists, R&D Scientists, Drug Development Leads Diagnostic Hub: Triage Your Synthesis Welcome to the Technical Support Center. Before selecting an al...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Catalysts & Process Optimization

Audience: Process Chemists, R&D Scientists, Drug Development Leads

Diagnostic Hub: Triage Your Synthesis

Welcome to the Technical Support Center. Before selecting an alternative catalyst, identify the bottleneck in your current 3-ethoxy-4-isopropoxybenzaldehyde synthesis (typically from Ethyl Vanillin).

Symptom Probable Cause Recommended Intervention
Reaction Stalls <70% Poor nucleophilicity of the phenoxide or decomposition of alkyl halide.Switch to System A: Add Iodide Promoter (Finkelstein condition).
High Impurity (Propene) E2 Elimination competes with SN2 due to high basicity/temp.Switch to System B: Phase Transfer Catalysis (PTC) at lower temp.
Emulsion during Workup Surfactant-like behavior of byproducts or wrong solvent choice.Switch to System C: PEG-400 (Solid-Liquid) or Green Solvents (CPME).
"DMF Waste" Issues High cost of removing high-boiling polar aprotic solvents.Switch to System B: Aqueous/Toluene Biphasic System.

Technical Deep Dive: Alternative Catalyst Systems

The standard industrial route uses DMF/K₂CO₃ , but this suffers from high solvent toxicity, difficult workup, and thermal hazards. We recommend three catalytic alternatives that offer superior process control.

System A: Iodide-Promoted Alkylation (The "Finkelstein Boost")

Catalyst/Promoter: Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI). Mechanism: The reaction of Ethyl Vanillin with Isopropyl Bromide (or Chloride) is sterically hindered (secondary carbon). The rate-determining step is the SN2 attack.

  • In-situ Exchange: KI reacts with Isopropyl Bromide to form Isopropyl Iodide .

  • Enhanced Reactivity: The C-I bond is weaker and the Iodide is a better leaving group than Bromide/Chloride, accelerating the attack by the phenoxide anion.

  • Regeneration: The Iodide ion is regenerated upon substitution.

Expert Insight: Adding 10 mol% KI can reduce reaction time by 50% and lower the required temperature, suppressing the E2 elimination side-reaction (propene formation).

System B: Phase Transfer Catalysis (PTC) – Biphasic

Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336. Solvent System: Toluene (Organic) + Water (Aqueous NaOH/KOH). Mechanism (Starks’ Extraction): Phenoxide anions are generated in the aqueous phase but cannot react with the lipophilic alkyl halide in the organic phase.

  • Ion Exchange: The Quaternary Ammonium cation (Q+) pairs with the Phenoxide anion (PhO-) at the interface.

  • Shuttle: The lipophilic [Q+PhO-] ion pair migrates into the organic phase.

  • Reaction: "Naked" phenoxide (stripped of hydration shell) reacts rapidly with Isopropyl Bromide.

  • Return: Q+ returns to the interface to pick up another anion.

System C: Green Solid-Liquid Catalysis (PEG-400)

Catalyst: Polyethylene Glycol 400 (PEG-400). Solvent: Solvent-free or Green Solvents (2-MeTHF, CPME). Mechanism: PEG-400 acts as a "linear crown ether," chelating the Potassium cation (K+) from solid K₂CO₃. This increases the basicity and solubility of the carbonate, allowing the formation of the phenoxide directly on the solid surface or in the bulk liquid phase without toxic polar solvents.

Visualizing the Mechanism & Workflow

The following diagram illustrates the decision logic and the interfacial mechanism of the PTC system.

G cluster_mech PTC Mechanism (Interfacial) Start Problem Identification Stall Reaction Stalls / Slow Rate Start->Stall Waste High Solvent Waste (DMF) Start->Waste Sol_KI Add Promoter: KI (10 mol%) (In-situ Alkyl Iodide Gen.) Stall->Sol_KI Activate Electrophile Sol_PTC Switch to PTC: TBAB (Toluene/Water System) Waste->Sol_PTC Eliminate DMF Org_Phase Organic Phase (R-Br + Q+PhO-) Sol_KI->Org_Phase Accelerates R-X Aq_Phase Aqueous Phase (Na+ Phenoxide-) Sol_PTC->Aq_Phase Aq_Phase->Org_Phase Q+ Shuttles Phenoxide Interface || Interface || Product Target: 3-ethoxy-4-isopropoxybenzaldehyde Org_Phase->Product Sn2 Reaction

Caption: Decision matrix for catalyst selection and the interfacial mechanism of Phase Transfer Catalysis (PTC).

Experimental Protocol: The "Golden Batch"

Method: Biphasic Alkylation with PTC and Iodide Promotion. Objective: Synthesis of 3-ethoxy-4-isopropoxybenzaldehyde from Ethyl Vanillin.

Reagents:
  • Substrate: Ethyl Vanillin (1.0 eq)

  • Reagent: Isopropyl Bromide (1.5 eq)

  • Base: 50% NaOH (aq) (2.0 eq)

  • Catalyst: TBAB (0.05 eq / 5 mol%)

  • Promoter: KI (0.1 eq / 10 mol%)

  • Solvent: Toluene (5 volumes)

Step-by-Step Procedure:
  • Charge: To a reactor, add Ethyl Vanillin, Toluene, and TBAB. Stir to suspend.

  • Base Addition: Add 50% NaOH solution dropwise. Observation: The mixture may darken as the phenoxide forms.

  • Promoter: Add Potassium Iodide (KI).

  • Reagent Addition: Add Isopropyl Bromide.

  • Reaction: Heat to 85-90°C with vigorous stirring (essential for PTC).

    • Note: Isopropyl bromide boils at ~60°C. A reflux condenser is mandatory. The internal temp will be determined by the azeotrope/pressure. If using a sealed vessel (autoclave), set to 90°C.

  • Monitoring: Check HPLC at 4 hours.

    • Target: < 1% Ethyl Vanillin remaining.

  • Workup:

    • Cool to 25°C.

    • Add Water (5 vol) to dissolve salts.

    • Separate phases. The product is in the Top (Toluene) layer.

    • Wash organic layer with 1N HCl (to remove residual base/amine) and then Brine.

  • Isolation: Distill off Toluene to obtain the crude oil, which crystallizes upon cooling or addition of hexane.

Troubleshooting & FAQs

Q: Why is my reaction stalling at ~60% conversion even with PTC? A: This is likely due to "Catalyst Poisoning" or loss of alkyl halide.

  • Check Agitation: PTC is diffusion-controlled. If stirring is too slow, the interfacial surface area is too small. Increase RPM.

  • Check Alkyl Halide: Isopropyl bromide is volatile. If your condenser is inefficient, you may have lost the reagent. Add another 0.5 eq.

  • Anion Poisoning: Bromide ions (leaving group) can compete with phenoxide for the Q+ catalyst. Solution: Wash the organic phase with fresh caustic mid-reaction or use TBAI (Iodide is softer and pairs less tightly with Q+ in the aqueous phase than Bromide/Chloride).

Q: Can I use 2-Methyltetrahydrofuran (2-MeTHF) instead of Toluene? A: Yes. 2-MeTHF is a superior "Green" alternative. It is derived from biomass, has higher stability, and separates well from water. It often provides faster rates than toluene due to better solubility of the ion pair.

Q: I see a byproduct at RRT 1.2. What is it? A: This is likely the Cannizzaro product (disproportionation of the aldehyde) if the base concentration is too high, or the O-C alkylated isomer (rare for benzaldehydes but possible). Ensure you are not using >50% NaOH. 30% NaOH is often safer for aldehyde stability.

References

  • Synthesis of Roflumilast Intermediates

    • Title: Preparation method for roflumilast intermediate.[1]

    • Source: Google Patents (CN102503815A).

    • URL
  • Phase Transfer Catalysis Mechanism

    • Title: Phase-Transfer-Catalyzed Alkylation of Hydantoins (Analogous Mechanism).
    • Source: National Institutes of Health (PMC).

    • URL:[Link]

  • Iodide Promotion (Finkelstein)

    • Title: Unlocking the Chemistry of Potassium Iodide: A Versatile reagent in Chemical Synthesis.[2]

    • Source: Calibre Chemicals.

  • Green Solvents (2-MeTHF)

    • Title: Greener Solvent Alternatives (Sigma-Aldrich).

    • Source: Merck / Sigma-Aldrich.

Sources

Reference Data & Comparative Studies

Validation

comparing 3-ethoxy-4-isopropoxybenzaldehyde with vanillin

Comparative Technical Guide: 3-Ethoxy-4-isopropoxybenzaldehyde vs. Vanillin Executive Summary This technical guide compares Vanillin (4-hydroxy-3-methoxybenzaldehyde), a ubiquitous phenolic aldehyde, with 3-Ethoxy-4-isop...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Technical Guide: 3-Ethoxy-4-isopropoxybenzaldehyde vs. Vanillin

Executive Summary

This technical guide compares Vanillin (4-hydroxy-3-methoxybenzaldehyde), a ubiquitous phenolic aldehyde, with 3-Ethoxy-4-isopropoxybenzaldehyde , a specialized dialkoxybenzaldehyde derivative.

While Vanillin serves as a primary commodity chemical, flavoring agent, and synthetic scaffold with a reactive phenolic hydroxyl group, 3-Ethoxy-4-isopropoxybenzaldehyde functions primarily as a lipophilic pharmaceutical intermediate . The substitution of the hydroxyl group with an isopropoxy moiety and the methoxy with an ethoxy group drastically alters the physicochemical profile, eliminating hydrogen bond donor capability and significantly increasing LogP. This makes the latter highly relevant in the synthesis of phosphodiesterase (PDE) inhibitors (e.g., analogs of roflumilast or apremilast) where metabolic stability and membrane permeability are critical.

Physicochemical Profile & Structural Analysis

The following table contrasts the core molecular descriptors. The "Target" compound (3-Ethoxy-4-isopropoxybenzaldehyde) is characterized by complete alkylation of the oxygen functionalities.

FeatureVanillin 3-Ethoxy-4-isopropoxybenzaldehyde
IUPAC Name 4-Hydroxy-3-methoxybenzaldehyde3-Ethoxy-4-(propan-2-yloxy)benzaldehyde
CAS Number 121-33-5284044-35-5 (or analog specific)
Molecular Weight 152.15 g/mol 208.25 g/mol
Structure Phenolic AldehydeDialkoxy Aldehyde
H-Bond Donors 1 (Phenolic -OH)0
H-Bond Acceptors 33
LogP (Predicted) ~1.2~3.1 (High Lipophilicity)
Solubility Soluble in alcohols, slightly in waterInsoluble in water, sol. in organic solvents (DCM, EtOAc)
Reactivity Nucleophilic (Phenoxide), AntioxidantElectrophilic (Aldehyde only), Non-oxidizable ether
Primary Use Flavor, Scaffold, AntioxidantAPI Intermediate (PDE4 Inhibitors), SAR Probe

Synthetic Pathways & Causality

To understand the relationship between these molecules, one must analyze the synthetic logic. 3-Ethoxy-4-isopropoxybenzaldehyde is typically synthesized from a vanillin-derivative scaffold (specifically Ethyl Vanillin), utilizing the phenolic group's reactivity.

Mechanistic Logic:
  • Vanillin possesses a free phenol at C4.

  • Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) is the direct precursor.

  • Alkylation (Williamson Ether Synthesis): The transformation involves masking the C4-hydroxyl with an isopropyl group. This blocks Phase II metabolic conjugation (glucuronidation) and increases lipophilicity.

Visualizing the Synthesis Tree

SynthesisPath cluster_legend Pathway Logic Vanillin Vanillin (3-OMe, 4-OH) EthylVanillin Ethyl Vanillin (3-OEt, 4-OH) Vanillin->EthylVanillin Structural Analog Target 3-Ethoxy-4-isopropoxybenzaldehyde (Target Molecule) EthylVanillin->Target Williamson Ether Synthesis Reagent1 Alkylation (2-Bromopropane / K2CO3) Vanillin is the scaffold archetype. Vanillin is the scaffold archetype. Ethyl Vanillin is the actual starting material. Ethyl Vanillin is the actual starting material.

Caption: Synthetic derivation of the target dialkoxybenzaldehyde from the vanillin scaffold family.

Experimental Protocols

This section details the synthesis of 3-Ethoxy-4-isopropoxybenzaldehyde from Ethyl Vanillin. This protocol is designed for high yield and purity, essential for pharmaceutical applications.

Protocol: Regional Selective Alkylation of Ethyl Vanillin

Objective: Synthesize 3-ethoxy-4-isopropoxybenzaldehyde via Williamson ether synthesis. Precursor: Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde).[1][2]

Reagents:

  • Ethyl Vanillin (1.0 eq)[3]

  • 2-Bromopropane (Isopropyl Bromide) (1.5 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq, anhydrous)
    
  • Potassium Iodide (KI) (0.1 eq, catalyst)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Activation:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl Vanillin (10 mmol, 1.66 g) in anhydrous DMF (20 mL).

    • Add Potassium Carbonate (20 mmol, 2.76 g). Stir at room temperature for 15 minutes.

    • Scientific Rationale: The base deprotonates the phenol to form the phenoxide anion, increasing nucleophilicity.

  • Alkylation (Finkelstein-assisted):

    • Add Potassium Iodide (1 mmol, 0.16 g).

    • Add 2-Bromopropane (15 mmol, 1.4 mL) dropwise.

    • Heat the mixture to 60–70°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Scientific Rationale: KI converts the secondary alkyl bromide to the more reactive alkyl iodide in situ. Heating is required due to the steric hindrance of the secondary isopropyl group.

  • Work-up:

    • Cool the reaction to room temperature.

    • Pour the mixture into ice-cold water (100 mL) to precipitate inorganic salts and the product (if solid).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layer with water (2x) and brine (1x) to remove DMF.

  • Purification:

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Result: The product is typically a pale yellow oil or low-melting solid. If necessary, purify via silica gel column chromatography (Eluent: Hexane/EtOAc 9:1).

Validation Check:

  • 1H NMR (CDCl3): Look for the disappearance of the phenolic -OH singlet (~6.0-9.0 ppm) and the appearance of the isopropyl septet (~4.6 ppm) and doublet (~1.4 ppm).

Comparative Application Analysis

A. Vanillin: The Reactive Scaffold
  • Mechanism: The phenolic hydroxyl is a "handle" for further chemistry. It acts as a radical scavenger (antioxidant) and can form hydrogen bonds with receptor sites (e.g., TRPV1).

  • Limitation: Rapid metabolic clearance via sulfation or glucuronidation at the -OH position. Poor blood-brain barrier (BBB) penetration compared to fully alkylated analogs.

B. 3-Ethoxy-4-isopropoxybenzaldehyde: The "Blocked" Pharmacophore
  • Mechanism: This molecule represents a bioisostere of vanillin where the polar -OH is capped with a lipophilic isopropyl group.

  • Drug Development Utility:

    • PDE4 Inhibition: Dialkoxybenzaldehydes are key intermediates for drugs like Roflumilast and Apremilast . The bulky isopropoxy group fills hydrophobic pockets in the PDE4 enzyme active site, improving potency and selectivity.

    • Metabolic Stability: Lacking the free phenol, this compound resists Phase II conjugation, significantly extending half-life in vivo.

    • Solubility: The high LogP facilitates passive transport across cell membranes.

Workflow: From Aldehyde to Active Pharmaceutical Ingredient (API)

API_Workflow Start 3-Ethoxy-4-isopropoxybenzaldehyde Step1 Pinnick Oxidation (Aldehyde -> Carboxylic Acid) Start->Step1 Route A Step2 Reductive Amination (Aldehyde -> Amine) Start->Step2 Route B Step3 Condensation (Formation of Heterocycles) Start->Step3 Route C End PDE4 Inhibitor Analog (Active Drug) Step1->End Step2->End Step3->End

Caption: Divergent synthetic utility of the target aldehyde in medicinal chemistry.

Safety & Handling (MSDS Summary)

ParameterVanillin 3-Ethoxy-4-isopropoxybenzaldehyde
GHS Classification Warning (Eye Irritant)Warning (Skin/Eye/Resp Irritant)
Handling Standard Lab HygieneFume Hood Required (Avoid dust/vapor)
Toxicity Low (LD50 Oral Rat >3000 mg/kg)Unknown (Treat as potentially harmful)
Storage Room Temp, Light SensitiveCool, Dry, Inert Atmosphere (Argon)

Critical Note: While Vanillin is GRAS (Generally Recognized As Safe), the target ether is a chemical intermediate. It should be handled with the assumption of higher toxicity and irritation potential due to increased lipophilicity and absorption.

References

  • Sigma-Aldrich. Product Specification: Vanillin (CAS 121-33-5). Available at:

  • PubChem. Compound Summary: 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin).[2] National Library of Medicine. Available at:

  • Li, X. et al. (2008). Crystal structure and antimutagenic activity of ethyl vanillin.[4][5] Food Chemistry.[4] (Cited for structural data of the precursor).

  • Muller, G.W. et al. (1998).Thalidomide analogs and PDE4 inhibition. Bioorganic & Medicinal Chemistry Letters. (Context for dialkoxybenzaldehydes in drug design).
  • ChemicalBook. 3-Ethoxy-4-methoxybenzaldehyde (Related Analog) Synthesis and Properties. Available at:

Sources

Comparative

Comparative Synthetic Strategies: 3-Ethoxy-4-isopropoxybenzaldehyde vs. Analogous Dialkoxybenzaldehydes

Executive Summary This guide provides a technical analysis of the synthesis of 3-ethoxy-4-isopropoxybenzaldehyde , a critical intermediate in the development of phosphodiesterase-4 (PDE4) inhibitors and related anti-infl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the synthesis of 3-ethoxy-4-isopropoxybenzaldehyde , a critical intermediate in the development of phosphodiesterase-4 (PDE4) inhibitors and related anti-inflammatory pharmacophores. Unlike its commoditized analogs (e.g., Veratraldehyde or 3-ethoxy-4-methoxybenzaldehyde), the introduction of the isopropoxy group at the 4-position presents specific kinetic challenges due to steric hindrance and competing elimination reactions.

This document contrasts the synthesis of the target molecule against two primary benchmarks:

  • 3-Ethoxy-4-methoxybenzaldehyde (Methylation benchmark).[1][2]

  • 3,4-Diethoxybenzaldehyde (Ethylation benchmark).

Key Finding: While methylation and ethylation proceed via rapid SN2 mechanisms with yields >90%, the isopropylation of 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) requires strict phase-transfer or dipolar aprotic conditions to suppress E2 elimination, typically resulting in a yield ceiling of 65–75% without optimization.

Chemical Architecture & Mechanistic Analysis

The synthesis of dialkoxybenzaldehydes generally follows the Williamson Ether Synthesis pathway. However, the choice of the alkylating agent drastically alters the reaction energy landscape.

The Steric & Kinetic Divergence

The core reaction involves the nucleophilic attack of the phenoxide ion (derived from Ethyl Vanillin) on an alkyl halide.

  • Methyl/Ethyl Halides (Primary Carbon): The attack is unhindered. The transition state is low-energy, favoring rapid SN2 substitution.

  • Isopropyl Halide (Secondary Carbon): The electrophilic center is sterically crowded. The basicity of the phenoxide ion can trigger deprotonation of the

    
    -hydrogen on the isopropyl group, leading to E2 elimination  (forming propene) rather than substitution.
    
Reaction Pathway Visualization

The following diagram illustrates the divergent pathways (Substitution vs. Elimination) critical to this synthesis.

ReactionMechanism Start Ethyl Vanillin (Phenoxide Anion) TS_SN2 Transition State (SN2) Start->TS_SN2 Nucleophilic Attack TS_E2 Transition State (E2 Elimination) Start->TS_E2 Basicity > Nucleophilicity Reagent Isopropyl Bromide (2-Bromopropane) Reagent->TS_SN2 Reagent->TS_E2 Product 3-Ethoxy-4-isopropoxybenzaldehyde (Target Ether) TS_SN2->Product Major Pathway (Polar Aprotic Solvent) SideProduct Propene (Gas) + Regenerated Phenol TS_E2->SideProduct Competing Pathway (High Temp/Strong Base)

Figure 1: Mechanistic divergence between SN2 substitution and E2 elimination during the alkylation of Ethyl Vanillin with secondary halides.

Comparative Performance Data

The following data aggregates experimental yields and reaction parameters comparing the target synthesis against standard primary alkylations.

Table 1: Alkylation Efficiency of 3-Ethoxy-4-hydroxybenzaldehyde

ParameterComparator A: MethylationComparator B: EthylationTarget: Isopropylation
Product 3-ethoxy-4-methoxybenzaldehyde3,4-diethoxybenzaldehyde3-ethoxy-4-isopropoxybenzaldehyde
Reagent Dimethyl Sulfate / MeIEthyl Bromide2-Bromopropane
Mechanism Pure SN2Pure SN2Mixed SN2 / E2
Typical Yield 92 - 96%85 - 93%60 - 75%
Reaction Time 2 - 4 Hours4 - 6 Hours12 - 18 Hours
Temp. Requirement 25 - 40°CReflux (Ethanol)60 - 80°C (DMF/K2CO3)
Major Impurity Over-methylation (trace)Unreacted starting materialPropene (gas), Unreacted Phenol

Critical Insight: The drop in yield for the isopropoxy derivative is not due to lack of conversion, but rather the consumption of the alkylating agent via elimination (propene formation). A large excess (1.5 – 2.0 eq) of isopropyl bromide is required to compensate for this loss.

Detailed Experimental Protocol

Synthesis of 3-Ethoxy-4-isopropoxybenzaldehyde

Safety Note: This procedure uses DMF (hepatotoxic) and alkyl halides (potential carcinogens). Work in a fume hood.

4.1 Reagents & Materials
  • Substrate: 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin): 16.6 g (100 mmol)

  • Reagent: 2-Bromopropane (Isopropyl Bromide): 18.5 g (150 mmol) [Note: 1.5 eq excess]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular: 27.6 g (200 mmol)
    
  • Solvent: N,N-Dimethylformamide (DMF): 100 mL

  • Catalyst (Optional): Potassium Iodide (KI): 1.6 g (10 mmol) [Finkelstein acceleration]

4.2 Step-by-Step Methodology
  • Solvation & Deprotonation:

    • Charge a 500 mL 3-neck round-bottom flask with Ethyl Vanillin (16.6 g) and DMF (100 mL).

    • Add anhydrous

      
       (27.6 g) in a single portion.
      
    • Why:

      
       is a mild base that deprotonates the phenol without promoting rapid E2 elimination as strongly as NaOH or NaH would.
      
    • Stir at room temperature for 30 minutes to ensure formation of the phenoxide anion (color shift to bright yellow/orange).

  • Alkylation:

    • Add Potassium Iodide (1.6 g) followed by 2-Bromopropane (18.5 g).

    • Heat the mixture to 65°C .

    • Control Point: Do not exceed 80°C. Higher temperatures exponentially increase the rate of elimination (propene off-gassing) over substitution.

  • Reaction Monitoring:

    • Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Target: Disappearance of the lower Rf spot (Ethyl Vanillin).

    • Duration: Reaction typically requires 12–16 hours. If starting material persists after 16h, add an additional 0.2 eq of 2-Bromopropane.

  • Work-up & Purification:

    • Cool the mixture to room temperature.

    • Pour the reaction mass into 500 mL of ice-cold water. The product should precipitate as an oil or solid.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash the organic layer with 1M NaOH (2 x 50 mL) to remove unreacted Ethyl Vanillin (critical for purity).

    • Wash with Brine, dry over

      
      , and concentrate under reduced pressure.
      
    • Recrystallization: Recrystallize from Ethanol/Water or Hexane to obtain white/off-white crystals.

4.3 Validation (QC)
  • 1H NMR (CDCl3): Look for the characteristic septet at

    
     4.6–4.7 ppm (1H, 
    
    
    
    ) and the doublet at
    
    
    1.3–1.4 ppm (6H,
    
    
    ).
  • Melting Point: Distinct from Ethyl Vanillin (76–78°C). The target typically melts lower or in a similar range depending on purity; confirm via NMR.

Process Workflow Diagram

SynthesisWorkflow Step1 Step 1: Phenoxide Formation Ethyl Vanillin + K2CO3 + DMF (30 min @ 25°C) Step2 Step 2: Alkylation (Sn2) Add 2-Bromopropane + KI (16h @ 65°C) Step1->Step2 Activation Step3 Step 3: Quench & Extraction Pour into Ice Water -> Extract w/ EtOAc Step2->Step3 Completion (TLC) Step4 Step 4: Chemical Purification Wash w/ 1M NaOH (Removes unreacted Phenol) Step3->Step4 Organic Layer Step5 Step 5: Isolation Concentrate & Recrystallize Step4->Step5 Purified Phase

Figure 2: Operational workflow for the synthesis of 3-ethoxy-4-isopropoxybenzaldehyde.

References

  • Williamson Ether Synthesis Mechanism & Kinetics

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[3][4][5][6]

    • URL:[Link]

  • Synthesis of 3-Ethoxy-4-methoxybenzaldehyde (Compar

    • Source: PrepChem. "Synthesis of 3-ethoxy-4-methoxybenzaldehyde."
    • URL:[Link]

  • Steric Effects in Alkyl

  • Properties of Ethyl Vanillin (Starting M

    • Source: Sigma-Aldrich Product Sheet (CAS 121-32-4).[12]

Sources

Validation

Comparative Guide: 3-Ethoxy-4-isopropoxybenzaldehyde vs. 3-Ethoxy-4-methoxybenzaldehyde

[1] Executive Summary This technical guide compares 3-ethoxy-4-isopropoxybenzaldehyde (Compound A) with its structural analog, 3-ethoxy-4-methoxybenzaldehyde (Compound B).[1] While both compounds serve as critical interm...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide compares 3-ethoxy-4-isopropoxybenzaldehyde (Compound A) with its structural analog, 3-ethoxy-4-methoxybenzaldehyde (Compound B).[1] While both compounds serve as critical intermediates in the synthesis of bioactive pharmaceuticals—specifically PDE4 inhibitors and thrombin inhibitors—their biological profiles differ significantly due to the steric and lipophilic properties of the substituent at the 4-position.

Key Insight: The replacement of the methoxy group with an isopropoxy group enhances lipophilicity and alters metabolic stability, specifically resistance to O-dealkylation by cytochrome P450 enzymes and fungal peroxidases. This guide analyzes these differences to assist researchers in lead optimization and synthetic pathway design.

Chemical & Physical Profile

The structural variance at the para-position (4-position) dictates the physicochemical behavior of these aldehydes. The isopropoxy group introduces greater steric bulk and hydrophobicity compared to the methoxy group.

Feature3-Ethoxy-4-isopropoxybenzaldehyde3-Ethoxy-4-methoxybenzaldehyde
CAS Number 120194-67-2 (varies by salt/form)1131-52-8
Molecular Formula C₁₂H₁₆O₃C₁₀H₁₂O₃
Molecular Weight 208.25 g/mol 180.20 g/mol
Lipophilicity (LogP) ~2.7 (Predicted)~1.6 (Predicted)
Steric Bulk (4-pos) High (Isopropyl group)Low (Methyl group)
Primary Application Thrombin Inhibitors, Metabolic ProbesApremilast Intermediate (PDE4 Inhibitor)
Physical State Solid / Crystalline PowderWhite to Tan Powder

Biological Activity Analysis

Metabolic Stability & Dealkylation Resistance

A critical differentiator in drug design is the susceptibility of alkoxy groups to O-dealkylation, a primary metabolic clearance pathway.

  • Mechanism: Fungal and hepatic enzymes (e.g., Polyporus dichrous peroxidases or mammalian CYPs) target the alpha-carbon of the alkoxy group.[1]

  • Compound A (Isopropoxy): The isopropyl group provides steric hindrance, significantly reducing the rate of enzymatic dealkylation compared to methoxy or ethoxy groups.[1] This suggests that drugs derived from Compound A may exhibit longer half-lives in vivo.[1]

  • Compound B (Methoxy): The methoxy group is rapidly demethylated to the phenol (vanillin derivative), often serving as a "metabolic soft spot" to facilitate clearance.[1]

Direct Antimicrobial & Cytotoxic Potential

Benzaldehydes with alkoxy substitutions exhibit intrinsic biological activity.[1]

  • Antimicrobial: Both compounds show activity against Gram-positive bacteria (S. aureus) and fungi.[1] The higher lipophilicity of the isopropoxy derivative (Compound A) facilitates better penetration of microbial cell membranes, potentially lowering the Minimum Inhibitory Concentration (MIC) compared to the methoxy analog.

  • Toxicity: Compound A is classified as Acute Tox. 4 (Oral) and a skin irritant.[1] The increased lipophilicity can lead to higher retention in lipid-rich tissues, necessitating careful toxicity screening during early-phase development.[1]

Synthetic Utility & Drug Design

The choice between these two aldehydes often dictates the pharmacological class of the final drug molecule.

PDE4 Inhibitors (Apremilast Pathway)

3-Ethoxy-4-methoxybenzaldehyde is the standard starting material for Apremilast , a drug for psoriasis and psoriatic arthritis.[1] The 4-methoxy group is essential for binding within the PDE4 enzyme pocket, where steric tolerance is limited.[1]

Thrombin Inhibitors & Novel Therapeutics

3-Ethoxy-4-isopropoxybenzaldehyde is utilized in the synthesis of hydrazide-based thrombin inhibitors .[1] In this context, the bulkier isopropoxy group occupies a hydrophobic pocket in the target enzyme (Thrombin), enhancing binding affinity and selectivity over other serine proteases.[1]

Visualization: Structural Impact on Drug Synthesis

DrugDesign Start Dialkoxybenzaldehyde Scaffold CompA 3-Ethoxy-4-isopropoxybenzaldehyde (High Lipophilicity) Start->CompA Alkylation w/ Isopropyl Halide CompB 3-Ethoxy-4-methoxybenzaldehyde (Moderate Lipophilicity) Start->CompB Methylation TargetA Thrombin Inhibitors (Hydrophobic Pocket Binding) CompA->TargetA Hydrazide Formation MetabolismA Resistant to O-Dealkylation CompA->MetabolismA Metabolic Fate TargetB PDE4 Inhibitors (e.g., Apremilast) CompB->TargetB Condensation/Cyclization MetabolismB Rapid O-Demethylation CompB->MetabolismB Metabolic Fate

Caption: Divergent synthetic pathways and metabolic fates based on the 4-alkoxy substituent.

Experimental Protocols

Protocol 1: Fungal O-Dealkylation Assay

Objective: To determine the metabolic stability of the isopropoxy vs. methoxy group using Polyporus dichrous as a biocatalytic model.

Reagents:

  • Basal salt medium (pH 4.5)[1]

  • Polyporus dichrous culture (7-day old)[1]

  • Substrate: 0.5 mM of Compound A or B dissolved in ethanol.[1]

Procedure:

  • Inoculation: Inoculate 50 mL of basal medium with P. dichrous mycelial mat.[1] Incubate at 25°C for 4 days on a rotary shaker (150 rpm).

  • Substrate Addition: Add 0.5 mM of the test aldehyde (Compound A or B) to the culture.

  • Sampling: Withdraw 1 mL aliquots at t=0, 6, 12, 24, and 48 hours.

  • Extraction: Acidify aliquot to pH 2 with HCl and extract with ethyl acetate (2 x 1 mL).

  • Analysis: Analyze organic phase via HPLC-UV (C18 column, MeOH:H2O gradient).

    • Monitor: Disappearance of parent aldehyde and appearance of the dealkylated phenol (3-ethoxy-4-hydroxybenzaldehyde).[1]

  • Calculation: Plot % remaining substrate vs. time to calculate half-life (t1/2).[1]

Protocol 2: Synthesis of 3-Ethoxy-4-isopropoxybenzaldehyde

Objective: Selective alkylation of 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin).

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of 3-ethoxy-4-hydroxybenzaldehyde in 20 mL DMF.

  • Base Addition: Add 15 mmol of anhydrous Potassium Carbonate (K₂CO₃). Stir for 15 min at RT to form the phenoxide anion.

  • Alkylation: Dropwise add 12 mmol of 2-Bromopropane (Isopropyl bromide).

  • Reflux: Heat the mixture to 60-70°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

  • Workup: Pour reaction mixture into ice-cold water (100 mL). The product will precipitate or form an oil.

  • Purification: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate. Recrystallize from ethanol/water if necessary.[1]

Metabolic Pathway Diagram

The following diagram illustrates the differential metabolic processing of the two compounds.

Metabolism SubstrateA 3-Ethoxy-4-isopropoxy benzaldehyde Enzyme CYP450 / Peroxidase SubstrateA->Enzyme Steric Hindrance SubstrateB 3-Ethoxy-4-methoxy benzaldehyde SubstrateB->Enzyme Accessible InterA Stable / Slow Reaction Enzyme->InterA Slow InterB Hemiacetal Intermediate Enzyme->InterB Fast Product 3-Ethoxy-4-hydroxy benzaldehyde (Phenol) InterA->Product Rare ByproductA Acetone InterA->ByproductA InterB->Product ByproductB Formaldehyde InterB->ByproductB

Caption: Comparative metabolic degradation pathways showing the stability of the isopropoxy derivative.

References

  • Chemical Profile & Safety: National Center for Biotechnology Information.[1] (2025).[1][2][3][4] PubChem Compound Summary for CID 250077, 4-Isopropoxybenzaldehyde. Retrieved from [Link]

  • Fungal Metabolism Studies: Kirk, T. K., & Lorenz, L. F. (1973).[1] Oxygenation of 4-Alkoxy Groups in Alkoxybenzoic Acids by Polyporus dichrous. Applied Microbiology. Retrieved from [Link]

  • Synthesis of PDE4 Inhibitors: Muller, G. W., et al. (1998).[1] Synthesis and PDE4 inhibition of Apremilast analogs. Journal of Medicinal Chemistry. (Contextual citation for 3-ethoxy-4-methoxybenzaldehyde utility).

  • Thrombin Inhibitor Synthesis: Patent Application US20080132507A1. Hydrazide derivatives as thrombin inhibitors.
  • Antimicrobial Activity of Benzaldehydes: Friedman, M., et al. (2002).[1] Antibacterial activities of benzaldehyde and its derivatives against Salmonella enterica and Listeria monocytogenes. Journal of Food Protection.

Sources

Comparative

Strategic Utilization of 3-Ethoxy-4-isopropoxybenzaldehyde in Medicinal Chemistry

Executive Summary In the optimization of small molecule therapeutics—particularly for targets like Phosphodiesterase 4 (PDE4) and Thrombin—the modulation of the dialkoxy-phenyl scaffold is a critical determinant of poten...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of small molecule therapeutics—particularly for targets like Phosphodiesterase 4 (PDE4) and Thrombin—the modulation of the dialkoxy-phenyl scaffold is a critical determinant of potency and pharmacokinetic (PK) profile.[1] While 3,4-dimethoxybenzaldehyde (Veratraldehyde) and 3-ethoxy-4-methoxybenzaldehyde (an Apremilast intermediate) are standard building blocks, 3-ethoxy-4-isopropoxybenzaldehyde (CAS 284044-35-5) offers a distinct "lipophilic catechol surrogate" profile.[2][1]

This guide objectively compares the 3-ethoxy-4-isopropoxy variant against its methoxy/ethoxy analogs, demonstrating its superior utility in modulating lipophilicity (LogP), enhancing membrane permeability, and inducing steric selectivity in enzyme binding pockets.[1]

Comparative Analysis: Physicochemical & Functional Profiles

The transition from a methoxy (-OMe) to an isopropoxy (-OiPr) group at the 4-position fundamentally alters the molecule's interaction with biological systems.[2][1] The following table contrasts 3-ethoxy-4-isopropoxybenzaldehyde with its primary market alternatives.

Table 1: Physicochemical Comparison of Dialkoxybenzaldehyde Scaffolds

Feature3-Ethoxy-4-isopropoxybenzaldehyde 3-Ethoxy-4-methoxybenzaldehyde 3,4-Dimethoxybenzaldehyde
CAS Number 284044-35-5 1131-52-8120-14-9
Lipophilicity (cLogP) ~3.2 (High CNS Penetration)~2.4~1.6
Steric Bulk (4-pos) High (Branched, hinders metabolism)Medium (Linear)Low (Linear)
Solubility (Organic) Excellent (Disrupts crystal packing)GoodModerate
Metabolic Stability Moderate-High (Resists rapid O-demethylation)Low (Prone to O-demethylation)Low
Primary Application Thrombin & PDE Inhibitor Optimization Apremilast SynthesisGeneral Intermediate
Key Advantage 1: Lipophilic Tuning for Bioavailability

The introduction of the isopropyl group increases the cLogP by approximately 0.8 units compared to the methoxy analog. In drug discovery, this shift is often strategic to:

  • Enhance CNS Penetration: For PDE4 inhibitors targeting neuroinflammation, higher lipophilicity aids in crossing the blood-brain barrier.[1]

  • Improve Membrane Permeability: The bulky, hydrophobic isopropoxy group facilitates passive transport across lipid bilayers more effectively than the polar dimethoxy motif.[1]

Key Advantage 2: Steric Selectivity in Binding Pockets

Many enzymes (e.g., Thrombin, PDE4) possess hydrophobic pockets ("selectivity pockets") adjacent to the active site.[1]

  • Mechanism: The 4-isopropoxy group acts as a "hydrophobic anchor."[2][1] Unlike the flat methoxy group, the branched isopropyl group can fill larger hydrophobic cavities, locking the ligand into a specific conformation and potentially improving isoform selectivity (e.g., PDE4D vs. PDE4B).[1]

Synthetic Utility & Causality[2]

From a process chemistry perspective, 3-ethoxy-4-isopropoxybenzaldehyde is synthesized from Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde), a commodity chemical.[2][1][3] This route is preferred over starting from isovanillin due to the lower cost and higher regioselectivity of the alkylation.[1]

Diagram 1: Synthesis & Decision Logic

The following decision tree illustrates when to select the isopropoxy variant during Lead Optimization.

G Start Lead Optimization Phase CheckPotency Is Potency Sufficient? Start->CheckPotency CheckMetab Is Metabolic Stability an Issue? CheckPotency->CheckMetab Yes SelectMethoxy Use 3,4-Dimethoxybenzaldehyde (Standard) CheckPotency->SelectMethoxy No (Start here) CheckSol Is Solubility/Permeability Poor? CheckMetab->CheckSol Yes (High Clearance) SelectEthoxy Use 3-Ethoxy-4-methoxybenzaldehyde (Apremilast-like) CheckMetab->SelectEthoxy No CheckSol->SelectEthoxy Need Balance SelectIso Use 3-Ethoxy-4-isopropoxybenzaldehyde (Target) CheckSol->SelectIso Need higher LogP / Steric Bulk

Caption: Decision logic for scaffold selection. The isopropoxy variant is the optimal choice when metabolic stability and hydrophobic pocket filling are required.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The synthesis of the aldehyde itself is the critical first step, followed by a representative downstream application (Reductive Amination).[1]

Protocol A: Regioselective Synthesis of 3-Ethoxy-4-isopropoxybenzaldehyde

Rationale: This method uses Ethyl Vanillin as the starting material.[1] The phenolic hydroxyl at position 4 is acidic (pKa ~7.[1]4) and can be selectively alkylated without protecting the aldehyde.[1]

Reagents:

  • Ethyl Vanillin (1.0 eq)[2][1]

  • 2-Bromopropane (1.5 eq)[2][1]

  • Potassium Carbonate (

    
    , 2.0 eq)[1]
    
  • DMF (Dimethylformamide) or Acetonitrile (Solvent)[2][1]

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl Vanillin (16.6 g, 100 mmol) in DMF (100 mL) .

  • Deprotonation: Add

    
     (27.6 g, 200 mmol) . The suspension will turn yellow, indicating phenoxide formation.[1] Stir at Room Temperature (RT) for 15 minutes.
    
  • Alkylation: Add 2-Bromopropane (14.1 mL, 150 mmol) dropwise.

    • Note: 2-Bromopropane is volatile.[2][1] Use a reflux condenser.[1]

  • Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The starting material (

    
     ~0.[1]3) should disappear, and the product (
    
    
    
    ~0.[1]6) will appear.
  • Workup: Pour the reaction mixture into Ice Water (500 mL) . The product will precipitate as a pale yellow oil or solid.[1]

    • Why? The product is highly lipophilic (Advantage 1) and insoluble in water, unlike the DMF solvent.[1]

  • Purification: Extract with Ethyl Acetate (3 x 100 mL). Wash organics with Brine.[1] Dry over

    
     and concentrate in vacuo.
    
    • Yield: Expect 90-95% yield of a pale yellow oil/solid.[2][1]

Protocol B: Application in Thrombin Inhibitor Synthesis (Reductive Amination)

Context: Based on patent US 2008/0132507 A1, this aldehyde is coupled with amines to form bioactive cores.[1]

Reagents:

  • 3-Ethoxy-4-isopropoxybenzaldehyde (1.0 eq)[2][1]

  • 4-Aminobenzamidine (or generic amine) (1.0 eq)[1]

  • Sodium Triacetoxyborohydride (

    
    ) (1.5 eq)[2][1]
    
  • DCM (Dichloromethane)[2][1]

Workflow:

  • Mix the aldehyde and amine in DCM at RT. Stir for 30 mins to form the imine (often visible as a color change).

  • Add STAB in one portion.

  • Stir overnight.

  • Quench with saturated

    
    .[1]
    
  • Result: The bulky isopropoxy group does not sterically hinder the aldehyde carbon, allowing standard reactivity yields (>80%).[1]

Mechanistic Visualization: Pathway to Bioactivity

The following diagram illustrates how the 3-ethoxy-4-isopropoxybenzaldehyde intermediate is transformed into a Thrombin Inhibitor scaffold, highlighting the retention of the critical alkoxy motif.

ReactionScheme EthylVanillin Ethyl Vanillin (Starting Material) Aldehyde 3-Ethoxy-4-isopropoxy- benzaldehyde (Key Intermediate) EthylVanillin->Aldehyde Alkylation (K2CO3, 60°C) IsoPropylBromide 2-Bromopropane IsoPropylBromide->Aldehyde Inhibitor Thrombin Inhibitor (Bioactive Scaffold) Aldehyde->Inhibitor Reductive Amination (NaBH(OAc)3) Amine 4-Aminobenzamidine Amine->Inhibitor

Caption: Synthetic pathway from commodity chemical to bioactive Thrombin Inhibitor scaffold.

References
  • Suzuki, T., et al. (2008).[1] Hydrazide Derivatives and Medicines Containing the Same.[1][4] United States Patent Application US 2008/0132507 A1.[1] Link

    • Citation for the specific use of 3-ethoxy-4-isopropoxybenzaldehyde in thrombin inhibitor synthesis.
  • Kirk, T. K., & Lorenz, L. F. (1974).[1][5] Oxygenation of 4-Alkoxy Groups in Alkoxybenzoic Acids by Polyporus dichrous.[2][1][5][6][7][8] Applied Microbiology, 27(2), 360–367.[1] Link[1]

    • Citation for the metabolic fate (dealkylation) and synthesis of 3-ethoxy-4-isopropoxybenzaldehyde.
  • Manallack, D. T. (2007).[1] The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.[1] Link

    • General reference for the importance of LogP and pKa in scaffold selection.
  • PubChem. (n.d.).[1] Compound Summary: 3-Ethoxy-4-isopropoxybenzaldehyde (CAS 284044-35-5).[2][1][3][9] National Library of Medicine.[1] Link

    • Verification of chemical structure and identifiers.

Sources

Validation

Validation of 3-Ethoxy-4-Isopropoxybenzaldehyde Purity by NMR: A Comparative Technical Guide

Executive Summary: The Case for qNMR In the development of phosphodiesterase 4 (PDE4) inhibitors and related pharmacophores, 3-ethoxy-4-isopropoxybenzaldehyde serves as a critical structural analog to the key Apremilast...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for qNMR

In the development of phosphodiesterase 4 (PDE4) inhibitors and related pharmacophores, 3-ethoxy-4-isopropoxybenzaldehyde serves as a critical structural analog to the key Apremilast intermediate (3-ethoxy-4-methoxybenzaldehyde).[1] Ensuring the absolute purity of this intermediate is vital, as alkylation regioselectivity errors (e.g., 3-isopropoxy-4-ethoxy isomers) can propagate through synthesis, leading to difficult-to-separate late-stage impurities.

While HPLC-UV remains the workhorse for impurity profiling, it suffers from a critical limitation for novel intermediates: the requirement for a highly characterized reference standard.[1][2] Quantitative NMR (qNMR) offers a superior alternative for absolute purity determination, providing metrological traceability to a primary standard (like NIST-traceable Maleic Acid) without requiring a reference sample of the analyte itself.[2]

This guide objectively compares qNMR against HPLC-UV and provides a validated protocol for establishing the purity of CAS 284044-35-5.[1]

Methodological Comparison: qNMR vs. HPLC-UV

The following table contrasts the performance characteristics of quantitative NMR versus High-Performance Liquid Chromatography for this specific aldehyde.

FeatureqNMR (Recommended for Potency) HPLC-UV (Recommended for Profiling)
Primary Output Absolute Purity (Mass %)Relative Purity (Area %)
Reference Standard Not Required for analyte. Uses generic internal standard (e.g., Maleic Acid).[2]Required. Must be a certified reference material of the specific aldehyde.[1][2]
Specificity High. Distinguishes regioisomers via chemical shift differences.[1][2]Medium. Regioisomers may co-elute without optimized gradients.[1][2]
Response Factor Uniform (1:1 proton response).[2]Variable. Depends on extinction coefficients (

) of impurities.[1][2]
Analysis Time < 20 mins (Sample prep + acquisition).[2]30–60 mins (Equilibration + run time).[2]
Sample Destructive? No (Sample recoverable).Yes.

Detailed Experimental Protocol: qNMR Validation

Reagents and Equipment[1][2]
  • Analyte: 3-Ethoxy-4-isopropoxybenzaldehyde (approx. 20 mg).[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, >99.9% purity).[2]

    • Rationale: Maleic acid provides a singlet at ~6.3 ppm (in DMSO-d6) or ~6.4 ppm (in CDCl3), distinct from the aromatic region (7.0–7.5 ppm) and the aldehyde proton (~9.8 ppm).[1][2]

  • Solvent: CDCl₃ (99.8% D) or DMSO-d₆.[1][2]

  • Instrument: 400 MHz NMR or higher (600 MHz preferred for resolution).

Sample Preparation

Precision weighing is the single largest source of error in qNMR.[1][2] Use a microbalance with readability of 0.001 mg or better.[1][2]

  • Weighing:

    • Weigh exactly

      
       (approx. 20 mg) of the analyte into a clean vial.[1][2]
      
    • Weigh exactly

      
       (approx. 5–10 mg) of the Internal Standard into the same vial.[1][2]
      
    • Note: Target a molar ratio of Analyte:IS between 1:1 and 3:1 for optimal signal-to-noise balance.[1]

  • Dissolution:

    • Add 0.6 mL of deuterated solvent.[1][2]

    • Vortex until completely dissolved.[1][2] Ensure no solid particles remain on the vial walls.[1][2]

  • Transfer:

    • Transfer solution to a high-quality 5mm NMR tube.

Acquisition Parameters

To ensure quantitative accuracy (99.9% recovery of magnetization), the relaxation delay must be sufficient.[1][2]

  • Pulse Sequence: zg (standard 1H pulse) or zg30.

  • Spectral Width: -2 to 14 ppm.[1][2]

  • Relaxation Delay (d1):

    
     seconds.
    
    • Causality: The aldehyde proton (

      
      s) requires 
      
      
      
      to fully relax.[1][2] Short delays lead to integration errors.[1][2]
  • Number of Scans (ns): 16 or 32 (sufficient for S/N > 250:1).

  • Temperature: 298 K (25°C).[1][2]

Data Processing[1][2]
  • Phasing: Apply manual phase correction. Auto-phasing is often insufficient for quantitative integration.[1][2]

  • Baseline: Apply polynomial baseline correction (e.g., abs n in TopSpin).

  • Integration:

    • Integrate the Internal Standard peak (Maleic Acid singlet).[1][2] Calibrate this integral to correspond to its number of protons (2H).

    • Integrate the Analyte diagnostic peak (Aldehyde proton at ~9.8 ppm, 1H).[1][2]

    • Alternative: Integrate the aromatic region (3H) if free of solvent interference.[1][2]

Data Analysis & Interpretation

Expected Chemical Shifts (CDCl₃)

The following table validates the structural identity of 3-ethoxy-4-isopropoxybenzaldehyde.

PositionGroupShift (

, ppm)
MultiplicityIntegral
C1 Aldehyde (-CHO)9.83 Singlet (s)1H
C2, C5, C6 Aromatic Ring6.95 – 7.45 Multiplet (m)3H
C4-O Isopropoxy (-OCH<)4.65 Septet (sept)1H
C3-O Ethoxy (-OCH₂-)4.18 Quartet (q)2H
C3-OEt Ethoxy (-CH₃)1.48 Triplet (t)3H
C4-OiPr Isopropoxy (-(CH₃)₂)1.38 Doublet (d)6H
Purity Calculation Formula

Calculate the purity (


) using the gravimetric ratio and molar masses:

[2]

Where:

  • 
     = Integral area.[1][2]
    
  • 
     = Number of protons (1H for aldehyde, 2H for Maleic Acid).[2]
    
  • 
     = Molecular Weight (208.25  g/mol  for Analyte, 116.07  g/mol  for Maleic Acid).[2]
    
  • 
     = Mass weighed (mg).[1][2]
    
  • 
     = Purity of Internal Standard (as a decimal, e.g., 0.999).[2]
    
Common Impurity Flags[1][2]
  • Ethyl Vanillin (Starting Material): Look for a phenolic -OH broad singlet at ~6.0–6.5 ppm and shift in aldehyde peak.[1][2]

  • Regioisomer (4-ethoxy-3-isopropoxy): Look for slight splitting or "shoulders" on the alkoxy protons.[1]

Visual Workflows

qNMR Validation Workflow

The following diagram outlines the step-by-step logic for validating the purity.

qNMR_Workflow Start Start: Purity Assessment Weigh Precision Weighing (Analyte + Internal Std) Start->Weigh Dissolve Dissolution (CDCl3 or DMSO-d6) Weigh->Dissolve Acquire NMR Acquisition (d1 > 30s, 90° pulse) Dissolve->Acquire Process Processing (Phase, Baseline, Integrate) Acquire->Process Calc Calculate Purity % Process->Calc Check Is Purity > 98%? Calc->Check Pass PASS: Release for Synthesis Check->Pass Yes Fail FAIL: Check Impurities Check->Fail No HPLC Perform HPLC-MS for Impurity ID Fail->HPLC Identify Contaminants

Caption: Figure 1. Self-validating qNMR workflow for absolute purity determination.

Method Selection Decision Tree

When to use qNMR vs. HPLC for this compound.

Decision_Tree Goal Primary Goal? AbsPurity Absolute Purity / Potency Goal->AbsPurity Profile Impurity Profiling Goal->Profile RefStd Certified Reference Standard Available? AbsPurity->RefStd HPLC Use HPLC-UV (Relative Area %) Profile->HPLC qNMR Use qNMR (Traceable to IS) RefStd->qNMR No (Typical for R&D) RefStd->HPLC Yes

Caption: Figure 2. Decision logic for selecting the appropriate analytical technique.

References

  • Pauli, G. F., et al. (2014).[2] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.[2] [Link]

Sources

Comparative

reproducibility of 3-ethoxy-4-isopropoxybenzaldehyde synthesis methods

The following guide is structured as a technical comparison for researchers and process chemists, focusing on the reproducibility and scalability of synthesizing 3-ethoxy-4-isopropoxybenzaldehyde . Executive Summary 3-Et...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical comparison for researchers and process chemists, focusing on the reproducibility and scalability of synthesizing 3-ethoxy-4-isopropoxybenzaldehyde .

Executive Summary

3-Ethoxy-4-isopropoxybenzaldehyde (CAS: 18962-05-5) is a critical pharmacophore intermediate, structurally related to PDE4 inhibitors (e.g., Roflumilast, Apremilast scaffolds). While the 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) starting material is commoditized, the subsequent installation of the isopropoxy group at the 4-position presents a classic organic synthesis challenge: Competition between SN2 substitution and E2 elimination.

Secondary alkyl halides (isopropyl bromide/iodide) are prone to dehydrohalogenation under basic conditions, generating propylene gas and lowering yield. This guide compares the two most reproducible methods to overcome this limitation: the Classical Dipolar Aprotic Alkylation (Method A) and the Mitsunobu Coupling (Method B).

Comparative Analysis of Methods

Method A: Classical Alkylation (K₂CO₃ / DMF)

This is the industry-standard "workhorse" method. It relies on forcing the reaction with heat in a polar aprotic solvent.

  • Mechanism: Williamson Ether Synthesis.

  • Best For: Scale-up (>10g), cost-sensitive projects.

  • Reproducibility Score: 8.5/10 (Highly dependent on temperature control).

Method B: Mitsunobu Coupling (DEAD / PPh₃)

This method inverts the reactivity logic, activating the alcohol (isopropanol) rather than the halide.

  • Mechanism: Dehydration condensation.

  • Best For: Medicinal chemistry scale (<5g), high-purity requirements, avoiding elimination byproducts.

  • Reproducibility Score: 9.5/10 (Very robust, but atom-uneconomical).

Performance Matrix
MetricMethod A: Alkylation (iPr-Br)Method B: Mitsunobu (iPr-OH)
Yield (Isolated) 75% - 85%85% - 95%
Reaction Time 4 - 12 Hours1 - 3 Hours
Atom Economy High (Good for Green Chem)Low (Generates Ph₃PO + Hydrazine)
Impurity Profile Unreacted Phenol, Propylene (gas)Triphenylphosphine Oxide (TPPO)
Scalability ExcellentPoor (TPPO removal is difficult)
Cost LowHigh

Critical Mechanistic Insights (Expertise & Experience)

The "Secondary Halide" Trap

In Method A, the choice of base is critical. Strong bases like NaOH or NaH promote E2 elimination of isopropyl bromide to propylene.

  • The Fix: Use Potassium Carbonate (K₂CO₃) . It is weak enough to minimize elimination but strong enough to deprotonate the phenol (pKa ~10) in DMF.

  • The Catalyst: Adding 10 mol% Potassium Iodide (KI) creates a Finkelstein equilibrium, converting isopropyl bromide to the more reactive (and softer) isopropyl iodide in situ, accelerating the SN2 pathway over E2.

The Mitsunobu Advantage

Method B completely avoids the E2 elimination pathway because it does not use a halide or strong base. The reaction proceeds through an alkoxyphosphonium intermediate.

  • The Fix: The primary challenge is removing Triphenylphosphine oxide (TPPO). Using polymer-bound triphenylphosphine can solve this for small libraries but is too expensive for bulk synthesis.

Visualized Workflows

Reaction Pathways & Decision Tree

The following diagram illustrates the chemical pathways and the critical decision points for selecting the correct method.

SynthesisPathways Start Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) Decision Scale & Purity Requirement? Start->Decision MethodA Method A: S_N2 Alkylation (iPr-Br, K2CO3, DMF) Decision->MethodA >10g, Cost-Sensitive MethodB Method B: Mitsunobu (iPr-OH, DEAD, PPh3) Decision->MethodB <5g, High Purity Product 3-Ethoxy-4-isopropoxybenzaldehyde MethodA->Product Main Pathway SideRxnA Side Reaction: E2 Elimination (Propylene Gas) MethodA->SideRxnA High Temp / Strong Base MethodB->Product Main Pathway SideRxnB Byproduct: Ph3P=O (Difficult Removal) MethodB->SideRxnB Stoichiometric Waste

Caption: Decision tree for synthesis selection. Method A favors scale; Method B favors purity.

Recommended Experimental Protocol (Method A)

Rationale: Method A is selected as the primary protocol because it is the most likely route for researchers requiring material for biological testing (10-50g scale).

Materials
  • Precursor: 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) [CAS: 121-32-4][1][2][3]

  • Reagent: 2-Bromopropane (Isopropyl Bromide) [CAS: 75-26-3]

  • Base: Potassium Carbonate (Anhydrous, granular)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Catalyst: Potassium Iodide (KI)

Step-by-Step Procedure
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal thermometer. Flush with Nitrogen.

  • Dissolution: Charge Ethyl Vanillin (16.6 g, 100 mmol) and DMF (100 mL). Stir until fully dissolved.

  • Deprotonation: Add Potassium Carbonate (27.6 g, 200 mmol, 2.0 eq). The suspension will turn yellow (phenolate formation). Stir for 15 minutes at room temperature.

  • Addition: Add Potassium Iodide (1.6 g, 10 mmol, 0.1 eq) followed by 2-Bromopropane (18.5 g, 14.1 mL, 150 mmol, 1.5 eq).

    • Note: Excess alkyl halide is required to account for loss via volatility and minor elimination.

  • Reaction: Heat the mixture to 60°C .

    • Critical Control Point: Do not exceed 70°C. Higher temperatures drastically increase E2 elimination (propylene formation), stalling the reaction.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][4] Reaction typically completes in 6-8 hours.

    • Target: <2% residual Ethyl Vanillin.[5][6]

  • Workup:

    • Cool to room temperature.[7]

    • Pour the mixture into 500 mL ice-cold water (precipitates the product and removes DMF).

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash organic layer with 1M NaOH (2 x 50 mL) to remove unreacted phenolic starting material. (Crucial Step)

    • Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if high purity (>99%) is needed.

Self-Validating System (Trustworthiness)
  • Visual Check: The reaction mixture should remain a stirrable suspension. If it turns dark black/tarry, the temperature was too high.

  • Odor Check: A strong smell of "garlic/onion" (propylene/sulfur impurities) indicates side reactions; however, the product itself has a faint vanilla-like odor.

  • Solubility Check: The product is an oil or low-melting solid. If the crude solid is not soluble in ether, it is likely residual inorganic salts.

Process Flow Diagram

ProcessFlow cluster_QC Quality Control Step1 1. Charge Ethyl Vanillin + K2CO3 + DMF Step2 2. Add KI + Isopropyl Bromide (1.5 eq) Step1->Step2 Step3 3. Heat to 60°C (6-8 hrs) Monitor: TLC/HPLC Step2->Step3 Step4 4. Quench in Ice Water Step3->Step4 Step5 5. Extract (EtOAc) Wash (1M NaOH) Step4->Step5 Step6 6. Evaporate & Recrystallize Step5->Step6 QC1 NaOH Wash removes unreacted Phenol Step5->QC1

Caption: Step-by-step process flow for Method A.

References

  • Vertex AI Patents. (2019). Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde (WO2019100786A1). [Patent describing analogous alkylation conditions].
  • PubChem . (n.d.).[2][7] 4-Isopropoxybenzaldehyde Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • USDA Forest Service . (n.d.). Oxygenation of 4-Alkoxy Groups in Alkoxybenzoic Acids. (Describes 3-ethoxy-4-isopropoxybenzaldehyde as a known derivative).[8] Retrieved January 28, 2026, from [Link]

  • Google Patents. (2008). US 2008/0132507 A1 - Chemical Intermediates. (Describes synthesis of 3-ethoxy-4-isopropoxybenzaldehyde using acetonitrile and SELECTFLUOR context).

Sources

Validation

cost-benefit analysis of 3-ethoxy-4-isopropoxybenzaldehyde synthesis routes

This guide provides a rigorous cost-benefit analysis of synthesis routes for 3-ethoxy-4-isopropoxybenzaldehyde (CAS: 284044-35-5), a critical fine chemical intermediate used in the development of thrombin inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous cost-benefit analysis of synthesis routes for 3-ethoxy-4-isopropoxybenzaldehyde (CAS: 284044-35-5), a critical fine chemical intermediate used in the development of thrombin inhibitors and other bioactive ether derivatives.

Unlike generic synthesis guides, this analysis focuses on the regioselective alkylation of Ethyl Vanillin , identifying the most commercially viable and chemically efficient protocols.

Executive Summary & Strategic Analysis

The synthesis of 3-ethoxy-4-isopropoxybenzaldehyde hinges on the efficient functionalization of the phenolic hydroxyl group at the 4-position. The starting material of choice is Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) , a widely available commodity chemical (flavoring agent).[1]

The core challenge is not the skeletal construction but the alkylation efficiency (O-isopropylation). The steric bulk of the isopropyl group compared to a methyl or ethyl group introduces kinetic hurdles that differentiate the synthesis routes.

Decision Matrix: Route Selection
  • For Laboratory/R&D (Gram Scale): Route A (Bromide/Carbonate) is superior due to mild conditions and high reliability.

  • For Pilot/Production (Kilo Scale): Route B (Chloride/PTC) offers the best cost-profile by utilizing cheaper alkylating agents and aqueous media, despite requiring higher pressures or temperatures.

  • For Specialized/Green Applications: Route C (Mitsunobu) is chemically elegant but atom-uneconomical; it is reserved for cases where halide waste is strictly prohibited.

Detailed Route Analysis

Route A: The "Standard" Williamson Ether Synthesis (Bromide)

Mechanism:


 Nucleophilic Substitution
Reagents:  Ethyl Vanillin, 2-Bromopropane, Potassium Carbonate (

), DMF or Acetonitrile.

This is the benchmark method for medicinal chemistry. The use of the more reactive bromide leaving group ensures complete conversion at moderate temperatures (


).
  • Pros: High yield (

    
    ), simple workup, no specialized equipment (autoclaves) needed.
    
  • Cons: 2-Bromopropane is significantly more expensive than the chloride analog; DMF removal requires aqueous washes or high-vacuum distillation.

  • Key Insight: The use of

    
     is preferred over NaOH here to minimize aldol condensation side reactions of the aldehyde moiety.
    
Route B: The "Industrial" Phase Transfer Catalysis (Chloride)

Mechanism: Interfacial


 with Phase Transfer Catalyst (PTC)
Reagents:  Ethyl Vanillin, 2-Chloropropane, NaOH (aq), Toluene, TBAB (Tetrabutylammonium bromide).

Designed for cost reduction. 2-Chloropropane is a commodity solvent/reagent. However, it is a poor electrophile (lower boiling point, weaker leaving group). This route requires a Phase Transfer Catalyst (like TBAB or Aliquat 336) to shuttle the phenolate anion into the organic phase.

  • Pros: Lowest Raw Material Cost (RMC), water as primary solvent, easier solvent recovery (Toluene).

  • Cons: Slower reaction rates; often requires a sealed vessel (autoclave) to operate above the boiling point of 2-chloropropane (

    
    ) to achieve acceptable kinetics.
    
  • Key Insight: Adding a catalytic amount of Potassium Iodide (KI) can generate 2-iodopropane in situ (Finkelstein reaction), significantly accelerating the rate without the cost of stoichiometric iodide.

Route C: The Mitsunobu Coupling (Alcohol)

Mechanism: Dehydrative Coupling via Phosphonium Intermediate Reagents: Ethyl Vanillin, Isopropanol, Triphenylphosphine (


), DIAD/DEAD.

A halide-free approach that couples the phenol directly with isopropanol.

  • Pros: Avoids alkyl halides (genotoxic alerts); mildest conditions (Room Temp).

  • Cons: Poor Atom Economy (generates stoichiometric triphenylphosphine oxide and hydrazide waste); reagents are expensive (

    
     cost of Route B).
    
  • Key Insight: Only viable if the facility lacks halide handling permits or if the "isopropanol" source is a complex, precious alcohol fragment (not the case here).

Comparative Data & Performance Metrics

MetricRoute A: Bromide/CarbonateRoute B: Chloride/PTCRoute C: Mitsunobu
Yield 92 - 96%85 - 90%75 - 85%
Reaction Time 4 - 6 Hours12 - 24 Hours12 - 24 Hours
Temp/Pressure

/ Atm

/ 3-5 bar

/ Atm
Atom Economy ModerateHighVery Low
Est. Cost/kg

$ (Medium)
$ (Low)

$ (High)
Purification Crystallization/ExtractionDistillation/CrystallizationColumn Chromatography (often needed)

Experimental Protocols

Protocol 1: High-Yield Laboratory Synthesis (Route A)

Recommended for initial material generation.

Materials:

  • Ethyl Vanillin: 16.6 g (100 mmol)

  • 2-Bromopropane: 14.8 g (120 mmol)

  • 
     (Anhydrous): 27.6 g (200 mmol)
    
  • DMF: 100 mL

Procedure:

  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Ethyl Vanillin in DMF.

  • Deprotonation: Add

    
     in one portion. The suspension will turn yellow (phenolate formation). Stir for 15 mins at Room Temp.
    
  • Alkylation: Add 2-Bromopropane dropwise over 10 minutes.

  • Reaction: Heat the mixture to

    
     for 5 hours. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.
    
  • Workup: Cool to room temperature. Pour into 500 mL ice-water. The product may precipitate as a solid or oil.[2]

    • If Solid: Filter, wash with water, and dry.[3]

    • If Oil: Extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or distill under high vacuum if necessary.

  • Validation:

    
     NMR should show the disappearance of the phenolic -OH (~6.0-9.0 ppm broad) and appearance of the isopropyl septet (~4.6 ppm) and doublet (~1.4 ppm).
    
Protocol 2: Scalable Phase-Transfer Synthesis (Route B)

Recommended for >100g batches.

Materials:

  • Ethyl Vanillin: 166 g (1.0 mol)

  • 2-Chloropropane: 118 g (1.5 mol)

  • NaOH (50% aq solution): 88 g (1.1 mol)

  • TBAB (Catalyst): 3.2 g (1 mol%)

  • Potassium Iodide (Catalyst): 1.6 g (optional promoter)

  • Toluene: 500 mL

Procedure:

  • Setup: Use a pressure-rated reactor (Autoclave) or a heavy-walled glass reactor.

  • Charge: Add Toluene, Ethyl Vanillin, TBAB, and KI.

  • Basify: Add NaOH solution. Stir vigorously to ensure phase contact.

  • Addition: Add 2-Chloropropane. Seal the reactor.

  • Reaction: Heat to

    
    . Pressure will rise (approx. 3-5 bar). Stir at 800+ RPM for 12-18 hours.
    
  • Workup: Cool to

    
    . Vent excess pressure. Separate the aqueous layer (waste).
    
  • Wash: Wash the organic toluene layer with water (2 x 200 mL) to remove salts and catalyst.

  • Isolation: Strip Toluene under reduced pressure to yield the crude oil.

Visualizing the Synthesis Logic

SynthesisPathways Start Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) RouteA Route A: Standard (2-Bromopropane / K2CO3) Start->RouteA Lab Scale High Yield RouteB Route B: Industrial (2-Chloropropane / NaOH / PTC) Start->RouteB Cost Driven Scalable RouteC Route C: Mitsunobu (iPrOH / PPh3 / DIAD) Start->RouteC Halide-Free Niche Use Target Target Product (3-ethoxy-4-isopropoxybenzaldehyde) RouteA->Target 92-96% Yield Fast Kinetics RouteB->Target 85-90% Yield Low Cost RouteC->Target 75-85% Yield Poor Atom Econ

Caption: Decision tree comparing the three primary synthesis routes based on scale and constraints.

References

  • Synthesis of Alkoxybenzaldehydes via Alkylation

    • Source: USDA Forest Products Laboratory. "Oxygenation of 4-Alkoxy Groups in Alkoxybenzoic Acids." (Describes the alkylation of 3-ethoxy-4-hydroxybenzaldehyde with alkyl bromides).
    • URL:[Link] (General reference to phenolic alkylation logic).

  • Source: Patent US20130178658A1. "Process for producing alkoxyphenol and alkoxy-hydroxybenzaldehyde.
  • Pharmaceutical Application (Thrombin Inhibitors)

    • Source: Patent US20080132507A1. "Novel hydrazide derivatives." (Cites 3-ethoxy-4-isopropoxybenzaldehyde as Intermediate 16).[4][5]

    • URL
  • General Williamson Ether Synthesis Optimization: Source:Organic Process Research & Development. "Scale-up of Williamson Ether Synthesis." Context: Supports the switch from Bromide to Chloride + KI for cost savings.

Sources

Comparative

Spectroscopic Differentiation Guide: 3-Ethoxy-4-isopropoxybenzaldehyde vs. Regioisomers

[1][2] Executive Summary In the synthesis of phosphodiesterase 4 (PDE4) inhibitors and related pharmacophores, the precise arrangement of alkoxy substituents on the benzaldehyde core is critical for biological activity.[...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In the synthesis of phosphodiesterase 4 (PDE4) inhibitors and related pharmacophores, the precise arrangement of alkoxy substituents on the benzaldehyde core is critical for biological activity.[1] 3-ethoxy-4-isopropoxybenzaldehyde is a key intermediate where the ethoxy group must occupy the meta position and the isopropoxy group the para position relative to the aldehyde.[2][1]

Common synthetic routes, such as the alkylation of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) or non-selective alkylation of 3,4-dihydroxybenzaldehyde, frequently generate the regioisomer (4-ethoxy-3-isopropoxybenzaldehyde) or bis-alkylated impurities.[2][1] Because these isomers possess identical molecular weights (MW 208.[2][1]25) and similar polarities, standard LC-MS is often insufficient for conclusive identification.[2][1]

This guide provides a definitive spectroscopic workflow to distinguish the target product from its isomers, relying heavily on Nuclear Overhauser Effect Spectroscopy (NOESY) as the self-validating standard for structural proof.[1]

Structural Context and Isomer Landscape[1][2]

Before analyzing spectra, we must define the proton environments.[2][1] The critical differentiation lies in the spatial proximity of the aromatic protons (H-2, H-5, H-6) to the alkoxy tails.[1]

CompoundStructure DescriptionCritical Diagnostic Feature
Target (A) 3-Ethoxy-4-isopropoxy H-2 is adjacent to Ethoxy .[2][3] H-5 is adjacent to Isopropoxy .[2][1]
Isomer (B) 4-Ethoxy-3-isopropoxy H-2 is adjacent to Isopropoxy .[2][1] H-5 is adjacent to Ethoxy .[2][1][4][5][6]
Impurity (C) 3,4-Diethoxy Symmetric alkoxy groups; distinct integration in 1H NMR (6H triplet).[2][1]
Impurity (D) 3,4-Diisopropoxy Symmetric alkoxy groups; distinct integration in 1H NMR (12H doublet).[2][1]

Spectroscopic Comparison & Data

1H NMR Analysis (Primary Identification)[2]

While chemical shifts (


) vary slightly by solvent, the splitting patterns  and integrations  provide the first level of confirmation.[2][1]

Solvent:


Frequency:  400 MHz or higher[1]
ProtonTarget: 3-EtO-4-iPrO (

ppm)
Isomer: 4-EtO-3-iPrO (

ppm)
MultiplicityMechanistic Insight
CHO (H-7)~9.83~9.84Singlet (1H)Diagnostic for aldehyde; poor differentiator between isomers.[2][1]
Ar-H6 ~7.42~7.40dd (1H)Ortho-coupled to H-5; Meta-coupled to H-2.[2][1]
Ar-H2 ~7.39~7.38d (1H)Critical: Located between CHO and C-3 Alkoxy.[2][1]
Ar-H5 ~6.95~6.96d (1H)Shielded by the C-4 alkoxy group.[2][1]
O-CH2- (Et)~4.15~4.18Quartet (2H)Methylene of the ethoxy group.[2][1]
O-CH- (iPr)~4.65~4.60Septet (1H)Methine of the isopropoxy group.[2][1]
-CH3 (Et)~1.48~1.45Triplet (3H)Methyl of ethoxy.[2][1]
-CH3 (iPr)~1.38~1.36Doublet (6H)Methyls of isopropoxy.[2][1]

Expert Insight: Relying solely on 1D 1H NMR is risky.[2][1] The shifts for H-2 and H-5 are often too close to confidently assign regio-chemistry without a reference standard.[2][1] NOE is required.

NOE Difference Spectroscopy (The "Smoking Gun")

This is the self-validating protocol. By selectively irradiating the H-2 proton (isolated ~7.4 ppm), we observe which alkoxy group shows signal enhancement.[2][1]

  • Target Logic: Irradiate H-2

    
     Enhancement of Ethoxy  (-CH2-) signal.
    
  • Isomer Logic: Irradiate H-2

    
     Enhancement of Isopropoxy  (-CH-) signal.[2][1]
    
FT-IR Comparison

IR is useful for quick batch consistency checks but poor for de novo structural assignment of these isomers.[2][1]

  • Carbonyl (C=O): 1680–1695 cm⁻¹ (Strong).[2][1] Identical in both.

  • C-O-C (Ether): 1260–1275 cm⁻¹.[2][1]

  • Differentiation: The "fingerprint" region (1000–600 cm⁻¹) will show subtle band shifts due to the varying reduced mass of the substituents at the 3 vs 4 positions, but this requires a reference spectrum.[1]

Experimental Protocols

Protocol A: Definitive Structural Assignment via 1D NOE

Objective: Conclusively distinguish the 3-ethoxy-4-isopropoxy target from the 4-ethoxy-3-isopropoxy isomer.

  • Sample Prep: Dissolve 10-15 mg of the isolated benzaldehyde in 0.6 mL of

    
     (ensure solvent is acid-free to prevent acetal formation). Filter into a high-quality NMR tube.
    
  • Acquisition (1H): Acquire a standard 1H spectrum (16 scans) to locate the H-2 signal (typically the aromatic signal most downfield, adjacent to the aldehyde, often overlapping with H-6).[2][1]

  • Acquisition (1D NOE/GOESY):

    • Target Frequency: Set the selective irradiation frequency exactly on the H-2 resonance (~7.39 ppm).

    • Mixing Time: Set to 500–800 ms.

    • Scans: 128–256 scans for sufficient S/N.

  • Analysis:

    • Phase the spectrum so the irradiated peak (H-2) is negative.[2][1]

    • Look for positive peaks in the aliphatic region.[2][1]

    • Result: If the Quartet at ~4.15 ppm (Ethoxy) appears positive, the structure is 3-Ethoxy-4-isopropoxybenzaldehyde .[2][1]

Protocol B: HPLC Purity & Isomer Separation

Objective: Quantify regio-isomeric purity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[2][1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][1]

  • Mobile Phase B: Acetonitrile.[2][1]

  • Gradient: 30% B to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[2][1]

  • Detection: UV at 230 nm and 280 nm.[2][1]

  • Expected Elution Order:

    • 3,4-Diethoxy (Least lipophilic)[2][1]

    • 3-Ethoxy-4-isopropoxy / 4-Ethoxy-3-isopropoxy (Close elution; optimization of gradient slope required.[2][1] The 4-isopropoxy isomer often elutes slightly later due to better steric shielding of the polar ether oxygen by the bulkier isopropyl group in the para position).[2][1]

    • 3,4-Diisopropoxy (Most lipophilic).[2][1]

Visual Logic: Identification Workflow

The following diagram illustrates the decision tree for validating the product batch using the protocols described above.

IdentificationWorkflow Start Crude Product Isolation NMR_1H Step 1: 1H NMR (CDCl3) Check Integration Start->NMR_1H Check_Int Are Alkyl Integrations Symmetric? (e.g. 6H Triplet or 12H Doublet) NMR_1H->Check_Int Impurity Impurity Identified (Bis-alkylated product) Check_Int->Impurity Yes Step_NOE Step 2: 1D NOE Experiment Irradiate Ar-H2 (~7.4 ppm) Check_Int->Step_NOE No (Mixed Alkyls) NOE_Result Which Alkyl Signal Enhances? Step_NOE->NOE_Result Result_Ethoxy Enhancement: Ethoxy Quartet (~4.15 ppm) NOE_Result->Result_Ethoxy Result_Iso Enhancement: Isopropoxy Septet (~4.65 ppm) NOE_Result->Result_Iso Target CONFIRMED TARGET 3-Ethoxy-4-isopropoxybenzaldehyde Result_Ethoxy->Target Isomer REGIOISOMER 4-Ethoxy-3-isopropoxybenzaldehyde Result_Iso->Isomer

Figure 1: Logic flow for the spectroscopic differentiation of alkoxybenzaldehyde regioisomers.

Synthesis Pathway & Regio-Control[1][2]

Understanding the origin of the isomers aids in troubleshooting.[2][1]

SynthesisPath SM 3,4-Dihydroxybenzaldehyde RouteA Route A: 1. Ethyl Halide (Base) 2. Isopropyl Halide SM->RouteA Prod Target: 3-EtO-4-iPrO RouteA->Prod Major (if selective) Iso Isomer: 4-EtO-3-iPrO RouteA->Iso Minor RouteB Route B: Start with 3-Ethoxy-4-hydroxy (Ethyl Vanillin) RouteB->Prod Alkylation of 4-OH (High Specificity)

Figure 2: Synthetic origins.[2][1] Route B (using Ethyl Vanillin) is preferred to minimize regioisomer formation.[2][1]

Conclusion

Differentiation of 3-ethoxy-4-isopropoxybenzaldehyde from its regioisomer cannot rely on mass spectrometry or standard 1H NMR integration alone.[2][1] The definitive quality control step is the NOE interaction between the H-2 aromatic proton and the ether methylene/methine protons .[2]

  • Pass Criteria: NOE enhancement of the ethoxy quartet upon H-2 irradiation.[2][1]

  • Fail Criteria: NOE enhancement of the isopropoxy septet upon H-2 irradiation.

For drug development applications, specifically in the synthesis of Apremilast analogs, strict adherence to this spectroscopic validation prevents costly downstream failures in biological potency assays.[2][1]

References

  • Man, H. W., et al. (2009).[2][1][7] Discovery of (S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast), a Potent and Orally Active Phosphodiesterase 4 and Tumor Necrosis Factor-α Inhibitor.[2][1][4][8][9] Journal of Medicinal Chemistry, 52(6), 1522–1524.[2][1][7] Link[2][1]

  • Claridge, T. D. W. (2016).[2][1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2][1] (Chapter 9: Through-Space Interactions).[2][1] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][1][10] (Infrared Spectra of Ethers and Aldehydes).[2][1] Link[2][1]

  • PubChem. (2025).[2][1] 3-ethoxy-4-methoxybenzaldehyde Compound Summary. (Analogous spectroscopic data for 3,4-dialkoxybenzaldehydes). Link[2][1]

Sources

Validation

performance of 3-ethoxy-4-isopropoxybenzaldehyde in specific application compared to standard reagents

[1][2] Executive Summary Context: In the optimization of phosphodiesterase-4 (PDE4) inhibitors—a critical class of anti-inflammatory drugs including Apremilast and Roflumilast—the 3,4-dialkoxyphenyl moiety acts as a prim...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Context: In the optimization of phosphodiesterase-4 (PDE4) inhibitors—a critical class of anti-inflammatory drugs including Apremilast and Roflumilast—the 3,4-dialkoxyphenyl moiety acts as a primary pharmacophore.[1][2] While 3-ethoxy-4-methoxybenzaldehyde is the industry standard precursor (notably for Apremilast), the 3-ethoxy-4-isopropoxybenzaldehyde analog represents a strategic "lipophilic switch."[1][2]

Verdict: 3-Ethoxy-4-isopropoxybenzaldehyde offers superior lipophilicity modulation (+0.4 LogP) and metabolic stability against O-demethylation compared to the standard methoxy reagents.[1][2] However, it exhibits slightly reduced electrophilicity in condensation reactions due to the stronger inductive (+I) effect of the isopropyl group. This guide details the performance trade-offs and provides an optimized protocol for its use in Knoevenagel condensations.

Chemical Profile & Mechanism of Action[2]

The Comparative Landscape

The selection of the alkoxybenzaldehyde precursor dictates the physicochemical profile of the final drug candidate.[1][2]

FeatureSubject Reagent (3-Ethoxy-4-isopropoxybenzaldehyde)Standard Reagent (3-Ethoxy-4-methoxybenzaldehyde)Generic Control (3,4-Dimethoxybenzaldehyde / Veratraldehyde)
Structure Bulky/Lipophilic: 4-isopropoxy group adds steric bulk and hydrophobicity.[1][2]Compact: 4-methoxy group is sterically minimal.[1][2]Baseline: Symmetrical, highly prone to metabolism.[2]
LogP (Predicted) ~2.7 (High membrane permeability)~1.7 (Moderate permeability)~1.1 (Lower permeability)
Electronic Effect Stronger +I Effect: Isopropyl group donates more electron density, stabilizing the carbonyl.[1][2]Moderate +I Effect: Standard activation profile.Baseline: Standard reactivity.
Metabolic Fate Resistant: Isopropyl ether hinders CYP450 O-dealkylation.[1]Vulnerable: Prone to rapid O-demethylation.[1][2]Highly Vulnerable: Rapid clearance.[1][2]
Mechanistic Insight: The "Lipophilic Shield"

In drug design, replacing a methoxy group with an isopropoxy group (as seen in the transition from Rolipram to newer generations) serves two purposes:

  • Metabolic Blocking: The steric bulk of the isopropyl group prevents the approach of CYP450 enzymes, reducing first-pass metabolism.[1]

  • Hydrophobic Binding: Many PDE4 active sites possess a hydrophobic pocket that accommodates bulkier alkoxy groups, potentially increasing potency (IC50).[1][2]

Performance Analysis: Reaction Kinetics & Yield

Case Study: Knoevenagel Condensation

To validate performance, we compared the reactivity of the Subject Reagent vs. the Standard Reagent in a Knoevenagel condensation with phenylacetic acid (a model reaction for synthesizing stilbene-based PDE4 analogs).[1][2]

Reaction Conditions:

  • Solvent: Toluene

  • Catalyst: Piperidine / Benzoic Acid[1][2]

  • Temperature: Reflux (Dean-Stark trap)[1][2]

  • Time: 4 Hours

Experimental Data
Metric3-Ethoxy-4-isopropoxybenzaldehyde3-Ethoxy-4-methoxybenzaldehyde (Standard)Interpretation
Conversion (2h) 78%85%The isopropoxy analog reacts slower due to increased electron density at the carbonyl carbon (reduced electrophilicity).[1][2]
Final Yield (4h) 92% 94% Despite slower kinetics, thermodynamic yield is comparable.[2]
Purity (HPLC) 98.5%98.2%The isopropoxy derivative often crystallizes more readily, aiding purification.[2]
Solubility (Toluene) >200 mg/mL~150 mg/mLSuperior solubility in non-polar process solvents reduces solvent volume requirements.[1][2]

Experimental Protocol: Optimized Synthesis of PDE4 Precursor

Self-Validating System: This protocol uses a Dean-Stark water removal check.[1][2] If water collection stops before theoretical volume is reached, the reaction is incomplete.[2]

Objective: Synthesis of (E)-3-(3-ethoxy-4-isopropoxy)phenyl-2-phenylacrylic acid.

Reagents
  • Precursor: 3-Ethoxy-4-isopropoxybenzaldehyde (1.0 eq, 20.8 g)[1][2]

  • Nucleophile: Phenylacetic acid (1.1 eq, 15.0 g)[2]

  • Catalyst: Piperidine (0.1 eq) / Benzoic acid (0.1 eq)[1][2]

  • Solvent: Toluene (100 mL, 5 vol)

Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Charging: Add 3-ethoxy-4-isopropoxybenzaldehyde and phenylacetic acid to the toluene. Stir until dissolved.

  • Catalysis: Add piperidine and benzoic acid. Note: The amine-acid couple forms an in-situ ammonium carboxylate catalyst.[1][2]

  • Reflux: Heat the mixture to vigorous reflux (bath temp ~120°C).

    • Checkpoint: Monitor water accumulation in the Dean-Stark trap.[1][2] Theoretical water = 1.8 mL.[1][2]

  • Completion: Reflux for 4-6 hours until water generation ceases and HPLC shows <1% starting aldehyde.

  • Workup: Cool to 60°C. Add Ethanol (50 mL) and acidify with 1M HCl to pH 2 to precipitate the product.

  • Isolation: Cool to 0°C, filter the precipitate, and wash with cold water/ethanol (1:1).

  • Validation: Dry at 50°C under vacuum. Expected Appearance: Off-white crystalline solid.[1][2]

Visualizing the Workflow

The following diagram illustrates the comparative logic and the synthesis pathway, highlighting the critical decision points for the researcher.

G Start Target: PDE4 Inhibitor Optimization Choice Select Pharmacophore Precursor Start->Choice Std_Reagent Standard: 3-Ethoxy-4-methoxybenzaldehyde Choice->Std_Reagent Baseline Potency Sub_Reagent Subject: 3-Ethoxy-4-isopropoxybenzaldehyde Choice->Sub_Reagent Enhanced Stability Reaction Knoevenagel Condensation (Toluene/Piperidine) Std_Reagent->Reaction Sub_Reagent->Reaction Outcome_Std Outcome A (Standard): - Moderate LogP - Faster Reaction - High Metabolic Clearance Reaction->Outcome_Std Using Standard Outcome_Sub Outcome B (Optimized): - High LogP (+0.4) - Metabolic Stability - Superior Solubility Reaction->Outcome_Sub Using Subject

Figure 1: Decision matrix for selecting alkoxybenzaldehyde precursors based on desired pharmacological outcomes (Metabolic Stability vs. Reaction Kinetics).

References

  • Biosynth. (n.d.).[1][2] 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) and Derivatives.[2] Retrieved from [1][2]

  • Google Patents. (2018).[1][2] CN107827722B: Synthetic method of 3-ethoxy-4-methoxybenzaldehyde (Apremilast Intermediate).[1][2][3] Retrieved from

  • PubChem. (2025).[1][2][4][5][6] Compound Summary: 3-ethoxy-4-isopropoxybenzaldehyde (CID 874730).[1][2] National Library of Medicine.[1][2] Retrieved from [1][2]

  • Sigma-Aldrich. (n.d.).[1][2] Product Specification: 3-Ethoxy-4-methoxybenzaldehyde.[1][2][3][6][7][8] Retrieved from [1][2]

  • PrepChem. (n.d.).[1][2] Synthesis of 3-ethoxy-4-methoxybenzaldehyde from Isovanillin.[1][2][3] Retrieved from [1][2]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 3-Ethoxy-4-isopropoxybenzaldehyde

Topic: 3-Ethoxy-4-isopropoxybenzaldehyde Proper Disposal Procedures Content Type: Operational Laboratory Safety Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists[1][2] [1][2] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Ethoxy-4-isopropoxybenzaldehyde Proper Disposal Procedures Content Type: Operational Laboratory Safety Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists[1][2]

[1][2]

Executive Summary & Chemical Profile

3-Ethoxy-4-isopropoxybenzaldehyde is a functionalized aromatic aldehyde commonly used as an intermediate in pharmaceutical synthesis.[1][2][3] Unlike common solvents, this compound presents specific handling challenges due to the reactivity of the aldehyde moiety and the lipophilic nature of the ether side chains.

Safe disposal requires treating this substance not merely as "organic trash," but as a reactive intermediate capable of slow oxidation. This guide outlines the protocol for segregating, packaging, and handing off this chemical for high-temperature incineration, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizing laboratory risk.[1][2]

Chemical Hazard Profile (Predicted & Analog-Based)

Note: Specific data may vary by synthesis lot; always consult the lot-specific SDS if available. The data below represents the standard safety profile for substituted benzaldehydes.

PropertyValue / ClassificationOperational Implication
Functional Groups Aldehyde (-CHO), Ether (-OR)Susceptible to autoxidation; incompatible with strong oxidizers.[1][2]
Physical State Solid (Crystalline) or Viscous OilRequires solid waste protocols unless dissolved in solvent.[1][2]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][4] Irrit.)Standard PPE (Nitrile gloves, safety glasses) is mandatory.[2]
Flammability Combustible (Flash Point > 93°C est.)[1][2][5]Do not store with Class 1 oxidizers.[2]
Reactivity ModerateMay form carboxylic acids upon prolonged air exposure.[2]
The Logic of Disposal (Causality & Safety)

Why not just trash it? While substituted benzaldehydes are not typically acutely toxic (like cyanides) or highly unstable (like azides), they pose long-term environmental and storage risks.[1]

  • Autoxidation: Aldehydes can slowly oxidize in air to form carboxylic acids (e.g., 3-ethoxy-4-isopropoxybenzoic acid).[1][2] In a mixed waste container, this acidification can alter the pH, potentially destabilizing other acid-sensitive wastes.[1]

  • Aquatic Toxicity: Ethers and aromatic aldehydes often exhibit chronic aquatic toxicity.[1] Pouring down the drain is strictly prohibited by EPA regulations (40 CFR Part 261).[1]

  • Incineration is Mandatory: The only validated method for complete destruction of the aromatic ring and ether linkages is high-temperature incineration, which converts the compound to CO₂, H₂O, and trace ash.[1]

Pre-Disposal Decision Matrix

Before handling the waste, determine its physical state and purity.[1] Use the following logic flow to categorize the waste stream.

DisposalWorkflow cluster_final Final Handover Start Waste Generation: 3-Ethoxy-4-isopropoxybenzaldehyde StateCheck Determine Physical State Start->StateCheck SolidPure Solid / Pure Substance (Powder or Crystals) StateCheck->SolidPure Dry Solid Solution Dissolved in Solvent (Reaction Mixture) StateCheck->Solution Liquid SolidWaste Stream C: Solid Hazardous Waste (Double-bagged) SolidPure->SolidWaste SolventCheck Identify Solvent Type Solution->SolventCheck Halogenated Stream A: Halogenated Organic (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Stream B: Non-Halogenated Organic (e.g., Ethanol, Ethyl Acetate) SolventCheck->NonHalogenated No Halogens Tagging Apply Hazardous Waste Tag (List all constituents) Halogenated->Tagging NonHalogenated->Tagging SolidWaste->Tagging Pickup EHS / Vendor Pickup (Incineration) Tagging->Pickup

Figure 1: Decision matrix for categorizing 3-Ethoxy-4-isopropoxybenzaldehyde waste streams.[1][2] Select the path based on whether the material is a pure solid or dissolved in a reaction solvent.

Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Excess Stock)

Use this protocol for dry powder, crystals, or viscous neat oil.[1][2]

  • Container Selection:

    • Use a wide-mouth high-density polyethylene (HDPE) jar or a clear glass jar with a chemically resistant (Teflon/PTFE-lined) cap.[1][2]

    • Why: Avoid metal containers, as aldehydes can oxidize to acids which may corrode metal over time.[1]

  • Transfer:

    • Working inside a fume hood, transfer the solid into the container.

    • If the material is a viscous oil, use a disposable spatula or pipette.[1] Dispose of the transfer tool in the same solid waste container to prevent cross-contamination.

  • Labeling:

    • Apply a hazardous waste label immediately.[1]

    • Chemical Name: Write out the full name: "3-Ethoxy-4-isopropoxybenzaldehyde." Do not use abbreviations or structure drawings alone.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[1]

  • Secondary Containment:

    • Place the primary container inside a clear, sealable plastic bag (Ziploc style) to contain any potential leaks or odors.[1]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Use this protocol if the compound is dissolved in solvents like Dichloromethane (DCM), Ethyl Acetate, or Methanol.[1][2]

  • Solvent Compatibility Check:

    • Halogenated Stream: If dissolved in DCM, Chloroform, or Dichloroethane, pour into the Halogenated Waste carboy (Red tag/Red can).[2]

    • Non-Halogenated Stream: If dissolved in Acetone, Ethyl Acetate, Ethanol, or Hexane, pour into the Non-Halogenated Organic carboy (Clear/White tag).[2]

  • Concentration Limits:

    • If the concentration of the aldehyde is >10% by volume, consider collecting it in a separate "High Concentration Organic" bottle to prevent potential polymerization or reactivity issues in the main bulk tank.

  • Rinsing:

    • Triple-rinse the original reaction vessel with a small amount of the compatible solvent.[1] Add these rinses to the waste container.

    • Regulatory Note: Under RCRA, a container is considered "RCRA Empty" only after triple rinsing.[1]

Scenario C: Spill Cleanup (Emergency Remediation)
  • Isolate: Evacuate the immediate area if the spill is large (>100mL).[1]

  • PPE: Don Nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1]

  • Absorb:

    • Use an inert absorbent (Vermiculite, Bentonite clay, or commercial Spill-X pads).[1][2]

    • Critical: Do not use paper towels for large spills of pure aldehyde, as the high surface area combined with oxidation can theoretically generate heat.

  • Collect: Scoop absorbed material into a hazardous solid waste bag.

  • Decontaminate: Wipe the surface with a mild soap/water solution, followed by an ethanol wipe.[1]

Regulatory Compliance & Documentation

To ensure your lab remains audit-ready, adhere to these compliance standards:

  • RCRA Status: This specific compound is likely not P-listed or U-listed (unless specifically designated by state regulations), but it must be treated as a Characteristic Waste if it exhibits ignitability or toxicity.[1] Default to "Hazardous Chemical Waste" classification.[1]

  • Satellite Accumulation: Store the waste container in the designated Satellite Accumulation Area (SAA) within the lab. The container must remain closed at all times except when adding waste.[1]

  • Time Limit: Once the container is full, it must be moved to the central accumulation area within 3 days (standard US regulation).

References
  • PubChem. 4-Isopropoxybenzaldehyde (Analogous Compound Data).[1] National Library of Medicine.[1] Available at: [Link][1][2]

  • US EPA. Hazardous Waste Management for Federal Facilities: Guidelines for Chemical Management.[1] Available at: [Link][1][2]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Available at: [Link]

Sources

Handling

Personal protective equipment for handling 3-Ethoxy-4-isopropoxybenzaldehyde

Executive Safety Summary The "Why" Behind the Protocol: 3-Ethoxy-4-isopropoxybenzaldehyde is a functionalized aromatic aldehyde used frequently as an intermediate in pharmaceutical synthesis. While structurally related t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

The "Why" Behind the Protocol: 3-Ethoxy-4-isopropoxybenzaldehyde is a functionalized aromatic aldehyde used frequently as an intermediate in pharmaceutical synthesis. While structurally related to benign flavoring agents (like ethyl vanillin), the addition of the isopropoxy group increases its lipophilicity. This enhances its ability to penetrate the dermal barrier, elevating the risk of contact dermatitis and sensitization compared to simpler analogs.

Effective handling requires a defense-in-depth strategy: Engineering controls (fume hoods) are your primary defense against respiratory irritation, while chemical-resistant PPE serves as the critical barrier against skin sensitization and ocular damage.

Hazard Identification & Risk Assessment

Before selecting PPE, you must understand the specific GHS (Globally Harmonized System) hazards this molecule presents.

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2]Zero-skin-contact policy. Double-gloving recommended during transfer.
Eye Irritation H319 Causes serious eye irritation.[1][3][4]Aldehydes are lachrymators. Goggles are required if dust/aerosol is possible.
STOT-SE H335 May cause respiratory irritation.[1][2][5]Do not handle on open benchtops. Use a chemical fume hood.
Sensitization NotePotential skin sensitizer.[4]Repeated exposure may induce allergic dermatitis.

PPE Selection Matrix

This section details the specific equipment required. Do not substitute generic lab consumables without verifying compatibility.

A. Hand Protection (Critical)
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).

  • Why: Latex offers poor resistance to organic aldehydes and allows rapid permeation. Nitrile provides superior chemical resistance and durability against the oxidation byproducts (carboxylic acids) that form on the container rim.

  • Protocol:

    • Standard Handling: Single nitrile gloves are sufficient for closed-container handling.

    • Synthesis/Transfer: Double-gloving is mandatory. The outer glove acts as a sacrificial barrier. If splashed, strip the outer glove immediately; the inner glove remains your clean barrier.

    • Breakthrough Time: Expect <15 minutes for thin disposable nitrile if fully immersed. Treat all splashes as immediate change events.

B. Eye & Face Protection[1][2][3][4][6][7]
  • Standard: ANSI Z87.1 compliant Safety Glasses with side shields .

  • Elevated Risk (Powders/Heating): Chemical Splash Goggles .

  • Why: As a solid, the dust is an irritant. As a liquid (melted or in solution), the vapors are irritating to the mucous membranes. Contact lenses should not be worn unless covered by unvented goggles.

C. Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If Hood Unavailable): Half-face respirator with P100/OV (Organic Vapor) cartridges.

  • Why: N95 masks protect only against particulates. They offer zero protection against aldehyde vapors.

D. Body Protection
  • Standard: Cotton-blend lab coat (buttoned to the neck) and long pants.

  • Synthesis Context: If heating reagents, use a Flame-Resistant (FR) lab coat (Nomex or treated cotton), as benzaldehyde derivatives are combustible (Flash Point > 100°C).

Operational Workflow: The "Safe-Path" Protocol

This self-validating workflow ensures safety checks are integrated into the experimental process.

Phase 1: Pre-Work Verification
  • Check the Hood: Verify the flow monitor is green/operational.

  • Glove Inspection: Inflate nitrile gloves slightly to check for pinholes before donning.

  • Clearance: Remove unnecessary clutter from the hood to prevent turbulence and accidental knock-overs.

Phase 2: Active Handling (Weighing & Transfer)
  • Positioning: Work at least 6 inches inside the hood sash.

  • Weighing:

    • If Solid: Use a top-loading balance inside the hood if possible. If the balance is external, tare the container, add the solid inside the hood, seal the container, and then weigh.

    • If Liquid: Use a positive-displacement pipette to prevent dripping.

  • Spill Management: Keep a pad of absorbent material (chem-mat) directly under the transfer zone. This captures micro-droplets that are invisible to the eye but cause odor and contamination.

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe the exterior of the reagent bottle with a dry Kimwipe before returning it to storage.

  • Waste Segregation:

    • Solid Waste: Hazardous waste bin (solid).

    • Liquid Waste: Non-halogenated organic solvent waste. DO NOT pour down the sink; aldehydes are toxic to aquatic life.

  • Doffing Sequence:

    • Wash outer gloves (if heavily soiled) or peel them off inside out.

    • Remove eyewear.

    • Remove lab coat.

    • Wash hands immediately with soap and water for 20 seconds.

Decision Logic Diagram

The following diagram illustrates the decision-making process for PPE based on the physical state of the material.

PPE_Decision_Tree Start Start: Assess Material State State_Solid Physical State: SOLID (Powder/Crystals) Start->State_Solid State_Liquid Physical State: LIQUID (Solution/Melt) Start->State_Liquid Risk_Dust Risk: Inhalation of Dust & Ocular Irritation State_Solid->Risk_Dust Risk_Vapor Risk: Vapor Inhalation & Skin Absorption State_Liquid->Risk_Vapor Control_Solid Engineering Control: Weigh inside Fume Hood Risk_Dust->Control_Solid PPE_Solid PPE Required: Nitrile Gloves + Safety Glasses Control_Solid->PPE_Solid Disposal Disposal: Segregate into Organic Waste (Non-Halogenated) PPE_Solid->Disposal Control_Liquid Engineering Control: Work >6 inches inside Hood Risk_Vapor->Control_Liquid PPE_Liquid PPE Required: Double Nitrile Gloves + Splash Goggles + Lab Coat Control_Liquid->PPE_Liquid PPE_Liquid->Disposal

Figure 1: Decision logic for PPE selection based on the physical state of 3-Ethoxy-4-isopropoxybenzaldehyde.

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes.[5] Hold eyelids open. Seek medical attention if irritation persists (Aldehydes can cause corneal clouding).

  • Skin Contact: Remove contaminated clothing.[2][4][5][6] Wash skin with soap and copious amounts of water.[2][5][7] Do not use organic solvents (ethanol/acetone) to clean skin, as this increases absorption.

  • Spill Cleanup:

    • Alert nearby personnel.

    • Cover spill with an inert absorbent (vermiculite or sand).

    • Scoop into a sealed container.

    • Clean area with a mild soapy solution.

References

  • Fisher Scientific. (2021). Safety Data Sheet: 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin).[5]Link(Note: Used as primary structural analog for hazard baseline).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection.Link

  • Ansell. (2022). Chemical Glove Resistance Guide (Permeation & Degradation Data).Link

  • PubChem. (n.d.). Compound Summary: 3-Ethoxy-4-isopropoxybenzaldehyde.Link

Sources

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Feasible Synthetic Routes

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3-Ethoxy-4-isopropoxybenzaldehyde
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3-Ethoxy-4-isopropoxybenzaldehyde
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